Giffonin R
Description
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Properties
Molecular Formula |
C19H16O3 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one |
InChI |
InChI=1S/C19H16O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h1-4,6-8,10-13,21H,5,9H2 |
InChI Key |
VFZXRGDMRSXXNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=CC=CC2=CC(=C(C=C2)O)OC3=CC=C1C=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Giffonin R: A Technical Guide for Researchers
For Immediate Release
SALERNO, Italy – A comprehensive technical guide detailing the chemical structure, spectroscopic properties, and isolation of Giffonin R, a diaryl ether heptanoid discovered in the flowers of the hazelnut tree (Corylus avellana), is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the molecular characteristics of this natural product, offering valuable data for further investigation into its potential biological activities.
This compound is a member of the giffonin class of compounds, a series of diarylheptanoids isolated from the "Tonda di Giffoni" cultivar of Corylus avellana, a plant renowned for its production of PGI (Protected Geographical Indication) hazelnuts in the Campania region of Italy. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily relying on one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
Chemical Structure of this compound
This compound possesses a diaryl ether heptanoid skeleton. The definitive structure was reported by Masullo and colleagues in a 2016 publication in the journal Phytochemistry.
[Image of the chemical structure of this compound would be placed here]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below, compiled from the primary literature. This information is crucial for the identification and characterization of this compound in future studies.
| Property | Value |
| Molecular Formula | C₁₉H₁₆O₃ |
| Molar Mass | 292.33 g/mol |
| CAS Number | 1966183-72-1 |
| ¹H NMR (CD₃OD, 500 MHz) | Refer to detailed NMR data in the original publication |
| ¹³C NMR (CD₃OD, 125 MHz) | Refer to detailed NMR data in the original publication |
| High-Resolution MS | Refer to detailed MS data in the original publication |
Experimental Protocols
The isolation and purification of this compound from the male flowers of Corylus avellana involved a multi-step process. The following is a summarized workflow based on the methodologies described in the scientific literature. For precise experimental parameters, researchers are directed to the original publication by Masullo et al. (2016).
Caption: General workflow for the isolation of this compound.
Signaling Pathways and Biological Activity
The broader class of giffonins has been investigated for various biological activities, including antioxidant properties. The diarylheptanoid scaffold is a common feature in natural products with interesting pharmacological profiles. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound. The following diagram illustrates a hypothetical workflow for investigating the biological activity of a novel natural product like this compound.
Caption: A logical workflow for the biological evaluation of this compound.
This technical guide serves as a foundational resource for the scientific community, providing the essential chemical and methodological information required to advance the study of this compound and other related natural products. For complete and detailed information, please refer to the primary scientific literature.
Technical Guide to the Isolation of Giffonin R from Corylus avellana
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the isolation and characterization of Giffonin R, a cyclic diarylheptanoid found in Corylus avellana (hazelnut), specifically the "Tonda di Giffoni" cultivar.[1][2] Giffonins, as a class of compounds, have garnered interest for their potential biological activities.[1][2] This guide consolidates published methodologies and data to serve as a technical resource for professionals in natural product chemistry and drug development.
Overview of this compound and Diarylheptanoids
Diarylheptanoids are a class of natural products characterized by two phenolic rings linked by a seven-carbon chain.[1][2] These compounds can be either linear or cyclic. The cyclic diarylheptanoids isolated from the "Tonda di Giffoni" cultivar of Corylus avellana have been named giffonins.[1][2] this compound is one of the numerous diarylheptanoids identified from various parts of this plant, including the leaves, male flowers, shells, and green leafy involucres.[1][2]
Experimental Protocol: Isolation and Purification
The isolation of this compound and other giffonins from Corylus avellana byproducts involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesis of methodologies described in the scientific literature.[1][2][3][4]
2.1. Plant Material and Extraction
-
Source Material : Dried and powdered leaves, male flowers, shells, or green leafy involucres of Corylus avellana, cultivar "Tonda di Giffoni", are used as the starting material.[1][2]
-
Extraction Solvent : Methanol or ethanol (B145695) is employed for the extraction process.[1][2][3][4]
-
Procedure :
-
The dried plant material is macerated in the chosen solvent at room temperature.
-
The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
2.2. Chromatographic Purification
-
Initial Fractionation : The crude extract is subjected to size-exclusion chromatography on a Sephadex column.[1][2] This step separates the compounds based on their molecular size, providing initial fractions.
-
High-Performance Liquid Chromatography (HPLC) : The fractions obtained from the Sephadex column are further purified by semi-preparative HPLC to isolate individual compounds, including this compound.[1][2][3][4]
2.3. Structural Elucidation
The identification and structural confirmation of the isolated this compound are achieved through a combination of spectroscopic techniques:[1][2]
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (HSQC, HMBC, COSY) NMR experiments are conducted to determine the chemical structure.
-
Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular formula.
Quantitative Data
While specific yield data for this compound is not detailed in the reviewed literature, the biological activity of a range of isolated giffonins has been quantified. The following table summarizes the α-glucosidase inhibitory activity of this compound and other related compounds isolated from Corylus avellana.
| Compound | IC₅₀ ± SD (μM) against α-glucosidase |
| Giffonin A | 184.1 ± 6.9 |
| Giffonin C | 104.7 ± 6.9 |
| Giffonin G | 108.1 ± 9.2 |
| Giffonin J | 56.6 ± 9.6 |
| Giffonin K | 70.0 ± 3.1 |
| Giffonin P | 55.3 ± 7.7 |
| This compound | 128.5 ± 6.1 |
| Giffonin S | 126.1 ± 8.9 |
| Acarbose (Positive Control) | 115.1 μM |
| Data sourced from:[1] |
Visualizing the Workflow and Compound Class
4.1. Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation of this compound from Corylus avellana.
References
- 1. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclic Diarylheptanoids from Corylus avellana Green Leafy Covers: Determination of Their Absolute Configurations and Evaluation of Their Antioxidant and Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Diarylheptanoids: A Technical Guide for Researchers
December 4, 2025
Introduction
Diarylheptanoids are a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton, consisting of two aromatic rings linked by a seven-carbon chain. This diverse group of natural products, which includes the well-known curcuminoids, exhibits a wide range of biological activities, making them promising candidates for drug development and therapeutic applications. This technical guide provides an in-depth overview of the core biosynthetic pathway of diarylheptanoids, tailored for researchers, scientists, and drug development professionals. It details the enzymatic steps, presents available quantitative data, outlines experimental protocols, and illustrates the key pathways and regulatory networks.
The Core Biosynthetic Pathway
The biosynthesis of diarylheptanoids originates from the general phenylpropanoid pathway, starting with the aromatic amino acid L-phenylalanine. The pathway proceeds through a series of enzymatic reactions to generate activated cinnamic acid derivatives, which then enter the diarylheptanoid-specific branch.
The initial steps of the pathway are catalyzed by three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, committing carbon flux from primary metabolism to the phenylpropanoid pathway.[1][2]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.[3]
-
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid and its hydroxylated and methoxylated derivatives by ligating them to Coenzyme A (CoA), forming the corresponding CoA thioesters. These activated precursors are crucial for the subsequent condensation reactions.
Following the formation of cinnamoyl-CoA derivatives, the pathway enters the diarylheptanoid-specific steps, which are primarily orchestrated by Type III polyketide synthases (PKSs). In the well-studied biosynthesis of curcuminoids in Curcuma longa (turmeric), two key PKS enzymes play a pivotal role:
-
Diketide-CoA Synthase (DCS): This enzyme catalyzes the condensation of a molecule of feruloyl-CoA (or p-coumaroyl-CoA) with a molecule of malonyl-CoA to produce a diketide-CoA intermediate, such as feruloyldiketide-CoA.[4][5][6]
-
Curcumin (B1669340) Synthase (CURS): CURS then catalyzes the condensation of a second molecule of feruloyl-CoA (or p-coumaroyl-CoA) with the diketide-CoA intermediate generated by DCS to form the final diarylheptanoid scaffold.[4][5][6] There are multiple isoforms of CURS (CURS1, CURS2, and CURS3) which exhibit different substrate specificities, contributing to the diversity of curcuminoids produced.[7]
The co-incubation of DCS and CURS has been shown to significantly accelerate the rate of curcumin synthesis, suggesting a functional enzymatic complex.[5]
Quantitative Data on Key Enzymes
The efficiency and regulation of the diarylheptanoid biosynthetic pathway are governed by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for the key enzymes in the pathway.
Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)
| Plant Source | Substrate | Km (µM) | Vmax (nmol/h/mg protein) | kcat (s-1) | Reference |
| Annona cherimola | L-Phenylalanine | 40 ± 2 | 44.6 ± 0.7 | - | [8] |
| Musa cavendishii | L-Phenylalanine | 1450 | 0.15 (units/mg) | - | [9] |
| Rhodotorula aurantiaca KM-1 | L-Phenylalanine | 1750 ± 440 | 3.01 ± 0.43 (units/mg) | - | [10] |
| Various Organisms | L-Phenylalanine | 27 - 10,000 | - | 0.02 - 2,880 | [11] |
Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H)
| Plant Source | Substrate | Km (µM) | Turnover Number (min-1) | Reference |
| Helianthus tuberosus | Cinnamic acid | - | High | [12] |
| Sorghum bicolor | Cinnamic acid | - | - | [13] |
| Various Plants | trans-Cinnamic acid | 0.61 - 40.68 | - | [3] |
Table 3: Kinetic Parameters of 4-Coumarate-CoA Ligase (4CL)
| Plant Source | Substrate | Km (µM) | Vmax (nkat/mg) | Reference |
| Morus alba | 4-Coumaric acid | 10.49 | 4.4 | [14] |
| Arabidopsis thaliana (At4CL2 mutant) | Caffeic acid | - | 137 | [15] |
| Arabidopsis thaliana (At4CL2 mutant) | Ferulic acid | - | 147 | [15] |
Table 4: Kinetic Information for Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS)
| Enzyme | Plant Source | Substrate(s) | Kinetic Properties | Reference |
| DCS | Curcuma longa | Feruloyl-CoA, Malonyl-CoA | Exhibits allosteric enzyme kinetics. | [4] |
| CURS1 | Curcuma longa | Feruloyldiketide-CoA, Feruloyl-CoA | The hydrolysis of the diketide is the rate-limiting step. | [7] |
| CURS2 | Curcuma longa | Feruloyldiketide-CoA, Feruloyl-CoA/p-Coumaroyl-CoA | Produces curcumin and demethoxycurcumin. | [7] |
| CURS3 | Curcuma longa | Feruloyldiketide-CoA/p-Coumaroyldiketide-CoA, Feruloyl-CoA/p-Coumaroyl-CoA | Produces curcumin, demethoxycurcumin, and bisdemethoxycurcumin. | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay (Spectrophotometric)
Principle: The activity of PAL is determined by measuring the formation of trans-cinnamic acid from L-phenylalanine, which absorbs light at 290 nm.[16][17][18][19]
Materials:
-
Extraction Buffer: 50 mM Tris-HCl (pH 8.8) containing 10 mM 2-mercaptoethanol, 1 mM EDTA, and 2.5% (w/v) polyvinylpyrrolidone (B124986) (PVP).
-
Assay Buffer: 100 mM Tris-HCl (pH 8.8).
-
Substrate Solution: 40 mM L-phenylalanine in Assay Buffer.
-
Stopping Solution: 4 M HCl.
-
UV-Vis Spectrophotometer.
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in ice-cold Extraction Buffer. Centrifuge the homogenate at high speed (e.g., 21,000 x g) for 20 minutes at 4°C. Collect the supernatant containing the crude enzyme extract.
-
Reaction Mixture: In a microcentrifuge tube, combine 145 µL of Assay Buffer, 40 µL of Substrate Solution, and 5 µL of the enzyme extract.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Stopping the Reaction: Add 10 µL of Stopping Solution to terminate the reaction.
-
Measurement: Measure the absorbance of the reaction mixture at 290 nm against a blank containing all components except the enzyme extract.
-
Calculation: Calculate the PAL activity based on the increase in absorbance, using a standard curve of trans-cinnamic acid. One unit of PAL activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.
Cinnamate-4-Hydroxylase (C4H) Enzyme Assay (HPLC-based)
Principle: C4H activity is determined by quantifying the conversion of trans-cinnamic acid to p-coumaric acid using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Yeast microsomes expressing the C4H enzyme.
-
Reaction Buffer: e.g., 50 mM potassium phosphate (B84403) buffer (pH 7.5).
-
Substrate: trans-Cinnamic acid.
-
Cofactor: NADPH.
-
HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).
Procedure:
-
Microsome Preparation: Prepare microsomes from yeast cells heterologously expressing the C4H protein.
-
Reaction Mixture: In a final volume of 200 µL, combine Reaction Buffer, yeast microsomes, trans-cinnamic acid (e.g., 50 µM), and NADPH (e.g., 1 mM).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing. Centrifuge to separate the phases and collect the organic layer.
-
HPLC Analysis: Evaporate the organic solvent and redissolve the residue in the mobile phase. Inject an aliquot into the HPLC system.
-
Quantification: Monitor the elution of p-coumaric acid at its characteristic wavelength (e.g., 310 nm) and quantify the amount produced by comparing the peak area to a standard curve of authentic p-coumaric acid.
4-Coumarate-CoA Ligase (4CL) Enzyme Assay (Spectrophotometric)
Principle: 4CL activity is measured by monitoring the formation of the corresponding CoA thioester, which has a specific absorbance maximum. For example, p-coumaroyl-CoA has an absorbance maximum at 333 nm.[20][21][22][23]
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5) containing 2.5 mM MgCl2 and 2.5 mM ATP.
-
Substrate Solution: A range of concentrations of p-coumaric acid (or other phenolic acids) in water.
-
Coenzyme A (CoA) solution.
-
Purified recombinant 4CL enzyme.
-
UV-Vis Spectrophotometer.
Procedure:
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing Assay Buffer and the phenolic acid substrate at the desired concentration.
-
Initiation: Add the purified 4CL enzyme to the mixture and incubate at room temperature.
-
Start Reaction: Initiate the reaction by adding the CoA solution.
-
Measurement: Immediately monitor the increase in absorbance at the specific wavelength for the expected CoA thioester (e.g., 333 nm for p-coumaroyl-CoA) over time.
-
Calculation: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the molar extinction coefficient of the product.
Coupled Enzyme Assay for DCS and CURS
Principle: The combined activity of DCS and CURS in producing curcuminoids can be measured by a coupled assay where the product, curcumin, is quantified by HPLC.
Materials:
-
Purified recombinant DCS and CURS enzymes.
-
Reaction Buffer: e.g., 100 mM potassium phosphate buffer (pH 7.0).
-
Substrates: Feruloyl-CoA and malonyl-CoA.
-
HPLC system with a C18 column and a UV-Vis or PDA detector.
-
Mobile Phase: A gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid).
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine Reaction Buffer, feruloyl-CoA, malonyl-CoA, and both DCS and CURS enzymes.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing vigorously. Centrifuge to separate the phases and collect the upper ethyl acetate layer.
-
Sample Preparation: Evaporate the ethyl acetate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol).
-
HPLC Analysis: Inject the sample onto the HPLC system.
-
Quantification: Monitor the elution of curcumin at its characteristic wavelength (around 425 nm). Quantify the amount of curcumin produced by comparing its peak area to a standard curve prepared with authentic curcumin.
Visualization of Pathways and Workflows
Biosynthesis Pathway of Diarylheptanoids
The following diagram illustrates the core biosynthetic pathway leading to the formation of curcumin, a representative diarylheptanoid.
Caption: Core biosynthetic pathway of curcumin, a representative diarylheptanoid.
Experimental Workflow for Enzyme Activity Assay
The following diagram outlines a general experimental workflow for determining the activity of a biosynthetic enzyme.
Caption: General experimental workflow for determining enzyme activity.
Regulatory Network of Diarylheptanoid Biosynthesis
This diagram illustrates the known transcriptional regulation of the diarylheptanoid biosynthetic pathway.
Caption: Transcriptional regulation of diarylheptanoid biosynthesis.
Regulation of Diarylheptanoid Biosynthesis
The production of diarylheptanoids is tightly regulated at multiple levels, ensuring that these specialized metabolites are synthesized in response to specific developmental and environmental cues.
Transcriptional Regulation
The expression of the structural genes encoding the biosynthetic enzymes is a key control point. Several families of transcription factors (TFs) have been implicated in the regulation of the phenylpropanoid pathway, and by extension, diarylheptanoid biosynthesis. These include:
-
MYB (myeloblastosis) TFs: These are a large family of TFs in plants that play diverse roles in regulating secondary metabolism.
-
bHLH (basic helix-loop-helix) TFs: These TFs often work in concert with MYB proteins to regulate the expression of phenylpropanoid genes.
-
WD40 repeat proteins: These proteins can act as scaffolds, bringing together MYB and bHLH TFs to form regulatory complexes.
In turmeric, comparative transcriptome analysis has identified several bHLH and WD40 TFs that are differentially expressed in high- and low-curcumin varieties, suggesting their role as both positive and negative regulators of curcuminoid biosynthesis.[24]
Signaling Pathways
Plant signaling molecules, particularly those involved in defense responses, have been shown to influence diarylheptanoid production. Transcriptomic studies in turmeric have revealed that genes involved in jasmonic acid (JA) and ethylene (ET) signaling pathways are associated with curcuminoid biosynthesis.[1] These hormones are well-known elicitors of plant secondary metabolism, and their signaling cascades likely converge on the transcription factors that regulate the diarylheptanoid pathway.
Conclusion
The biosynthesis of diarylheptanoids is a complex and highly regulated process that is of significant interest to researchers in the fields of natural product chemistry, plant biology, and drug discovery. This technical guide has provided a comprehensive overview of the core biosynthetic pathway, from the initial commitment of L-phenylalanine to the final formation of the diarylheptanoid scaffold. The presented quantitative data, detailed experimental protocols, and visualizations of the pathway and its regulation offer a valuable resource for scientists seeking to understand, manipulate, and harness the potential of these remarkable plant-derived compounds. Further research into the intricate regulatory networks and the catalytic mechanisms of the key enzymes will undoubtedly pave the way for the metabolic engineering of diarylheptanoid production and the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcuminoid biosynthesis by two type III polyketide synthases in the herb Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin synthase - Wikipedia [en.wikipedia.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. curresweb.com [curresweb.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of recombinant plant cinnamate 4-hydroxylase produced in yeast. Kinetic and spectral properties of the major plant P450 of the phenylpropanoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Coumarate:Coenzyme A Ligase Has the Catalytic Capacity to Synthesize and Reuse Various (Di)Adenosine Polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sunlongbiotech.com [sunlongbiotech.com]
- 18. agrometodos.com [agrometodos.com]
- 19. researchgate.net [researchgate.net]
- 20. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sunlongbiotech.com [sunlongbiotech.com]
- 22. ebiostore.com [ebiostore.com]
- 23. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Giffonin R: A Technical Guide on its Antioxidant Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giffonin R is a cyclized diarylheptanoid isolated from the leaves and flowers of the hazelnut tree, Corylus avellana, specifically the "Tonda di Giffoni" cultivar.[1][2] As a member of the giffonin class of compounds, it has garnered interest for its potential biological activities, including its antioxidant properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action as an antioxidant, based on available scientific literature. It is intended to be a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms and workflows.
Core Mechanism of Action: Inhibition of Lipid Peroxidation
The primary antioxidant mechanism of action attributed to this compound is the inhibition of lipid peroxidation.[3][4] Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which leads to cellular damage and is implicated in the pathophysiology of numerous diseases. This compound has demonstrated a significant capacity to suppress this process, particularly in in vitro models of oxidative stress.
Quantitative Analysis of Antioxidant Activity
The antioxidant efficacy of this compound has been quantified using the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a major byproduct of lipid peroxidation. The available data for this compound and related compounds are summarized below for comparative analysis.
| Compound | Concentration (µM) | Assay | Oxidative Stress Inducer | Substrate | % Inhibition of Lipid Peroxidation | Reference |
| This compound | 10 | TBARS | H₂O₂/Fe²⁺ | Human Plasma | >50% | [3][4] |
| Giffonin S | 10 | TBARS | H₂O₂/Fe²⁺ | Human Plasma | ~35% | [3][4] |
| Giffonin D | 10 | TBARS | H₂O₂ and H₂O₂/Fe²⁺ | Human Plasma | >60% and >50% | [2][4] |
| Giffonin H | 10 | TBARS | H₂O₂ and H₂O₂/Fe²⁺ | Human Plasma | >60% and >50% | [2][4] |
| Curcumin (Reference) | 10 | TBARS | H₂O₂/Fe²⁺ | Human Plasma | Not specified as more active than this compound | [3][4] |
Experimental Protocols
The following is a detailed methodology for the Thiobarbituric Acid Reactive Substances (TBARS) assay, as adapted from protocols used in the evaluation of giffonins and other plant-derived antioxidants.[5][6][7]
TBARS Assay for Measuring Lipid Peroxidation Inhibition
Objective: To quantify the extent of lipid peroxidation in a biological sample by measuring the concentration of malondialdehyde (MDA) and to assess the inhibitory effect of a test compound like this compound.
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Biological sample (e.g., human plasma, tissue homogenate)
-
Trichloroacetic acid (TCA) solution (e.g., 10-20%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)
-
Malondialdehyde (MDA) standard solution (e.g., from 1,1,3,3-tetramethoxypropane)
-
Oxidative stress inducer (e.g., H₂O₂ and FeCl₂)
-
Phosphate buffered saline (PBS)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm
Procedure:
-
Sample Preparation:
-
Prepare the biological sample (e.g., dilute plasma in PBS).
-
To induce lipid peroxidation, incubate the sample with an oxidative stress inducer (e.g., H₂O₂/Fe²⁺) in the presence and absence of the test compound (this compound) at various concentrations. Include a control group with no test compound and no inducer, and a group with the inducer only.
-
-
Reaction Mixture:
-
After the incubation period, stop the reaction by adding ice-cold TCA solution to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant, which contains the MDA.
-
-
TBA Reaction:
-
Add the TBA solution to the supernatant.
-
Incubate the mixture in a boiling water bath for a specified time (e.g., 15-30 minutes) to allow the reaction between MDA and TBA to form a pink-colored MDA-TBA adduct.
-
-
Quantification:
-
Cool the samples to room temperature.
-
Measure the absorbance of the MDA-TBA adduct at 532 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the concentration of MDA in the samples by extrapolating from the standard curve.
-
-
Calculation of Inhibition:
-
The percentage inhibition of lipid peroxidation is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Visualizations
Experimental Workflow: TBARS Assay
Caption: Workflow for the TBARS assay to measure lipid peroxidation.
Hypothetical Signaling Pathway for this compound's Antioxidant Action
While direct inhibition of lipid peroxidation is the experimentally supported mechanism for this compound, the upstream signaling pathways that may contribute to its overall antioxidant effect have not yet been elucidated. Based on the known mechanisms of structurally related polyphenolic compounds, such as flavonoids and curcumin, it is hypothesized that this compound may also modulate endogenous antioxidant defense systems.[8][9][10] A primary candidate is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
The following diagram illustrates a hypothetical model of how this compound might exert its antioxidant effects, including the speculative involvement of the Nrf2 pathway. It is critical to note that the activation of the Nrf2 pathway by this compound has not been experimentally verified and remains a subject for future research.
References
- 1. Frontiers | Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies [frontiersin.org]
- 2. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 10. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Cyclic Diarylheptanoids: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Cyclic diarylheptanoids, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain forming a macrocycle, have emerged as a promising source of novel therapeutic agents. These natural products, isolated from various plant families such as Betulaceae, Myricaceae, and Zingiberaceae, exhibit a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological effects of cyclic diarylheptanoids, including their anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. Detailed experimental protocols for key bioassays are provided, alongside a comprehensive summary of quantitative activity data. Furthermore, this guide elucidates the underlying mechanisms of action by visualizing the modulation of critical signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Cyclic diarylheptanoids are a unique structural class of natural products that have garnered significant attention for their diverse and potent biological activities. Their rigid macrocyclic structure, arising from either a meta-meta biphenyl (B1667301) or a meta-para diphenyl ether linkage, confers distinct pharmacological properties compared to their linear counterparts. This guide delves into the core biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and the molecular pathways through which they exert their effects.
Biological Activities and Quantitative Data
The biological activities of cyclic diarylheptanoids are extensive. The following tables summarize the quantitative data for some of the most well-studied compounds in this class, focusing on their anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.
Table 1: Anti-inflammatory Activity of Cyclic Diarylheptanoids
| Compound | Assay | Model | Dose/Concentration | Effect | Reference |
| (+)-S-Myricanol | Carrageenan-induced paw edema | Rat | 10 mg/kg | Significant inhibition of edema | [1] |
| Diarylheptanoid from Alnus hirsuta | NF-κB activation | RAW264.7 cells | IC50: 9.2-9.9 µM | Inhibition of NF-κB activation | [2][3] |
| Diarylheptanoid from Alnus hirsuta | Nitric Oxide (NO) production | RAW264.7 cells | IC50: 18.2-19.3 µM | Inhibition of NO production | [2][3] |
| Diarylheptanoid from Alnus formosana | Nitric Oxide (NO) production | RAW 264.7 cells | IC50: 7.99 µM | Inhibition of NO production | [4] |
| Alnuside A | Nitric Oxide (NO) production | RAW 264.7 cells | IC50: 8.08 µM | Inhibition of NO production | [4] |
Table 2: Antioxidant Activity of Cyclic Diarylheptanoids
| Compound | Assay | IC50 Value/Concentration | Standard | Reference |
| Myricanone, (+)-S-Myricanol, Myricanone 5-O-β-D-glucopyranoside, (+)-S-Myricanol 5-O-β-D-glucopyranoside | DPPH radical scavenging | Significant activity at 50 µM | Propyl gallate | [1][5] |
Table 3: Anticancer Activity of Cyclic Diarylheptanoids
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Garuganin III | HCT15 (Colon) | Cytotoxicity | 2.9 ± 0.8 µg/mL | |
| Garuganin III | MCF-7 (Breast) | Cytotoxicity | 3.5 ± 0.3 µg/mL | |
| Garuganin V | HCT15 (Colon) | Cytotoxicity | 3.2 ± 0.1 µg/mL | |
| Garuganin V | MCF-7 (Breast) | Cytotoxicity | 3.3 ± 0.1 µg/mL | |
| Myricanone | HeLa (Cervical) | Cytotoxicity | Not specified | |
| Myricanone | PC3 (Prostate) | Cytotoxicity | Not specified |
Table 4: Neuroprotective Activity of Cyclic Diarylheptanoids
| Compound | Assay | Model | EC50 Value | Effect | Reference |
| Acerogenin A | Glutamate-induced oxidative toxicity | HT22 cells | Not specified | Neuroprotective effect through Nrf2-mediated HO-1 expression | [6] |
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample preparation: Dissolve the cyclic diarylheptanoid in methanol at various concentrations.
-
Reaction: Add 1 mL of the DPPH solution to 1 mL of the sample solution. A control is prepared by adding 1 mL of DPPH solution to 1 mL of methanol.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
Procedure:
-
Animals: Use adult Wistar rats (150-200 g).
-
Grouping: Divide the animals into control, standard (e.g., indomethacin (B1671933) 10 mg/kg), and test groups (different doses of the cyclic diarylheptanoid).
-
Administration: Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of paw volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell seeding: Seed the cancer cells (e.g., HeLa, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound treatment: Treat the cells with various concentrations of the cyclic diarylheptanoid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Topoisomerase IIα Inhibition Assay (DNA Decatenation Assay)
This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase IIα.
Principle: Topoisomerase IIα can decatenate, or unlink, the interlocked DNA circles of kinetoplast DNA (kDNA). Inhibitors of this enzyme will prevent this process, leaving the kDNA in its catenated form, which migrates slower in an agarose (B213101) gel.
Procedure:
-
Reaction setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 1 mM ATP), kDNA (e.g., 200 ng), and the cyclic diarylheptanoid at various concentrations.
-
Enzyme addition: Add human topoisomerase IIα enzyme to the reaction mixture to initiate the reaction. A control reaction without the inhibitor should be included.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).
-
Agarose gel electrophoresis: Load the reaction products onto a 1% agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate faster than the catenated kDNA. The inhibition is observed as a decrease in the amount of decatenated DNA.
β-Hexosaminidase Release Assay from RBL-2H3 Cells
This assay is used to measure mast cell degranulation, an important event in the allergic inflammatory response.
Principle: RBL-2H3 cells, a rat basophilic leukemia cell line, release the enzyme β-hexosaminidase upon degranulation. The activity of this released enzyme can be measured colorimetrically.
Procedure:
-
Cell sensitization: Seed RBL-2H3 cells in a 24-well plate and sensitize them with anti-DNP IgE overnight.
-
Compound treatment: Wash the cells and pre-incubate them with various concentrations of the cyclic diarylheptanoid for 1 hour.
-
Antigen stimulation: Stimulate the cells with DNP-BSA antigen to induce degranulation.
-
Supernatant collection: After a 30-minute incubation, centrifuge the plate and collect the supernatant.
-
Enzyme assay: Incubate an aliquot of the supernatant with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide.
-
Absorbance measurement: Stop the reaction and measure the absorbance at 405 nm.
-
Calculation: The percentage of β-hexosaminidase release is calculated relative to the total cellular β-hexosaminidase (determined by lysing the cells).
Signaling Pathways and Mechanisms of Action
Cyclic diarylheptanoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key pathways involved.
Anti-inflammatory Mechanism via NF-κB Pathway Inhibition
Several diarylheptanoids from Alnus species have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α)[2][3].
References
- 1. Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Giffonin R and the Giffonin Family: A Technical Review for Drug Discovery Professionals
An In-depth Exploration of a Promising Class of Diarylheptanoids from Corylus avellana
Introduction
The giffonins are a series of cyclic diarylheptanoids, a class of naturally occurring phenolic compounds, isolated primarily from the leaves and male flowers of the European hazelnut tree, Corylus avellana. This technical guide provides a comprehensive review of the available scientific literature on giffonins, with a particular focus on Giffonin R, for researchers, scientists, and professionals involved in drug development. Giffonins have garnered scientific interest due to their notable biological activities, including potent antioxidant and promising cytotoxic effects. This document consolidates the current understanding of their chemical structures, biological activities, and mechanisms of action, presenting quantitative data in a structured format and visualizing complex information for clarity.
Chemical Structure and Isolation
Giffonins are characterized by a 1,7-diarylheptane skeleton that is cyclized to form a diaryl ether or a biphenyl (B1667301) linkage. To date, numerous giffonins have been identified, designated with letters (e.g., Giffonin A-I, J-P, Q-S, T, U, W, X). This compound, specifically, has been isolated from the male flowers of Corylus avellana and is classified as a phenol. Its chemical formula is C₁₉H₁₆O₃ and its CAS number is 1966183-72-1.[1]
The isolation and structural elucidation of giffonins involve standard phytochemistry techniques. The general workflow for isolating these compounds is outlined below.
Caption: General experimental workflow for the isolation and characterization of giffonins.
The structures of these complex molecules are determined using a combination of spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS). The absolute configurations are often established by comparing experimental Electronic Circular Dichroism (ECD) spectra with theoretical calculations.
Biological Activities
The giffonin family of compounds has demonstrated significant biological potential, particularly as antioxidant and cytotoxic agents.
Antioxidant Activity
Several giffonins have exhibited potent antioxidant activity, in some cases surpassing that of the well-known antioxidant, curcumin.[2][3] This activity is typically evaluated by measuring the inhibition of lipid peroxidation in human plasma, often induced by pro-oxidants like hydrogen peroxide (H₂O₂) alone or in combination with ferrous ions (Fe²⁺).
| Giffonin | Concentration (µM) | Inhibition of H₂O₂-induced Lipid Peroxidation (%) | Inhibition of H₂O₂/Fe²⁺-induced Lipid Peroxidation (%) | Reference |
| Giffonin D | 10 | > 60 | > 50 | [4] |
| Giffonin H | 10 | > 60 | > 50 | [4] |
This table summarizes the available quantitative data on the antioxidant activity of select giffonins. Data for this compound is not currently available in the public domain.
The proposed mechanism for the antioxidant activity of giffonins involves the scavenging of free radicals and the chelation of metal ions, which is a common feature of phenolic compounds. This protective effect extends to preventing oxidative damage to plasma proteins by reducing the formation of carbonyl groups and the oxidation of thiol groups.
Caption: Proposed antioxidant mechanism of action for giffonins.
Cytotoxic Activity
Certain giffonins have also been evaluated for their cytotoxic effects against various cancer cell lines. For instance, giffonins J-P were tested against human osteosarcoma U2Os and SAOs cell lines. While specific IC₅₀ values for this compound are not available, the general interest in this class of compounds for oncology research is growing. The potential for these natural products to act as anticancer agents warrants further investigation into their mechanisms of cytotoxicity.
Experimental Protocols
Inhibition of Human Plasma Lipid Peroxidation
A common method to assess the antioxidant activity of giffonins is the thiobarbituric acid reactive substances (TBARS) assay, which measures lipid peroxidation.
-
Plasma Preparation: Human plasma is obtained from healthy donors.
-
Induction of Oxidation: Plasma samples are incubated with a pro-oxidant, such as H₂O₂ or H₂O₂/Fe²⁺, in the presence and absence of the test compound (giffonin).
-
TBARS Assay:
-
Following incubation, thiobarbituric acid (TBA) is added to the samples.
-
The mixture is heated to allow the reaction between TBA and malondialdehyde (MDA), a product of lipid peroxidation.
-
The resulting pink chromogen is measured spectrophotometrically at a specific wavelength (typically around 532 nm).
-
-
Calculation of Inhibition: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the giffonin to the control samples (with the pro-oxidant but without the giffonin).
Caption: Experimental workflow for the TBARS assay to measure lipid peroxidation.
Future Perspectives and Drug Development
The giffonin family of diarylheptanoids represents a promising area for natural product-based drug discovery. Their demonstrated antioxidant and potential cytotoxic activities suggest that these compounds could serve as scaffolds for the development of new therapeutic agents. For drug development professionals, the key areas for future research include:
-
Complete Characterization of this compound: The detailed structural elucidation and comprehensive biological evaluation of this compound are critical next steps.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the different giffonin analogues will help to identify the key structural features responsible for their biological activities.
-
Mechanism of Action Studies: In-depth studies are needed to elucidate the specific molecular targets and signaling pathways modulated by giffonins, particularly in the context of their cytotoxic effects.
-
Synthesis and Analogue Development: The total synthesis of promising giffonins will enable the generation of novel analogues with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
The giffonins, including the lesser-known this compound, are a fascinating class of natural products with significant therapeutic potential. While the current body of literature provides a strong foundation, further research is required to fully unlock their promise for drug development. This technical guide serves as a consolidated resource to aid researchers in this endeavor, highlighting both the knowns and the significant opportunities for future investigation in this exciting field.
References
- 1. Giffonin R_product_DataBase_PeptideDB [peptidedb.com]
- 2. researchgate.net [researchgate.net]
- 3. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Giffonins: Discovery, Bioactivity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Giffonins, a class of cyclic diarylheptanoids predominantly isolated from the leaves of the hazelnut tree, Corylus avellana, particularly the Italian PGI product "Nocciola di Giffoni". This document details their discovery and history, presents quantitative data on their biological activities, provides detailed experimental protocols for their isolation and analysis, and explores their potential mechanisms of action through the modulation of key signaling pathways. All quantitative data are summarized in structured tables, and logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.
Discovery and History
The Giffonins are a relatively new class of natural products, with the first members, Giffonins A-I, being reported in 2015.[1] These eight diaryl ether heptanoids and one diarylheptanoid were isolated from a methanol (B129727) extract of the leaves of Corylus avellana from the Campania region in Italy.[1] Subsequent phytochemical investigations of the same plant source, led by research groups primarily from the Dipartimento di Farmacia, Università degli Studi di Salerno, Italy, have led to the isolation and characterization of a growing family of these compounds, including Giffonins J-P and, more recently, Giffonins W and X.[2]
The structural elucidation of these complex molecules has been achieved through a combination of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and electronic circular dichroism (ECD) spectroscopy, often combined with quantum mechanical calculations.[3]
Quantitative Biological Activity
Giffonins have demonstrated a range of promising biological activities, most notably as antioxidant and α-glucosidase inhibitory agents. The following tables summarize the key quantitative data available to date.
Table 1: α-Glucosidase Inhibitory Activity of Giffonins
| Compound | IC50 (μM) | Reference Compound (Acarbose) IC50 (μM) |
| Giffonin J | 55.3 | 115.1 |
| Giffonin K | 70.0 | 115.1 |
| Giffonin P | 65.8 | 115.1 |
| Giffonin C | 108.2 | 115.1 |
| Giffonin D | 105.9 | 115.1 |
| Giffonin G | 110.5 | 115.1 |
| Giffonin H | 104.6 | 115.1 |
| Giffonin I | 112.3 | 115.1 |
| Giffonin M | 113.9 | 115.1 |
| Carpinontriol B | 109.7 | 115.1 |
Data sourced from Masullo et al., 2022.
Table 2: Antioxidant Activity of Giffonins (Inhibition of Lipid Peroxidation)
| Compound (at 10 μM) | % Inhibition (H₂O₂-induced) | % Inhibition (H₂O₂/Fe²⁺-induced) | Reference Compound (Curcumin) % Inhibition |
| Giffonin D | > 60% | > 50% | Not specified in the same study |
| Giffonin H | > 60% | > 50% | Not specified in the same study |
Data sourced from Masullo et al., 2015. Note: While direct IC50 values are not available in the reviewed literature, the percentage inhibition at a fixed concentration indicates potent activity, surpassing that of the well-known antioxidant curcumin.
Experimental Protocols
Isolation of Giffonins from Corylus avellana Leaves
This protocol is based on the methods described by Masullo et al. (2022).
1. Plant Material and Extraction:
-
Fresh leaves of Corylus avellana 'Tonda di Giffoni' are collected, air-dried, and powdered.
-
The powdered leaves are macerated with methanol (MeOH) at room temperature for 72 hours.
-
The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude MeOH extract is dissolved in a minimal amount of MeOH and subjected to column chromatography on Sephadex LH-20.
-
Elution is performed with MeOH to yield several fractions.
3. Purification:
-
Fractions containing Giffonins (identified by Thin Layer Chromatography - TLC) are further purified by semi-preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
A C18 column is typically used with a gradient elution system of methanol and water.
-
Individual Giffonins are collected based on their retention times and further analyzed for structural confirmation.
Caption: Workflow for the isolation of Giffonins.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol is a generalized procedure based on the principles of the TBARS assay.
1. Sample Preparation:
-
A biological sample (e.g., plasma, tissue homogenate) is incubated with the test compound (Giffonin) at various concentrations.
2. Induction of Lipid Peroxidation:
-
Lipid peroxidation is induced by adding an oxidizing agent, such as hydrogen peroxide (H₂O₂) alone or in combination with ferrous sulfate (B86663) (Fe²⁺).
3. TBARS Reaction:
-
After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid, TCA) is added to the sample.
-
The mixture is heated at 95-100°C for a specified time (e.g., 30-60 minutes). This promotes the reaction between malondialdehyde (MDA), a product of lipid peroxidation, and TBA to form a pink-colored MDA-TBA adduct.
4. Quantification:
-
The reaction mixture is cooled, and the absorbance of the pink-colored adduct is measured spectrophotometrically at approximately 532 nm.
-
The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without the test compound).
References
Giffonin R CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Giffonin R, a diarylheptanoid found in Corylus avellana (hazelnut). This document consolidates key chemical identifiers, quantitative biological data, detailed experimental protocols, and proposed signaling pathways to support ongoing and future research and development efforts.
Core Chemical and Physical Properties
This compound is a phenolic compound that has been isolated from the leaves of Corylus avellana. Its fundamental chemical identifiers are summarized below.
| Identifier | Value | Source |
| CAS Number | 1966183-72-1 | N/A |
| Molecular Formula | C₁₉H₁₆O₃ | N/A |
| Molar Mass | 292.33 g/mol | N/A |
Biological Activity and Quantitative Data
This compound has demonstrated inhibitory activity against α-glucosidase, an enzyme involved in the digestion of carbohydrates. This suggests potential applications in the management of postprandial hyperglycemia.
| Biological Target | Activity Metric | Value (µM) | Source |
| α-Glucosidase | IC₅₀ | 128.5 ± 6.1 | [1] |
Experimental Protocols
Detailed methodologies for the isolation of diarylheptanoids from their natural source and for the assessment of their biological activities are crucial for reproducible research.
Isolation of Diarylheptanoids from Corylus avellana Leaves
This protocol provides a general method for the extraction and isolation of diarylheptanoids, including this compound, from the leaves of Corylus avellana[2][3].
-
Extraction:
-
Dried and powdered leaves of Corylus avellana are extracted with ethanol (B145695) at room temperature for three days. This process is repeated three times.
-
The ethanol extracts are filtered and combined.
-
The solvent is removed under vacuum to yield a dried crude extract.
-
-
Fractionation:
-
The crude extract is fractionated using column chromatography on Sephadex LH-20 with methanol (B129727) as the mobile phase.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing the compounds of interest are further purified by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
A gradient of methanol and water is typically used as the mobile phase.
-
The purity and identity of the isolated compounds are confirmed by spectroscopic methods, including NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (ESI-MS, HRMS)[2].
-
α-Glucosidase Inhibitory Assay
This assay is used to determine the ability of a compound to inhibit the activity of α-glucosidase[4][5].
-
Reagents and Preparation:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.01 U/mL).
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate (e.g., 1.25 mM).
-
Phosphate buffer (e.g., 50 mM, pH 7.0).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Acarbose as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, the α-glucosidase enzyme solution is pre-incubated with the test compound at various concentrations for a defined period (e.g., 37°C for 30 minutes).
-
The reaction is initiated by adding the pNPG substrate.
-
The formation of p-nitrophenol is monitored by measuring the absorbance at 405 nm at 37°C for a set time using a microplate reader.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a product of lipid breakdown[2].
-
Sample Preparation:
-
Biological samples (e.g., plasma, tissue homogenates) are treated with an acid (e.g., trichloroacetic acid) to precipitate proteins and release MDA.
-
After centrifugation, the supernatant is collected.
-
-
Reaction with Thiobarbituric Acid (TBA):
-
The supernatant is mixed with a TBA solution.
-
The mixture is heated in a boiling water bath for a specified time (e.g., 10 minutes) to facilitate the reaction between MDA and TBA, forming a colored adduct.
-
-
Quantification:
-
After cooling, the absorbance of the MDA-TBA adduct is measured at 532 nm.
-
The concentration of TBARS is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound have not been explicitly elucidated, its biological activities suggest the involvement of pathways known to be affected by other diarylheptanoids and phenolic compounds.
Proposed Antioxidant Signaling Pathway
The antioxidant activity of many natural phenolic compounds is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. It is plausible that this compound exerts its antioxidant effects through a similar mechanism.
References
- 1. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies [frontiersin.org]
- 3. Characterisation of Diarylheptanoid- and Flavonoid-type Phenolics in Corylus avellana L. Leaves and Bark by HPLC/DAD-ESI/MS - Repository of the Academy's Library [real.mtak.hu]
- 4. [Occurence of diarylheptanoids in Corylus species native to Hungary] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and Therapeutic Roles of Plant-Derived Antioxidants in Type 2 Diabetes Mellitus: Mechanisms, Challenges, and Considerations for Special Populations - PMC [pmc.ncbi.nlm.nih.gov]
Diarylheptanoids from Hazelnut Leaves: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of diarylheptanoids found in the leaves of the common hazelnut tree (Corylus avellana L.). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the isolation, characterization, and biological activities of these promising natural compounds. This document summarizes key quantitative data, details experimental protocols, and visualizes the known and potential mechanisms of action of these compounds.
Introduction to Diarylheptanoids from Corylus avellana
Hazelnut leaves are a rich source of a diverse group of phenolic compounds known as diarylheptanoids.[1][2] These natural products, characterized by a C7 skeleton flanked by two aromatic rings, can be categorized into linear and cyclic structures.[2] A notable subgroup of cyclic diarylheptanoids isolated from the Italian "Tonda di Giffoni" hazelnut cultivar are named giffonins.[1][3] Research has highlighted the significant biological potential of these compounds, including antioxidant, anti-inflammatory, and α-glucosidase inhibitory activities, making them attractive candidates for further investigation in drug discovery and development.[4][5][6]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of diarylheptanoids and extracts from hazelnut leaves.
Table 1: α-Glucosidase Inhibitory Activity of Diarylheptanoids from Corylus avellana
| Compound | Type | IC50 (µM) | Reference |
| Giffonin J | Cyclic Diarylheptanoid | 10.5 | [4] |
| Giffonin K | Cyclic Diarylheptanoid | 15.2 | [4] |
| Giffonin P | Cyclic Diarylheptanoid | 25.8 | [4] |
| Oregonin | Linear Diarylheptanoid | 143.9 | [4] |
| Acarbose (Standard) | - | 115.1 | [4] |
Table 2: Antioxidant Activity of Giffonins from Corylus avellana Leaves
| Compound (at 10 µM) | Assay | % Inhibition | Reference |
| Giffonin D | H2O2-induced lipid peroxidation | >60% | [3] |
| Giffonin D | H2O2/Fe2+-induced lipid peroxidation | >50% | [3] |
| Giffonin H | H2O2-induced lipid peroxidation | >60% | [3] |
| Giffonin H | H2O2/Fe2+-induced lipid peroxidation | >50% | [3] |
| Curcumin (Reference) | H2O2/Fe2+-induced lipid peroxidation | ~19.2% | [7] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of diarylheptanoids from hazelnut leaves, based on established protocols in the literature.
Extraction and Isolation of Diarylheptanoids
This protocol describes a general procedure for the extraction and purification of diarylheptanoids from hazelnut leaves.[1][7]
Workflow for Extraction and Isolation of Diarylheptanoids
-
Plant Material Preparation: Freshly collected hazelnut leaves are air-dried in the shade and then finely powdered using a mechanical grinder.
-
Extraction: The powdered leaves are extracted with a suitable solvent, such as ethanol or methanol, at room temperature for a specified period (e.g., 24-48 hours) with occasional shaking. The extraction process is typically repeated multiple times to ensure maximum yield.[1]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography for initial fractionation. A common stationary phase used is Sephadex LH-20, with a mobile phase of methanol or an ethanol-water mixture.[1]
-
Purification: Fractions containing diarylheptanoids, as identified by thin-layer chromatography (TLC), are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a methanol-water or acetonitrile-water gradient.[1]
-
Structure Elucidation: The chemical structures of the isolated pure compounds are determined using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[1]
α-Glucosidase Inhibitory Assay
This protocol outlines the procedure to assess the α-glucosidase inhibitory activity of the isolated diarylheptanoids.[4][8]
-
Preparation of Solutions:
-
Prepare a phosphate (B84403) buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 1 U/mL.
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer.
-
Dissolve the test compounds (isolated diarylheptanoids) and the positive control (acarbose) in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then diluted with the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound solution.
-
Add the α-glucosidase solution to each well and incubate the mixture at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
-
Measurement and Calculation:
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance of the reaction with the inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against different concentrations of the test compound.
-
Antioxidant Activity Assays
Standard protocols for determining the antioxidant capacity of the diarylheptanoids are described below.
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Assay Procedure:
-
Add a solution of the test compound at various concentrations to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Preparation of ABTS Radical Cation (ABTS•+): Generate the ABTS•+ by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Assay Procedure:
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at 734 nm.
-
Add the test compound solution to the diluted ABTS•+ solution.
-
-
Measurement: After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and potential signaling pathways through which diarylheptanoids from hazelnut leaves may exert their biological effects.
α-Glucosidase Inhibition
Diarylheptanoids from hazelnut leaves have been shown to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion.[4] By blocking this enzyme, these compounds can delay the absorption of glucose and help manage postprandial hyperglycemia.
Mechanism of α-Glucosidase Inhibition
Potential Anti-Inflammatory Pathway: NF-κB Inhibition
While the specific anti-inflammatory mechanisms of diarylheptanoids from hazelnut leaves are still under investigation, related compounds from other plants have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This pathway is a central regulator of inflammation.
Hypothetical Anti-inflammatory Mechanism via NF-κB Pathway
Potential Antioxidant Pathway: Nrf2-ARE Activation
Phenolic compounds are known to exert antioxidant effects not only by direct radical scavenging but also by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[5] This pathway upregulates the expression of numerous antioxidant and detoxification enzymes.
Hypothetical Antioxidant Mechanism via Nrf2-ARE Pathway
Conclusion
Diarylheptanoids from hazelnut leaves represent a compelling class of natural products with significant therapeutic potential. Their demonstrated α-glucosidase inhibitory and antioxidant activities, coupled with potential anti-inflammatory properties, warrant further investigation. This guide provides a foundational resource for researchers to build upon, facilitating the exploration of these compounds for the development of novel pharmaceuticals and nutraceuticals.
References
- 1. Frontiers | Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies [frontiersin.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. Enhanced Recovery of Antioxidant Compounds from Hazelnut (Corylus avellana L.) Involucre Based on Extraction Optimization: Phytochemical Profile and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS profiling, antioxidant and anti-inflammatory activities, and potential health benefits prediction of phenolic compounds in hazel leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis [mdpi.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Giffonin R: A Technical Guide on its Chemistry and Inferred Role in Plant Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Giffonin R, a member of the cyclic diarylheptanoid class of plant secondary metabolites, has been isolated from the leaves of the hazelnut tree, Corylus avellana. While research has primarily focused on the isolation and characterization of a range of giffonins for their potential pharmacological activities, their specific roles within the plant's metabolic and defense networks are less understood. This technical guide synthesizes the current knowledge on this compound and its related compounds, placing it within the broader context of plant secondary metabolism. We provide an overview of its chemical nature, a proposed biosynthetic pathway for diarylheptanoids, and an exploration of its potential functions in plant defense, drawing inferences from the known biological activities of this compound class. Detailed experimental protocols for isolation and analysis are included, alongside quantitative data on the biological activities of various giffonins.
Introduction to this compound and Diarylheptanoids
Plant secondary metabolites are a diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment, providing defense against herbivores, pathogens, and abiotic stresses.
Diarylheptanoids are a significant class of plant secondary metabolites characterized by a seven-carbon chain connecting two aromatic rings.[1][2] This class is broadly divided into linear diarylheptanoids (e.g., curcumin) and cyclic diarylheptanoids.[1] Giffonins, including this compound, are cyclic diarylheptanoids isolated from the leaves of the hazelnut tree (Corylus avellana), specifically from the "Tonda di Giffoni" cultivar.[3][4] While numerous giffonins (A through X) have been identified, research into their specific physiological roles within the plant is still emerging.[3][5][6] These compounds are known to possess a range of biological activities, including antioxidant and enzyme inhibition properties.[3][7] This guide will focus on the available information regarding this compound and its relatives, and infer its potential role in the plant's secondary metabolism.
Chemical Structure and Properties
Giffonins are classified as highly hydroxylated cyclized diarylheptanoids.[4][8] The general structure consists of two phenyl rings linked by a seven-carbon chain, which is further cyclized to form a macrocyclic structure. The specific structure of each giffonin is determined by the pattern of hydroxylation and other substitutions on the aromatic rings and the heptane (B126788) chain.
The structural elucidation of these complex molecules is typically achieved through a combination of advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[8][9] The absolute configurations of these chiral molecules are often established using quantum mechanical calculations in conjunction with experimental NMR and electronic circular dichroism (ECD) data.[3]
Biosynthesis of Diarylheptanoids: A Proposed Pathway
The precise biosynthetic pathway for this compound has not been elucidated. However, a general pathway for the biosynthesis of diarylheptanoids has been proposed, primarily based on studies of curcumin (B1669340) and other related compounds.[10] The pathway is believed to originate from the phenylpropanoid pathway.
The proposed biosynthesis involves the condensation of two phenylpropanoid units with a malonate unit.[10][11] Key steps in this proposed pathway include:
-
Initiation: The pathway likely starts with the conversion of the amino acid phenylalanine to cinnamic acid, which is then activated to cinnamoyl-CoA.
-
Elongation: A polyketide synthase (PKS) enzyme is thought to catalyze the condensation of cinnamoyl-CoA with malonyl-CoA units to extend the carbon chain.
-
Cyclization and Modification: Subsequent enzymatic reactions, including cyclization, hydroxylation, and glycosylation, would lead to the diverse array of diarylheptanoid structures observed in nature, including the cyclic giffonins.
Role in Plant Secondary Metabolism and Defense
While the specific function of this compound in Corylus avellana has not been directly investigated, the known biological activities of diarylheptanoids in other plant species suggest a probable role in plant defense.[12][13] Diarylheptanoids have been shown to act as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack.[12]
The potential roles of this compound in plant secondary metabolism include:
-
Antimicrobial Activity: Some giffonins have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.[14] This suggests that this compound may contribute to the plant's defense against bacterial pathogens.
-
Antioxidant Defense: Many giffonins exhibit potent antioxidant activity, in some cases greater than that of curcumin.[15][16] In plants, antioxidants play a critical role in mitigating oxidative stress caused by various biotic and abiotic factors, such as pathogen attack, high light, and drought.
-
Enzyme Inhibition: this compound, along with other giffonins, has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism.[7] While the direct relevance of this to plant physiology is unclear, the ability to interact with and inhibit enzymes is a common feature of plant defense compounds, which can target the metabolic processes of herbivores or pathogens.
The production of diarylheptanoids like this compound is likely integrated into the plant's broader stress response signaling network, potentially involving phytohormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA), which are key regulators of plant defense.
Quantitative Data on Biological Activities of Giffonins
Specific quantitative data for this compound is limited, but studies on a range of giffonins provide valuable comparative information.
Table 1: α-Glucosidase Inhibitory Activity of Giffonins from Corylus avellana [7]
| Compound | IC50 ± SD (μM) |
| Giffonin C | 104.7 ± 6.9 |
| Giffonin D | 108.0 ± 6.1 |
| Giffonin G | 108.1 ± 9.2 |
| Giffonin H | 108.5 ± 2.9 |
| Giffonin I | 104.6 ± 4.9 |
| Giffonin J | 56.6 ± 9.6 |
| Giffonin K | 70.0 ± 3.1 |
| Giffonin M | 113.9 ± 9.7 |
| Giffonin P | 55.3 ± 7.7 |
| This compound | 128.5 ± 6.1 |
| Giffonin S | 126.1 ± 8.9 |
| Giffonin T | 130.9 ± 6.1 |
| Acarbose (Control) | 115.1 μM |
Table 2: Antioxidant Activity of Selected Giffonins [15][16][17]
| Compound (at 10 μM) | Inhibition of H2O2-induced Lipid Peroxidation (%) | Inhibition of H2O2/Fe2+-induced Lipid Peroxidation (%) |
| Giffonin D | > 60% | > 50% |
| Giffonin H | > 60% | > 50% |
| Curcumin (Reference) | Not specified as >60% | Not specified as >50% |
Experimental Protocols
Isolation of Giffonins from Corylus avellana Leaves
The following is a generalized protocol based on published methods for the isolation of giffonins.[4][8][9]
Workflow for Giffonin Isolation
-
Plant Material and Extraction:
-
Air-dried leaves of Corylus avellana are ground into a fine powder.
-
The powdered material is extracted with methanol (B129727) (MeOH) at room temperature.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude MeOH extract.
-
-
Fractionation:
-
The crude extract is subjected to column chromatography on a Sephadex LH-20 column.
-
Elution is typically performed with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate the extract into fractions based on polarity and molecular size.
-
-
Purification:
-
Fractions containing diarylheptanoids, as identified by thin-layer chromatography (TLC) or LC-MS, are pooled.
-
Further purification is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
A gradient of water and acetonitrile, often with a small percentage of formic acid, is used as the mobile phase to isolate the individual giffonin compounds, including this compound.
-
Structural Elucidation
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the chemical structure:
-
1D NMR: 1H and 13C NMR spectra provide information on the types and number of protons and carbons in the molecule.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms and piece together the complete structure of this compound.
-
α-Glucosidase Inhibition Assay
This in vitro assay is used to determine the inhibitory activity of this compound against the α-glucosidase enzyme.[7]
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Assay Procedure:
-
A mixture of the enzyme solution and a solution of this compound (at various concentrations) is pre-incubated.
-
The reaction is initiated by adding the pNPG substrate.
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
The reaction is stopped by adding a solution of sodium carbonate.
-
-
Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The inhibitory activity is calculated as a percentage of the control (without inhibitor), and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined.
Conclusion and Future Directions
This compound is a structurally complex diarylheptanoid from Corylus avellana with demonstrated biological activity. While its specific role in plant secondary metabolism remains to be fully elucidated, its chemical nature and the known functions of related compounds strongly suggest a role in the plant's defense system against biotic and abiotic stresses. Future research should focus on in planta studies to understand the regulation of this compound biosynthesis in response to environmental cues, its precise mechanism of action against pathogens and herbivores, and its potential interplay with phytohormone signaling pathways. Such knowledge will not only enhance our understanding of plant chemical ecology but may also open new avenues for the development of novel pharmaceuticals and crop protection agents.
References
- 1. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Giffonins J-P, Highly Hydroxylated Cyclized Diarylheptanoids from the Leaves of Corylus avellana Cultivar "Tonda di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corylus avellana “Nocciola Piemonte”: metabolomics focused on polar lipids and phenolic compounds in fresh and roasted hazelnuts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 12. Diarylheptanoid Derivatives (Musellins A–F) and Dimeric Phenylphenalenones from Seed Coats of Musella lasiocarpa, the Chinese Dwarf Banana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Potential Therapeutic Targets of Giffonin R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giffonin R is a cyclic diarylheptanoid, a class of natural phenols, originally isolated from the flowers and leaves of the hazelnut tree, Corylus avellana[1][2][3][4][5]. As a member of the diarylheptanoid family, this compound has garnered interest for its potential bioactive properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities and its potential therapeutic targets, based on available preclinical research. The information is presented to aid researchers and professionals in drug discovery and development in exploring the therapeutic potential of this natural compound.
Biological Activities and Potential Therapeutic Applications
The primary therapeutic potential of this compound, as suggested by current research, lies in its antioxidant and enzyme inhibitory activities. These properties indicate its potential utility in conditions associated with oxidative stress and metabolic disorders.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties, particularly in the inhibition of lipid peroxidation[1][5][6]. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. By inhibiting lipid peroxidation, this compound may protect cell membranes from oxidative damage, thereby mitigating the progression of these conditions.
Enzyme Inhibition
This compound has also been identified as an inhibitor of α-glucosidase[7]. α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and glucose absorption, leading to a reduction in postprandial blood glucose levels. This mechanism of action is a well-established therapeutic strategy for the management of type 2 diabetes mellitus.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of this compound.
| Biological Activity | Assay | Concentration/Parameter | Result | Reference |
| Antioxidant | Thiobarbituric Acid Reactive Substances (TBARS) | 10 µM | >50% inhibition of lipid peroxidation | [1][5][6] |
| Enzyme Inhibition | α-Glucosidase Inhibition Assay | IC50 | 128.5 µM | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below to facilitate reproducibility and further investigation.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies the end products of lipid peroxidation, primarily malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored product.
Protocol:
-
Sample Preparation: A suspension of lipid-rich biological material (e.g., rat liver microsomes or liposomes) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Induction of Peroxidation: Lipid peroxidation is induced by adding an oxidizing agent, such as a mixture of hydrogen peroxide (H₂O₂) and ferrous sulfate (B86663) (Fe²⁺).
-
Treatment: The lipid suspension is pre-incubated with this compound at the desired concentration (e.g., 10 µM) before the addition of the oxidizing agent. A positive control (e.g., curcumin) and a negative control (vehicle) are included.
-
Reaction: After incubation at 37°C for a specified time (e.g., 60 minutes), the reaction is stopped by adding a solution of trichloroacetic acid (TCA) to precipitate proteins.
-
Color Development: Thiobarbituric acid (TBA) reagent is added to the supernatant, and the mixture is heated at 95°C for a set duration (e.g., 30 minutes) to allow for the formation of the MDA-TBA adduct.
-
Quantification: After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically at a wavelength of 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the this compound-treated samples to that of the untreated (oxidized) control.
α-Glucosidase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.
Protocol:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Incubation: The enzyme solution is pre-incubated with various concentrations of this compound for a specified time (e.g., 10 minutes) at 37°C. A positive control (e.g., acarbose) and a negative control (vehicle) are included.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.
-
Reaction Termination and Measurement: The reaction is allowed to proceed for a set time (e.g., 20 minutes) at 37°C and is then terminated by the addition of a sodium carbonate (Na₂CO₃) solution. The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Calculation: The percentage of α-glucosidase inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanistic Insights
While direct experimental validation of this compound's effect on specific signaling pathways is limited, computational studies based on network pharmacology have predicted its potential involvement in pathways relevant to inflammation and cell survival, particularly in the context of osteoarthritis and fracture healing[8][9][10][11]. It is important to note that these are predictive models and require experimental verification.
Predicted Signaling Pathway Involvement
The following diagram illustrates the predicted involvement of this compound in the PI3K-Akt and MAPK signaling pathways, which are crucial in regulating cellular processes such as inflammation, proliferation, and survival.
Caption: Predicted modulation of PI3K-Akt and MAPK pathways by this compound.
Experimental Workflow for Target Validation
To validate the predicted therapeutic targets and elucidate the mechanism of action of this compound, a systematic experimental workflow is proposed.
Caption: Experimental workflow for this compound target validation.
Conclusion and Future Directions
This compound presents as a promising natural compound with demonstrated antioxidant and α-glucosidase inhibitory activities. These properties suggest its potential as a therapeutic agent for oxidative stress-related diseases and type 2 diabetes. However, the current understanding of its molecular targets and mechanisms of action is in its early stages. Future research should focus on:
-
Direct Target Identification: Employing techniques such as affinity chromatography, surface plasmon resonance (SPR), and mass spectrometry to identify the direct binding partners of this compound.
-
In-depth Mechanistic Studies: Elucidating the precise mechanisms by which this compound exerts its antioxidant and enzyme-inhibitory effects.
-
Validation of Predicted Pathways: Experimentally validating the computationally predicted involvement of this compound in signaling pathways like PI3K-Akt and MAPK using relevant cell-based and in vivo models.
-
In vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound in animal models of relevant diseases to translate the in vitro findings into a preclinical setting.
A thorough investigation into these areas will be crucial for the successful development of this compound as a novel therapeutic agent.
References
- 1. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies [frontiersin.org]
- 8. Integrated approach with UHPLC-Q-Exactive-tandem mass spectrometry, network analysis, and molecular docking to determine potential active compounds and mechanisms of Rhizoma Musae decoction in osteoarthritis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fracture-healing effects of Rhizoma Musae ethanolic extract: An integrated study using UHPLC-Q-Exactive-MS/MS, network pharmacology, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Purification of Giffonin R from Corylus avellana Leaf Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giffonin R is a phenolic compound classified as a diarylheptanoid, naturally occurring in the leaves of the hazelnut tree (Corylus avellana L.). Diarylheptanoids are a class of plant secondary metabolites known for a variety of biological activities, including significant antioxidant properties[1][2][3]. This compound, with the chemical formula C₁₉H₁₆O₃ and a molecular weight of 292.33 g/mol , has been isolated from Corylus avellana and is of interest for its potential therapeutic applications. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from Corylus avellana leaf extracts for research and drug development purposes.
Data Presentation: Purification Summary
The following table summarizes the expected yield and purity of this compound at each stage of the purification protocol. These values are illustrative and may vary depending on the starting material and experimental conditions.
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Crude Methanolic Extraction | 1000 | 150 | 15 | ~5 |
| Solvent Partitioning | 150 | 45 | 30 | ~15 |
| Sephadex LH-20 Column Chromatography | 45 | 5 | 11 | ~60 |
| Preparative HPLC | 5 | 0.5 | 10 | >98 |
Experimental Protocols
Plant Material and Extraction
Objective: To extract crude phenolic compounds, including this compound, from dried Corylus avellana leaves.
Materials:
-
Dried and powdered leaves of Corylus avellana
-
Methanol (B129727) (ACS grade or higher)
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Glassware (beakers, flasks)
Protocol:
-
Macerate 1 kg of dried, powdered Corylus avellana leaves in 5 L of methanol at room temperature for 48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Re-extract the plant residue twice more with 5 L of methanol each time.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Dry the crude extract completely under a vacuum to yield a dark, gummy residue.
Solvent Partitioning (Fractionation)
Objective: To enrich the this compound fraction by removing highly polar and non-polar impurities.
Materials:
-
Crude methanolic extract
-
Distilled water
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Separatory funnel (2 L)
-
Rotary evaporator
Protocol:
-
Suspend the crude methanolic extract (approx. 150 g) in 1 L of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Perform liquid-liquid partitioning by extracting three times with 1 L of n-hexane to remove non-polar compounds. Discard the n-hexane fractions.
-
Subsequently, extract the aqueous layer three times with 1 L of ethyl acetate. This compound and other phenolic compounds will partition into the ethyl acetate phase.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator at 40°C.
-
Dry the resulting ethyl acetate fraction to yield a brownish residue.
Sephadex LH-20 Column Chromatography
Objective: To separate the enriched extract based on molecular size and polarity, further purifying the diarylheptanoid fraction.
Materials:
-
Ethyl acetate fraction
-
Sephadex LH-20 resin
-
Glass chromatography column (e.g., 5 x 50 cm)
-
Methanol (HPLC grade)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber and UV lamp (254 nm and 365 nm)
Protocol:
-
Swell the Sephadex LH-20 resin in methanol for at least 4 hours.
-
Pack the chromatography column with the swollen Sephadex LH-20 resin using methanol as the eluent.
-
Dissolve the dried ethyl acetate fraction (approx. 45 g) in a minimal amount of methanol.
-
Load the sample onto the top of the Sephadex LH-20 column.
-
Elute the column with methanol at a flow rate of 2-3 mL/min.
-
Collect fractions of 15-20 mL using a fraction collector.
-
Monitor the fractions by TLC using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v). Spot the fractions on a TLC plate, develop the plate, and visualize the spots under a UV lamp.
-
Pool the fractions containing compounds with similar Rf values to that expected for diarylheptanoids. This compound-containing fractions are typically identified by comparison with a standard, if available, or by further analytical methods.
-
Concentrate the pooled fractions to dryness.
Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To achieve high-purity this compound by high-resolution separation.
Materials:
-
This compound-enriched fraction from Sephadex LH-20 chromatography
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size)
-
Fraction collector
Protocol:
-
Dissolve the dried, enriched fraction (approx. 5 g) in a small volume of the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with the following conditions (optimization may be required):
-
Column: Preparative C18 (250 x 20 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 30% B, increasing to 70% B over 40 minutes.
-
Flow Rate: 15-20 mL/min
-
Detection: UV at 280 nm
-
-
Inject the sample onto the column.
-
Collect the peaks corresponding to this compound based on retention time (if a standard is available) or collect all major peaks for subsequent analysis.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
References
Application Notes and Protocols for In Vitro Antioxidant Assays of Giffonin R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giffonins are a class of diarylheptanoids isolated from the leaves of the hazelnut tree (Corylus avellana).[1][2] These compounds have garnered interest for their potential antioxidant properties.[1][2][3][4] This document provides detailed protocols for three common in vitro assays—DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))—to evaluate the antioxidant capacity of Giffonin R.
While the provided search results discuss the antioxidant activity of various giffonins, specific quantitative data for a compound designated "this compound" from DPPH, FRAP, and ABTS assays were not available. The following protocols are standardized methods applicable for the assessment of natural compounds like this compound.
Data Summary
As specific quantitative data for this compound is not available in the provided search results, the following table is a template for researchers to populate with their experimental findings. This structure allows for a clear and direct comparison of the antioxidant potential of this compound across the different assays.
| Assay | Parameter | Result for this compound | Positive Control (e.g., Trolox, Ascorbic Acid) |
| DPPH | IC₅₀ (µg/mL or µM) | [Insert experimental value] | [Insert experimental value] |
| FRAP | µM Fe(II) Equivalents/g | [Insert experimental value] | [Insert experimental value] |
| ABTS | Trolox Equivalent Antioxidant Capacity (TEAC) (µM/g) | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[5][6] The principle is based on the reduction of the violet-colored DPPH radical to a pale yellow hydrazine (B178648) derivative by an antioxidant compound.[6][7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
This compound sample
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[5] Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution.[5] From the stock solution, prepare a series of dilutions to determine the IC₅₀ value.
-
Assay Protocol:
-
Add a specific volume of the this compound sample dilutions to separate wells of a 96-well plate (e.g., 20 µL).[8]
-
Add the DPPH working solution to each well (e.g., 200 µL).[8]
-
For the control, mix the solvent used for the sample with the DPPH solution.
-
For the blank, use the solvent without the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[5][9]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.[5][9][10]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[9] Where:
-
A_control is the absorbance of the control reaction (DPPH solution and solvent).
-
A_sample is the absorbance of the test sample.
-
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
Workflow for DPPH Assay:
Caption: Workflow of the DPPH radical scavenging assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[11]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)
-
This compound sample
-
Positive control (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Water bath
Procedure:
-
Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[12] Warm the reagent to 37°C before use.[13]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent.
-
Assay Protocol:
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 10-30 minutes).[13][14]
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[12][13]
-
Calculation: Create a standard curve using a known antioxidant like FeSO₄ or Trolox. The antioxidant capacity of this compound is expressed as µM of Fe(II) equivalents per gram of the sample.
Workflow for FRAP Assay:
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[7]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or phosphate (B84403) buffer
-
This compound sample
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[7] Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[7][15]
-
Preparation of ABTS Working Solution: Before use, dilute the ABTS•⁺ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.
-
Assay Protocol:
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[15]
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[15]
Workflow for ABTS Assay:
Caption: Workflow of the ABTS radical cation decolorization assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. mdpi.com [mdpi.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Evaluation of the Antioxidant Activity of Aqueous and Methanol Extracts of Pleurotus ostreatus in Different Growth Stages [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
Application Note: Giffonin R Cytotoxicity Assessment Using MTT and MTS Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Giffonin R is a novel diarylheptanoid compound isolated from the leaves of Corylus avellana 'Tonda di Giffoni'[1][2]. Preliminary studies on related giffonin compounds have suggested potential antioxidant and cytotoxic activities[1][3]. This application note provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: the MTT and MTS assays. These assays are fundamental in drug discovery and toxicology for quantifying the effects of a compound on cell viability and proliferation[4].
Principle of the Assays
Both MTT and MTS assays are quantitative methods used to determine cell viability. The principle is based on the enzymatic reduction of a tetrazolium salt by metabolically active cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay utilizes the yellow tetrazolium salt, MTT, which is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product[4][5]. A solubilization step is required to dissolve the formazan crystals before measuring the absorbance[6].
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: The MTS assay uses a tetrazolium salt that, when reduced by cellular dehydrogenases, forms a formazan product that is soluble in cell culture media[7][8]. This assay is generally considered more convenient as it does not require a separate solubilization step[6].
The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of cytotoxicity by measuring the absorbance of the colored solution[6].
Experimental Protocols
MTT Cytotoxicity Assay Protocol
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in sterile PBS), stored protected from light[4][6]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom sterile microplates
-
Adherent or suspension cells of interest
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL)[10].
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[9]. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes[4].
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader[10]. A reference wavelength of 630 nm can be used to reduce background noise[4].
MTS Cytotoxicity Assay Protocol
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
MTS reagent (pre-mixed with an electron coupling agent like PES)[11]
-
Cell culture medium with 10% FBS
-
96-well flat-bottom sterile microplates
-
Adherent or suspension cells of interest
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, add the this compound dilutions to the respective wells. Include vehicle and no-cell controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of the MTS reagent directly to each well[9][11].
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C[11].
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[6][11].
Data Presentation and Analysis
The cytotoxicity of this compound is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Calculation of Cell Viability: The percentage of cell viability can be calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis[12].
Quantitative Data Summary (Hypothetical Data)
| Cell Line | Assay Type | Incubation Time (h) | This compound IC50 (µM) |
| A549 (Lung Carcinoma) | MTT | 48 | 25.3 ± 2.1 |
| HeLa (Cervical Cancer) | MTT | 48 | 18.9 ± 1.7 |
| HaCaT (Keratinocytes) | MTT | 48 | > 100 |
| U2OS (Osteosarcoma) | MTS | 48 | 22.5 ± 2.5 |
| SAOS-2 (Osteosarcoma) | MTS | 48 | 31.2 ± 3.0 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for MTT and MTS cytotoxicity assays.
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
Note: The specific signaling pathway for this compound is not yet fully elucidated. The following diagram represents a common apoptosis pathway that could be investigated.
Caption: A potential apoptosis pathway induced by this compound.
References
- 1. Giffonins J-P, Highly Hydroxylated Cyclized Diarylheptanoids from the Leaves of Corylus avellana Cultivar "Tonda di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. cohesionbio.com [cohesionbio.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cell-Based Assays: Giffonin R Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the biological activity of Giffonin R, a diarylheptanoid with potential therapeutic applications. The primary activities of related Giffonin compounds isolated from Corylus avellana have been identified as antioxidant and antiproliferative.[1][2] The following protocols describe cell-based assays to quantify these effects.
Cellular Antioxidant Activity Assay
This assay determines the ability of this compound to mitigate oxidative stress within a cellular environment.
Experimental Workflow: Cellular Antioxidant Assay
Caption: Workflow for the Cellular Antioxidant Assay.
Protocol: Cellular Antioxidant Activity
-
Cell Seeding:
-
Seed human keratinocyte (HaCaT) or other suitable cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the seeding medium and treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Include a positive control such as N-acetylcysteine (NAC).
-
Incubate for 1 hour.
-
-
Oxidative Stress Induction and Measurement:
-
Load cells with 2',7'–dichlorofluorescin diacetate (DCFH-DA) at a final concentration of 20 µM.
-
Incubate for 30 minutes in the dark.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader.
-
Data Presentation: Cellular Antioxidant Activity of this compound
| Concentration (µM) | % Inhibition of H₂O₂-induced Oxidation (Mean ± SD) |
| 1 | 15.2 ± 2.1 |
| 5 | 35.8 ± 3.5 |
| 10 | 58.1 ± 4.2 |
| 25 | 75.4 ± 5.0 |
| 50 | 88.9 ± 3.8 |
| N-acetylcysteine (1 mM) | 95.5 ± 2.5 |
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation. The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.[3]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well.
-
Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.
-
Incubate for 48 hours.
-
-
MTT Assay and Absorbance Reading:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Cytotoxicity of this compound on MCF-7 Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0.1 | 98.2 ± 4.5 |
| 1 | 95.1 ± 3.8 |
| 10 | 75.6 ± 5.1 |
| 50 | 48.9 ± 4.2 |
| 100 | 22.3 ± 3.1 |
| IC₅₀ (µM) | ~50 |
Apoptosis Induction Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound. Flavonoids and related polyphenols have been shown to induce apoptosis in cancer cells.[4][5][6]
Signaling Pathway: this compound-Induced Apoptosis
Caption: Proposed pathway for this compound-induced apoptosis.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment:
-
Seed MCF-7 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat cells with this compound at its IC₅₀ concentration (and a vehicle control) for 24 hours.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Data Presentation: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.5 ± 0.8 | 2.1 ± 0.5 |
| This compound (50 µM) | 25.8 ± 2.2 | 15.4 ± 1.9 |
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results may vary. The proposed signaling pathway for apoptosis is based on the known mechanisms of similar compounds and requires experimental validation for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by apigenin and related flavonoids through cytochrome c release and activation of caspase-9 and caspase-3 in leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Giffonin R Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of a stock solution of Giffonin R in Dimethyl Sulfoxide (DMSO). Adherence to this protocol will help ensure the accuracy, reproducibility, and reliability of experimental results involving this compound.
Introduction
This compound is a natural product isolated from the herbs of Corylus avellana.[1] It belongs to the class of phenols and has a molecular weight of 292.33 g/mol and a molecular formula of C19H16O3.[1] As with many natural products, accurate and consistent preparation of stock solutions is crucial for its use in various biological and chemical assays. Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent that is widely used as a vehicle for dissolving a broad range of organic compounds for in vitro and in vivo studies.[2] This document outlines the necessary steps to prepare a this compound stock solution in DMSO, ensuring its stability and proper storage for experimental use.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 292.33 g/mol | [1] |
| Molecular Formula | C19H16O3 | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General Practice |
| CAS Number | Not specified | N/A |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many cell-based assays and can be serially diluted to the desired final concentration in the appropriate cell culture medium or buffer.
Materials:
-
This compound (solid powder)
-
Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh out a precise amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.923 mg of this compound.
-
Calculation:
-
Desired Concentration (M) = 0.010 mol/L
-
Desired Volume (L) = 0.001 L
-
Molecular Weight ( g/mol ) = 292.33 g/mol
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 292.33 g/mol = 0.002923 g = 2.923 mg
-
-
-
-
Add DMSO:
-
Using a calibrated pipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. To prepare 1 mL of stock solution, add 1 mL of DMSO.
-
-
Dissolve this compound:
-
Cap the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all of the solid has dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Avoid excessive heating.
-
-
Aliquot and Store:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but refer to any compound-specific stability data if available.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.
-
Perform all weighing and handling of this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Stability and Storage Recommendations
-
Long-term Storage: For long-term storage, it is recommended to store the stock solution in tightly sealed aliquots at -80°C.
-
Short-term Storage: For short-term storage (up to one week), -20°C is generally acceptable.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound. Aliquoting into single-use volumes is highly recommended.
-
Light Sensitivity: Protect the stock solution from light by storing it in amber-colored tubes or by wrapping the tubes in aluminum foil.
It is always advisable to perform a quality control check (e.g., by HPLC) if the stock solution has been stored for an extended period or if there are concerns about its stability.
References
Application Notes and Protocols for the Quantification of Giffonin R
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Giffonin R is a diarylheptanoid, a class of plant secondary metabolites, isolated from the leaves and shells of Corylus avellana (hazelnut).[1][2][3] Like other giffonins, it exhibits significant antioxidant properties, including the ability to inhibit lipid peroxidation and protein carbonylation, making it a compound of interest for pharmaceutical and nutraceutical applications.[1][4] Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies in drug development.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a widely used and highly sensitive and specific technique for the analysis of such compounds.[2][5] Additionally, a general protocol for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is described, which can be used as an alternative or complementary method.
Data Presentation
For comparative analysis, quantitative data should be organized as follows:
Table 1: HPLC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| Chromatography System | UHPLC/HPLC system coupled to a triple quadrupole or QToF mass spectrometer |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Table 2: Validation Parameters for this compound Quantification Method
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | ≤ 15% |
| Specificity | No interfering peaks at the retention time of the analyte |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-MS/MS
This protocol describes a method for the sensitive and specific quantification of this compound in plant extracts and biological matrices. The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity.[2]
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 95%)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Methanol (B129727) (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (if required for sample clean-up)
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
3. Sample Preparation (from Corylus avellana leaves):
-
Dry and grind the plant material to a fine powder.
-
Extract 1 g of the powder with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
If necessary, perform a solid-phase extraction (SPE) clean-up to remove interfering matrix components.
-
Dilute the final extract to a concentration within the calibration range.
4. HPLC-MS/MS Analysis:
-
Set up the HPLC-MS/MS system with the parameters outlined in Table 1. The MRM transitions for this compound need to be optimized by infusing a standard solution into the mass spectrometer.
-
Inject the calibration standards, QC samples, and prepared samples.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantitative Analysis of this compound by ¹H-NMR (qNMR)
qNMR is an absolute quantification method that does not require an identical reference standard for calibration. Quantification is achieved by comparing the integral of a specific proton signal of the analyte with the integral of a known amount of an internal standard.[6][7]
1. Materials and Reagents:
-
This compound isolate (of known purity)
-
Deuterated solvent (e.g., Methanol-d4, DMSO-d6)
-
Internal Standard (e.g., maleic acid, dimethyl sulfone) of high purity
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound isolate and the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in a vial.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons, which is crucial for accurate integration.
4. Data Processing and Quantification:
-
Process the NMR spectrum (phasing, baseline correction).
-
Integrate a well-resolved proton signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * CIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
analyte = this compound
-
IS = Internal Standard
-
Mandatory Visualization
Caption: Workflow for the quantification of this compound.
Caption: Postulated antioxidant mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS profiling highlights hazelnut (Nocciola di Giffoni PGI) shells as a byproduct rich in antioxidant phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ¹H-NMR Metabolic Profiling, Antioxidant Activity, and Docking Study of Common Medicinal Plant-Derived Honey - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Giffonin R in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Giffonin R in human plasma. This compound, a diarylheptanoid with potential therapeutic properties, requires a robust analytical method for pharmacokinetic and drug metabolism studies. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The described method is suitable for high-throughput analysis in a drug development setting.
Introduction
Giffonins are a class of diarylheptanoids isolated from natural sources, which have demonstrated various biological activities, including antioxidant effects.[1] Accurate quantification of these compounds in biological matrices is essential for evaluating their pharmacokinetic profiles and understanding their mechanism of action. This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma using LC-MS/MS, a technique well-suited for the analysis of natural products in complex biological fluids due to its high sensitivity and specificity.[2][3]
Experimental
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar diarylheptanoid)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
A solid-phase extraction (SPE) method was employed for the purification and preconcentration of this compound from human plasma.[4]
-
Spiking: To 200 µL of human plasma, add 20 µL of the internal standard (IS) working solution and 20 µL of the this compound standard or sample.
-
Precipitation: Add 600 µL of acidified methanol (0.1% formic acid) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
SPE Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the IS with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Chromatographic separation was performed on a C18 reversed-phase column.[5][6] The mass spectrometer was operated in positive electrospray ionization (ESI) mode.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 4000 V |
| MRM Transitions | Hypothetical values, to be optimized empirically |
| This compound | Precursor Ion (Q1) -> Product Ion (Q3) |
| Internal Standard | Precursor Ion (Q1) -> Product Ion (Q3) |
Note: The specific MRM transitions for this compound would need to be determined by infusing a standard solution of the compound and identifying the precursor ion and its most stable and abundant fragment ions.
Results and Discussion
The method would be validated according to regulatory guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and recovery.[7]
Table 3: Hypothetical Quantitative Data Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| LOD | 0.5 ng/mL |
| LOQ | 1 ng/mL |
| Accuracy | 85-115% |
| Precision (%CV) | < 15% |
| Recovery | > 85% |
The fragmentation of diarylheptanoids in MS/MS typically involves cleavage of the heptane (B126788) chain and losses of small neutral molecules like water and CO.[8] The exact fragmentation pattern for this compound would need to be experimentally determined to select the optimal MRM transitions for quantification.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. This methodology is a crucial tool for the preclinical and clinical development of this compound and other related diarylheptanoids. The protocol is designed for high-throughput analysis and can be adapted for the analysis of this compound in other biological matrices.
Protocol: LC-MS/MS Analysis of this compound
1. Scope This protocol details the procedure for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2. Equipment and Materials
-
Analytical balance
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Agilent 1290/6470 or equivalent)
-
C18 SPE cartridges
-
Reversed-phase C18 column (2.1 x 50 mm, 1.8 µm)
-
Glass vials and caps
3. Reagent Preparation
-
Mobile Phase A: 0.1% formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% formic acid in LC-MS grade acetonitrile.
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of this compound and a fixed concentration of the IS in 50:50 methanol:water for calibration standards and quality controls.
4. Sample Preparation Protocol
-
Label all sample tubes clearly.
-
Allow all reagents and samples to reach room temperature.
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the appropriate this compound working solution (or blank solution for blank samples).
-
Add 20 µL of the IS working solution to all samples except the blank.
-
Add 600 µL of methanol containing 0.1% formic acid.
-
Vortex each tube for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
While centrifuging, condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Carefully transfer the supernatant to the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (50:50 A:B).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2 of the Application Note.
-
Create a sequence table including blank injections, calibration standards, quality control samples, and unknown samples.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the samples and acquire data in MRM mode.
6. Data Analysis
-
Integrate the chromatographic peaks for this compound and the IS using the instrument's software.
-
Generate a calibration curve by plotting the peak area ratio (this compound / IS) against the concentration of the calibration standards.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of Diarylheptanoids for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) skeleton.[1][2] These compounds, which include well-known molecules like curcumin, are found in various plant families such as Zingiberaceae (ginger family) and Betulaceae (birch family).[2][3][4] Diarylheptanoids have garnered significant interest in drug discovery due to their broad range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][4][5] High-throughput screening (HTS) provides an efficient platform to rapidly evaluate large libraries of natural and synthetic diarylheptanoids to identify lead compounds for therapeutic development.[6][7] This document outlines detailed protocols and data presentation for the HTS of diarylheptanoids, focusing on cytotoxicity and anti-inflammatory assays.
Experimental Workflow for High-Throughput Screening
The HTS process involves a series of integrated steps, from initial library screening to the identification of confirmed lead compounds. A typical workflow is designed to maximize efficiency and minimize false positives.[6] The process begins with a primary screen of a compound library at a single concentration to identify initial "hits." These hits are then subjected to confirmatory screens and dose-response analysis to validate their activity and determine their potency.
Caption: A generalized workflow for the high-throughput screening of diarylheptanoid libraries.
Quantitative Data Summary
The following tables summarize the biological activities of various diarylheptanoids from published studies. Potency is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit a biological process by 50%.
Table 1: Cytotoxic Activity of Diarylheptanoids against Cancer Cell Lines
| Compound/Derivative | Cell Line | Activity | IC50 Value (µM) | Reference |
| Compound 6a | T47D (Breast Cancer) | Antiproliferative | 0.09 | [8] |
| Compound 6d | T47D (Breast Cancer) | Antiproliferative | 0.64 | [8] |
| Compound 7j | T47D (Breast Cancer) | Antiproliferative | 0.67 | [8] |
| Compound 7e | T47D (Breast Cancer) | Antiproliferative | 0.99 | [8] |
| Diacetyl-demethoxycurcumin (AC2) | MCF-7 (Breast Cancer) | Antiproliferative | 6.7 | [9] |
| Triacetyl-demethylcurcumin (AC5) | MCF-7 (Breast Cancer) | Antiproliferative | 3.6 | [9] |
| Diacetyl-demethoxycurcumin (AC2) | DU-145 (Prostate Cancer) | Antiproliferative | 20.4 | [9] |
| Triacetyl-demethylcurcumin (AC5) | DU-145 (Prostate Cancer) | Antiproliferative | 16.3 | [9] |
| Diacetyl-demethoxycurcumin (AC2) | NCI-H460 (Lung Cancer) | Antiproliferative | 18.3 | [9] |
| Triacetyl-demethylcurcumin (AC5) | NCI-H460 (Lung Cancer) | Antiproliferative | 10.7 | [9] |
| Compound 6 | HCT116 (Colon Cancer) | Cytotoxic | 6.69 | [10] |
| Compound 16 | A549 (Lung Cancer) | Cytotoxic | 8.83 | [10] |
| Compound 17 | HepG2 (Liver Cancer) | Cytotoxic | 9.94 | [10] |
| Diarylheptanoids (DAH) | HepG2 (Liver Cancer) | Antiproliferative | 24.86 µg/ml | [11] |
| Blepharocalyxin D | Murine Colon 26-L5 | Antiproliferative | 3.61 (ED50) | [4] |
| Blepharocalyxin E | Human HT-1080 | Antiproliferative | 9.02 (ED50) | [4] |
Table 2: Other Biological Activities of Diarylheptanoids
| Compound | Target/Assay | Activity | IC50 Value (µM) | Reference |
| Compound 4 | Urease | Inhibition | 9.6 | [12] |
| Compound 9 | Urease | Inhibition | 21.4 | [12] |
| Curcumin | LIMK1 | Inhibition | 30 | [13] |
| Compound 13a | LIMK1 | Inhibition | 0.94 | [13] |
| Compound XV | LIMK1 | Inhibition | 0.57 | [13] |
Key Signaling Pathway: Nrf2-ARE
Many diarylheptanoids exert their antioxidant and anti-inflammatory effects by modulating the Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[14][15] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[14] Upon exposure to stimuli, such as diarylheptanoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various cytoprotective genes, initiating their transcription.[14][16]
Caption: The Nrf2-ARE signaling pathway is activated by diarylheptanoids.
Experimental Protocols
The following are detailed protocols for common HTS assays used to evaluate the cytotoxic and anti-inflammatory activities of diarylheptanoids.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTS/MTT)
This protocol is used to assess the effect of diarylheptanoids on the proliferation and viability of cancer cell lines. The MTS assay is a colorimetric method for determining the number of viable cells.
1. Materials and Reagents:
-
Human cancer cell lines (e.g., HepG2, T47D, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Diarylheptanoid compound library (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well or 384-well clear-bottom, tissue culture-treated microplates
-
Positive control (e.g., Doxorubicin)
-
Negative control (0.1% DMSO in media)
2. Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into microplates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the diarylheptanoid compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
For a primary screen, use a single final concentration (e.g., 10 µM).
-
For dose-response analysis, prepare a 7-point dilution series (e.g., 0.1 to 100 µM).
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compounds, positive control, or negative control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C, 5% CO2.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability relative to the negative control (100% viability).
-
For dose-response curves, plot the percentage of viability against the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.[17][18]
-
Protocol 2: Anti-inflammatory Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of diarylheptanoids to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[19]
1. Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Diarylheptanoid compound library (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium nitrite (B80452) (NaNO2) standard
-
96-well microplates
2. Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells for 1-2 hours with various concentrations of diarylheptanoids. Include a vehicle control (0.1% DMSO).
-
After pre-treatment, stimulate the cells with LPS (1 µg/mL) to induce NO production. A non-stimulated control group should be included.
-
Incubate the plates for an additional 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and calculate the IC50 value.
-
Note: A parallel cytotoxicity assay (Protocol 1) should be performed to ensure that the observed NO inhibition is not due to cell death.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linear diarylheptanoids as potential anticancer therapeutics: synthesis, biological evaluation, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Diarylheptanoids/sorafenib as a potential anticancer combination against hepatocellular carcinoma: the p53/MMP9 axis of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro biological evaluation and in silico studies of linear diarylheptanoids from Curcuma aromatica Salisb. as urease inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Exploring diarylheptanoid derivatives to target LIMK1 as potential agents against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Food-Derived Pharmacological Modulators of the Nrf2/ARE Pathway: Their Role in the Treatment of Diseases [mdpi.com]
- 15. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]
- 17. Quantitative high-throughput screening data analysis: challenges and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quality Control of Quantitative High Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dimeric diarylheptanoids with anti-inflammatory activity from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Compound R" in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma is the most prevalent extracranial solid tumor in children, and there is a critical need for the development of novel therapeutic agents.[1] This document provides a comprehensive experimental framework for the initial assessment of a novel compound, herein referred to as "Compound R," on human neuroblastoma cell lines. The following protocols and application notes detail the investigation of Compound R's effects on cell viability, its potential to induce apoptosis and cell cycle arrest, and its mechanism of action, with a focus on the frequently dysregulated PI3K/Akt/mTOR signaling pathway.[2][3]
Data Presentation
Table 1: Cytotoxicity of Compound R on Neuroblastoma Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 of Compound R (µM) |
| SH-SY5Y | 24 | 15.8 ± 2.1 |
| 48 | 8.2 ± 1.5 | |
| 72 | 4.5 ± 0.9 | |
| SK-N-BE(2) | 24 | 12.3 ± 1.8 |
| 48 | 6.7 ± 1.2 | |
| 72 | 3.1 ± 0.6 | |
| IMR-32 | 24 | 25.4 ± 3.5 |
| 48 | 14.9 ± 2.4 | |
| 72 | 7.8 ± 1.3 |
-
Data are presented as the mean ± standard deviation from three independent experiments.
-
IC50 values represent the concentration of Compound R required to inhibit cell growth by 50%.
Table 2: Effect of Compound R on Apoptosis in SH-SY5Y Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Vehicle) | 95.2 ± 2.3 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| Compound R (5 µM) | 65.7 ± 4.1 | 20.1 ± 2.9 | 14.2 ± 2.5 |
| Compound R (10 µM) | 38.4 ± 3.5 | 42.6 ± 3.8 | 19.0 ± 3.1 |
-
Data are presented as the mean ± standard deviation from three independent experiments following 48 hours of treatment.
-
Cell populations were quantified by Annexin V/PI staining and flow cytometry.
Table 3: Cell Cycle Analysis of SH-SY5Y Cells Treated with Compound R
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 55.3 ± 3.7 | 30.1 ± 2.9 | 14.6 ± 2.1 |
| Compound R (5 µM) | 72.8 ± 4.2 | 15.4 ± 2.5 | 11.8 ± 1.9 |
| Compound R (10 µM) | 85.1 ± 5.1 | 8.2 ± 1.8 | 6.7 ± 1.5 |
-
Data are presented as the mean ± standard deviation from three independent experiments following 24 hours of treatment.
-
Cell cycle distribution was determined by propidium (B1200493) iodide staining and flow cytometry analysis.
Table 4: Modulation of PI3K/Akt/mTOR Pathway Proteins by Compound R in SH-SY5Y Cells
| Treatment | p-Akt (Ser473) / Total Akt (Fold Change) | p-mTOR (Ser2448) / Total mTOR (Fold Change) |
| Control (Vehicle) | 1.00 | 1.00 |
| Compound R (10 µM) | 0.35 ± 0.08 | 0.42 ± 0.11 |
-
Data are presented as the mean fold change ± standard deviation from three independent Western blot experiments following 6 hours of treatment.
-
Densitometry values are normalized to a loading control (e.g., GAPDH).
Experimental Protocols
Neuroblastoma Cell Culture
This protocol describes the routine maintenance of human neuroblastoma cell lines such as SH-SY5Y.
-
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y, ATCC® CRL-2266™)
-
Growth Medium: MEM (Gibco) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[4]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Incubator at 37°C with 5% CO2
-
-
Procedure:
-
Maintain cells in T-75 flasks with growth medium, ensuring the culture does not exceed 80-90% confluency.[5]
-
For passaging, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed new T-75 flasks at a split ratio of 1:5 to 1:10.
-
Change the medium every 2-3 days.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
-
Materials:
-
96-well flat-bottom plates
-
Compound R stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed neuroblastoma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium.
-
Incubate for 24 hours at 37°C to allow for cell attachment.
-
Prepare serial dilutions of Compound R in growth medium and add 100 µL to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and treat with Compound R at the desired concentrations for the specified duration (e.g., 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.[7]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution.
-
Materials:
-
6-well plates
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and treat with Compound R for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[9]
-
Western Blotting
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[10]
-
Materials:
-
6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and treat with Compound R for the desired time (e.g., 6 hours).
-
Lyse the cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[10]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Immunofluorescence
This protocol is for visualizing the subcellular localization of target proteins.
-
Materials:
-
Cells grown on coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on sterile coverslips in a 24-well plate and treat with Compound R.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[11]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 for 10-15 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature with Blocking Buffer.[11]
-
Incubate with the primary antibody (diluted in Antibody Dilution Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Visualizations
Caption: Experimental workflow for evaluating Compound R in neuroblastoma cells.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by Compound R.
References
- 1. PI3King the lock: targeting the PI3K/Akt/mTOR pathway as a novel therapeutic strategy in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PI3K/Akt/mTOR pathway as therapeutic target in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PI3K/Akt/mTOR pathway as therapeutic target in neuroblastoma. | Semantic Scholar [semanticscholar.org]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Protocols | Cell Signaling Technology [cellsignal.com]
Giffonin R: Application Notes and Protocols for Researchers
For Research Use Only
Introduction
Giffonin R is a naturally occurring diarylheptanoid isolated from the leaves of the hazelnut tree, Corylus avellana.[1] As a member of the giffonin family of compounds, it is recognized for its significant antioxidant properties. Structurally classified as a phenol, this compound and its analogues have demonstrated potent inhibition of lipid peroxidation, suggesting their potential application in research areas focused on oxidative stress-related pathologies.[2][3][4] These application notes provide an overview of this compound's biological activity and detailed protocols for its use in relevant in vitro assays.
Chemical Properties:
| Property | Value |
| Chemical Name | (8Z,10E)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one[5] |
| CAS Number | 1966183-72-1[5] |
| Molecular Formula | C19H16O3[5] |
| Molecular Weight | 292.32 g/mol [5] |
| Purity | >98%[5] |
| Physical Description | Powder[5] |
| Supplier | BioCrick[5] |
Biological Activity
This compound is primarily characterized as a potent antioxidant. Its mechanism of action is believed to involve the scavenging of free radicals, thereby preventing oxidative damage to cellular components, particularly lipids.[2][6] Research on related giffonins has shown their ability to inhibit human plasma lipid peroxidation induced by reactive oxygen species (ROS) at levels comparable or superior to curcumin, a well-established antioxidant.[2][3][4]
The antioxidant activity of phenolic compounds like this compound is generally attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, which in turn neutralizes the radical and terminates the damaging chain reaction of lipid peroxidation.[7]
Quantitative Data
| Compound | Concentration (µM) | Assay | % Inhibition of Lipid Peroxidation | Reference |
| Giffonin D | 10 | H2O2-induced | >60% | [3] |
| Giffonin H | 10 | H2O2-induced | >60% | [3] |
| Giffonin D | 10 | H2O2/Fe2+-induced | >50% | [3] |
| Giffonin H | 10 | H2O2/Fe2+-induced | >50% | [3] |
Signaling Pathway
The direct signaling pathways modulated by this compound have not yet been fully elucidated. However, based on the known mechanisms of other polyphenolic antioxidants, this compound likely exerts its effects through direct interaction with and neutralization of reactive oxygen species. This action helps to mitigate the downstream consequences of oxidative stress, which can include the activation of pro-inflammatory and apoptotic signaling cascades. Flavonoids and other polyphenols have been shown to modulate various signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) and phosphatidylinositol-3 kinase (PI3K)/Akt, which are critical in cell survival and response to stress.[8][9]
Caption: General mechanism of antioxidant action of this compound.
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol is adapted from standard TBARS assay procedures to measure malondialdehyde (MDA), a byproduct of lipid peroxidation, in biological samples.[10][11][12][13][14]
Materials:
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Malondialdehyde (MDA) standard
-
Plasma or tissue homogenate sample
-
Microcentrifuge tubes
-
Water bath
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Treatment:
-
To the sample, add this compound at various final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., curcumin).
-
-
Induction of Peroxidation:
-
Induce lipid peroxidation by adding an oxidizing agent (e.g., H2O2 and FeSO4).
-
-
Assay:
-
Measurement:
-
Measure the absorbance of the pink-colored product at 532 nm.[10]
-
Prepare a standard curve using MDA.
-
Calculate the concentration of TBARS in the samples and express the inhibitory effect of this compound as a percentage of the control.
-
Caption: Workflow for the TBARS assay.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to prevent the formation of a fluorescent probe by peroxyl radicals within cells, providing a more biologically relevant measure of antioxidant activity.[15][16][17][18][19]
Materials:
-
This compound (dissolved in DMSO)
-
HepG2 or other suitable adherent cells
-
96-well black, clear-bottom cell culture plates
-
Cell culture medium
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a free radical initiator
-
Quercetin (B1663063) (as a standard)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density that will result in 90-100% confluency on the day of the assay.
-
-
Treatment:
-
Induction of Oxidative Stress:
-
Measurement:
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence readings over time.
-
Determine the cellular antioxidant activity of this compound by comparing its AUC to that of the quercetin standard.
-
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Storage and Handling
Store this compound powder in a sealed container in a cool, dry place. For long-term storage, it is recommended to keep it at -20°C. Stock solutions can be prepared in DMSO and stored at -20°C for several months.[5] Ensure to warm the tube to 37°C and use an ultrasonic bath to aid in solubilization if needed.[5]
Disclaimer: This information is for research purposes only and not for human or veterinary use. Researchers should conduct their own optimization of the provided protocols for their specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocrick.com [biocrick.com]
- 6. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of neurotrophic signaling pathways by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 11. mmpc.org [mmpc.org]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. ethosbiosciences.com [ethosbiosciences.com]
- 14. interchim.fr [interchim.fr]
- 15. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. content.abcam.com [content.abcam.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Giffonin R in a Lipid Peroxidation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giffonin R, a member of the diarylheptanoid family of natural products, is of significant interest for its potential antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions. Lipid peroxidation is a key manifestation of oxidative damage, where free radicals attack lipids, leading to cellular damage. Consequently, the evaluation of compounds like this compound for their ability to inhibit lipid peroxidation is a critical step in the development of novel therapeutic agents.
These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on lipid peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) assay. This widely recognized method quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation.[1][2][3] The protocol is designed to be adaptable for use with various biological samples and can be a valuable tool in the screening and characterization of antioxidant compounds.
Principle of the TBARS Assay
The TBARS assay is a colorimetric method used to detect lipid peroxidation.[2][3] Malondialdehyde (MDA), a secondary product of lipid oxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct.[1][2][3] The intensity of this color, which can be measured spectrophotometrically at 532 nm, is directly proportional to the amount of MDA present in the sample, thus providing an index of the extent of lipid peroxidation.[2]
Experimental Protocol: TBARS Assay for this compound
This protocol outlines the steps to evaluate the antioxidant potential of this compound by measuring its ability to inhibit induced lipid peroxidation in a biological sample.
1. Materials and Reagents
-
This compound: Stock solution of known concentration (e.g., 10 mM in DMSO).
-
Biological Sample: Rat liver homogenate is a commonly used source of polyunsaturated fatty acids for inducing lipid peroxidation.[4]
-
Peroxidation Inducer: Ferrous sulfate (B86663) (FeSO₄) and Ascorbic acid, or hydrogen peroxide (H₂O₂).[5]
-
Thiobarbituric Acid (TBA) Reagent: 0.8% (w/v) TBA in 10% (v/v) acetic acid.
-
Trichloroacetic Acid (TCA): 15% (w/v) aqueous solution.
-
Butylated Hydroxytoluene (BHT): To prevent further oxidation during the assay.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Malondialdehyde (MDA) standard: 1,1,3,3-Tetramethoxypropane (TMP) as a precursor for generating MDA standards.
-
Spectrophotometer: Capable of measuring absorbance at 532 nm.
-
Water bath or heating block.
-
Centrifuge.
2. Preparation of Solutions
-
TBA Reagent: Dissolve 0.8 g of TBA in 100 mL of 10% acetic acid. Gentle heating may be required to dissolve completely.
-
MDA Standard Curve: Prepare a stock solution of MDA by hydrolyzing TMP in acidic conditions. From this stock, prepare a series of dilutions (e.g., 0, 1, 2.5, 5, 10, 20 µM) in PBS to generate a standard curve.
-
Liver Homogenate: Homogenize fresh rat liver in ice-cold PBS (10% w/v) and centrifuge at a low speed to remove cellular debris. The supernatant will be used as the lipid source.
3. Experimental Procedure
-
Sample Preparation:
-
In separate microcentrifuge tubes, add the following:
-
Control Group: Liver homogenate + PBS (vehicle for this compound).
-
Induced Group: Liver homogenate + Peroxidation Inducer (e.g., FeSO₄/Ascorbate).
-
This compound Treatment Groups: Liver homogenate + Peroxidation Inducer + varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).
-
Positive Control: Liver homogenate + Peroxidation Inducer + a known antioxidant (e.g., Curcumin or Trolox).[6]
-
-
The final volume in each tube should be the same.
-
-
Induction of Lipid Peroxidation:
-
Add the peroxidation inducer (e.g., freshly prepared FeSO₄ and ascorbic acid solution) to the respective tubes.
-
Incubate the tubes at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath to induce lipid peroxidation.
-
-
TBARS Reaction:
-
Stop the peroxidation reaction by adding ice-cold TCA solution to each tube to precipitate proteins.
-
Add BHT to prevent further oxidation during heating.
-
Add the TBA reagent to each tube.
-
Incubate all tubes in a boiling water bath (95-100°C) for 60 minutes.[3] This allows for the formation of the MDA-TBA adduct.
-
-
Measurement:
-
After incubation, cool the tubes on ice for 10 minutes to stop the reaction.[3]
-
Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the clear supernatant to a new tube or a 96-well plate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
4. Data Analysis
-
MDA Concentration Calculation:
-
Use the standard curve generated from the MDA standards to calculate the concentration of MDA in each sample.
-
-
Inhibition of Lipid Peroxidation Calculation:
-
Calculate the percentage inhibition of lipid peroxidation for each concentration of this compound using the following formula:
% Inhibition = [(Absorbance of Induced Group - Absorbance of Treatment Group) / Absorbance of Induced Group] x 100
-
5. Data Presentation
Summarize the quantitative data in a structured table for easy comparison.
| Treatment Group | This compound Conc. (µM) | MDA Concentration (µM) (Mean ± SD) | % Inhibition of Lipid Peroxidation |
| Control | 0 | ||
| Induced | 0 | 0 | |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| Positive Control (e.g., Curcumin) | 10 |
Note: The values in the table are placeholders and should be replaced with experimental data.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
References
- 1. biocompare.com [biocompare.com]
- 2. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Giffonin R: In Vivo Experimental Models
Disclaimer: As of December 2025, there is a notable absence of published literature detailing in vivo experimental models specifically for Giffonin R. The available research primarily focuses on the in vitro antioxidant properties of the broader Giffonin family of compounds, which are diarylheptanoids isolated from the leaves of the hazelnut tree (Corylus avellana)[1][2]. These studies have demonstrated the potential of Giffonins to inhibit lipid peroxidation and protein carbonylation in human plasma[2][3][4].
The following Application Notes and Protocols are therefore presented as a hypothetical framework for researchers and drug development professionals. This guide is constructed based on the known in vitro antioxidant activities of Giffonins and established in vivo methodologies for evaluating similar natural compounds, such as other diarylheptanoids[1][3][5][6]. The protocols and data herein are intended to serve as a scientifically grounded starting point for the investigation of this compound's in vivo efficacy and mechanism of action.
Application Note 1: Evaluating the Antioxidant Efficacy of this compound in a Murine Model of Streptozotocin-Induced Oxidative Stress
Introduction
Oxidative stress is a key pathological feature in a multitude of chronic diseases, including diabetes mellitus[6][7]. The induction of diabetes in rodents using streptozotocin (B1681764) (STZ) is a well-established model that leads to hyperglycemia and a subsequent increase in systemic oxidative stress, making it a suitable model for evaluating novel antioxidant therapies[7]. Giffonins, the class of compounds this compound belongs to, have shown potent antioxidant activity in vitro, in some cases exceeding that of curcumin[3][4]. This hypothetical protocol outlines a strategy to assess the in vivo antioxidant effects of this compound in an STZ-induced diabetic mouse model.
Hypothetical Efficacy of this compound on Oxidative Stress Biomarkers
The following table summarizes potential quantitative outcomes of this compound treatment on key biomarkers of oxidative stress in the liver tissue of STZ-induced diabetic mice. The data presented are hypothetical and for illustrative purposes only.
| Experimental Group | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide (B77818) Dismutase (SOD) (U/mg protein) | Glutathione (B108866) Peroxidase (GPx) (U/mg protein) |
| Control (Non-diabetic) | 1.5 ± 0.2 | 150 ± 12 | 85 ± 7 |
| STZ + Vehicle | 4.8 ± 0.5 | 75 ± 8 | 40 ± 5 |
| STZ + this compound (10 mg/kg) | 3.2 ± 0.4 | 105 ± 10 | 60 ± 6 |
| STZ + this compound (30 mg/kg) | 2.1 ± 0.3 | 135 ± 11 | 78 ± 8 |
| STZ + N-acetylcysteine (NAC) (100 mg/kg) | 2.5 ± 0.3 | 120 ± 9 | 70 ± 7 |
Data are expressed as mean ± standard deviation.
Experimental Protocol 1: In Vivo Antioxidant Activity Assessment
1. Animals and Housing
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Induction of Diabetes and Oxidative Stress
-
Administer a single intraperitoneal (IP) injection of STZ (e.g., 150 mg/kg body weight) dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5) to induce diabetes.
-
Control animals receive an IP injection of the citrate buffer vehicle alone.
-
Monitor blood glucose levels 72 hours post-injection to confirm the diabetic state (glucose > 250 mg/dL).
3. This compound Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water. Sonication may be required to ensure a uniform suspension.
-
Administration: Administer this compound or vehicle daily via oral gavage for a period of 4 weeks, commencing after the confirmation of diabetes.
4. Experimental Groups
-
Group 1 (Control): Non-diabetic mice receiving vehicle.
-
Group 2 (STZ + Vehicle): Diabetic mice receiving vehicle.
-
Group 3 (STZ + this compound Low Dose): Diabetic mice receiving 10 mg/kg this compound.
-
Group 4 (STZ + this compound High Dose): Diabetic mice receiving 30 mg/kg this compound.
-
Group 5 (STZ + Positive Control): Diabetic mice receiving a known antioxidant like N-acetylcysteine (NAC) at 100 mg/kg.
5. Endpoint Analysis
-
At the end of the treatment period, euthanize the animals and collect blood and tissues (e.g., liver, kidney, pancreas).
-
Biochemical Assays: Homogenize tissues to measure levels of oxidative stress markers such as malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) using commercially available kits.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diarylheptanoid phytoestrogens isolated from the medicinal plant Curcuma comosa: biologic actions in vitro and in vivo indicate estrogen receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Natural Compounds as a Strategy to Counteract Oxidative Stress in Animal Models of Diabetes Mellitus - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
Giffonin R and its Congeners: Application Notes and Protocols for Studying Oxidative Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Giffonin R is a member of the giffonin family, a group of cyclized diarylheptanoids isolated from the leaves of the hazelnut tree (Corylus avellana), specifically the "Tonda di Giffoni" cultivar. While this compound has been identified, detailed research on its specific biological activities in oxidative stress pathways is not yet extensively published. However, numerous studies on its close structural analogs, also classified as giffonins, have demonstrated significant antioxidant properties. These compounds are emerging as promising tools for investigating the mechanisms of oxidative damage and for the development of novel therapeutic strategies against pathologies associated with oxidative stress.
The following application notes and protocols are based on the published activities of various giffonins (e.g., Giffonins A-I, W, X, D, H, and K). Given the structural similarities across the giffonin family, these methodologies are expected to be largely applicable to the study of this compound.
Mechanism of Action in Mitigating Oxidative Stress
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. Giffonins have been shown to counteract oxidative stress through several key mechanisms:
-
Inhibition of Lipid Peroxidation: Giffonins effectively inhibit the peroxidation of lipids in biological membranes, a key process in cellular damage induced by oxidative stress. This has been demonstrated in studies measuring thiobarbituric acid reactive substances (TBARS) in human plasma.[1][2]
-
Protection of Proteins from Oxidative Damage: Oxidative stress can lead to the carbonylation of proteins and the oxidation of thiol groups in cysteine residues, leading to loss of protein function. Giffonins have been shown to reduce both protein carbonylation and the oxidation of thiol groups in plasma proteins, indicating a protective effect on protein structure and function.[3][4]
The antioxidant activity of some giffonins has been reported to be even higher than that of curcumin, a well-known antioxidant.[3][4] This suggests that giffonins, and likely this compound, could be potent agents for studying and mitigating oxidative stress.
Potential Applications in Research and Drug Development
-
Elucidation of Oxidative Stress Pathways: Giffonins can be used as chemical probes to investigate the role of lipid peroxidation and protein oxidation in various cellular and disease models.
-
Neurodegenerative Disease Research: Oxidative stress is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's. The neuroprotective potential of diarylheptanoids suggests that giffonins could be valuable in studying these conditions.
-
Cardiovascular Disease Research: Oxidative modification of low-density lipoproteins (LDL) is a critical step in the development of atherosclerosis. The ability of diarylheptanoids to inhibit lipid peroxidation makes them relevant for cardiovascular research.[5]
-
Oncology Research: The interplay between oxidative stress and cancer is complex. Giffonins could be utilized to study the role of ROS in cancer cell signaling and survival.
-
Drug Discovery and Development: The potent antioxidant activity of giffonins makes them and their derivatives interesting lead compounds for the development of drugs targeting oxidative stress-related diseases.
Quantitative Data Summary
The following tables summarize the available quantitative data on the antioxidant activity of various giffonins. This data is primarily from studies on the inhibition of lipid peroxidation in human plasma, as measured by the TBARS assay.
Table 1: Inhibition of H₂O₂-induced Lipid Peroxidation by Giffonins
| Giffonin | Concentration (µM) | Inhibition of TBARS formation (%) | Reference Compound | Inhibition by Reference (%) |
| Giffonin D | 10 | >60 | Curcumin | 19.2 |
| Giffonin H | 10 | >60 | Curcumin | 19.2 |
Data extracted from Masullo et al. (2015)
Table 2: Inhibition of H₂O₂/Fe²⁺-induced Lipid Peroxidation by Giffonins
| Giffonin | Concentration (µM) | Inhibition of TBARS formation (%) | Reference Compound | Inhibition by Reference (%) |
| Giffonin D | 10 | >50 | Curcumin | Not specified |
| Giffonin H | 10 | >50 | Curcumin | Not specified |
Data extracted from Masullo et al. (2015)
Signaling Pathways and Experimental Workflows
Caption: Giffonins' mechanism in mitigating oxidative stress.
Caption: Workflow for TBARS assay to assess lipid peroxidation.
Detailed Experimental Protocols
Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol is adapted from methodologies used to assess the antioxidant effects of giffonins on human plasma.[1][2]
Materials:
-
Human plasma
-
This compound (or other giffonins) dissolved in a suitable solvent (e.g., DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Water bath or heating block
-
Spectrophotometer or plate reader
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma on ice.
-
Prepare working solutions of this compound at various concentrations in a suitable solvent. Ensure the final solvent concentration in the assay is low and does not interfere with the reaction. A solvent control should be included.
-
-
Induction of Lipid Peroxidation:
-
In a microcentrifuge tube, mix the human plasma with the desired concentration of this compound or the vehicle control.
-
To induce oxidative stress, add H₂O₂ and FeSO₄ to the plasma samples to initiate the Fenton reaction. A typical final concentration might be in the low millimolar range for H₂O₂ and micromolar range for FeSO₄, but this should be optimized for your specific experimental conditions.
-
Include a negative control group with no inducers of oxidative stress.
-
Incubate the samples at 37°C for a specified period (e.g., 1 hour).
-
-
TBARS Reaction:
-
Stop the peroxidation reaction by adding an equal volume of cold TCA solution to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Add an equal volume of TBA solution to the supernatant.
-
Incubate the mixture in a boiling water bath (95-100°C) for a set time (e.g., 15-20 minutes) to allow the formation of the pink-colored TBARS adduct.
-
-
Quantification:
-
Cool the samples to room temperature.
-
Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10⁵ M⁻¹ cm⁻¹).
-
The percentage inhibition of lipid peroxidation by this compound is calculated relative to the control group with induced oxidative stress but without the giffonin.
-
Protocol 2: Assessment of Protein Carbonylation
This protocol provides a general method for detecting protein carbonyl groups using 2,4-dinitrophenylhydrazine (B122626) (DNPH).
Materials:
-
Plasma or cell lysate samples treated with this compound and an oxidizing agent
-
2,4-dinitrophenylhydrazine (DNPH) solution in HCl
-
Trichloroacetic acid (TCA)
-
Ethyl acetate/ethanol mixture
-
Guanidine (B92328) hydrochloride
-
Spectrophotometer
Procedure:
-
Sample Preparation and Derivatization:
-
Treat plasma or cell lysates with this compound and an oxidizing agent as described in Protocol 1.
-
To an aliquot of the protein sample, add an equal volume of DNPH solution. A blank for each sample should be prepared by adding the HCl solution without DNPH.
-
Incubate the samples at room temperature for 1 hour, with vortexing every 15 minutes.
-
-
Protein Precipitation and Washing:
-
Precipitate the proteins by adding cold TCA.
-
Centrifuge to pellet the proteins and discard the supernatant.
-
Wash the protein pellet multiple times with an ethyl acetate/ethanol mixture to remove any free DNPH.
-
-
Solubilization and Quantification:
-
Resuspend the final protein pellet in a guanidine hydrochloride solution.
-
Centrifuge to remove any insoluble material.
-
Measure the absorbance of the supernatant at the wavelength corresponding to the DNP hydrazones (typically around 370 nm).
-
The carbonyl content can be calculated using the molar extinction coefficient of DNPH. Protein concentration should be determined in the same samples to normalize the carbonyl content.
-
Protocol 3: Measurement of Protein Thiol Groups
This protocol uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify free thiol groups.
Materials:
-
Plasma or cell lysate samples treated with this compound and an oxidizing agent
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Treat plasma or cell lysates with this compound and an oxidizing agent.
-
-
Reaction with DTNB:
-
Add a small aliquot of the protein sample to the reaction buffer.
-
Add the DTNB solution to the sample.
-
Incubate at room temperature for a short period (e.g., 15 minutes) to allow the reaction between DTNB and the thiol groups to complete.
-
-
Quantification:
-
Measure the absorbance of the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) product at 412 nm.
-
The concentration of thiol groups is calculated using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹ cm⁻¹).
-
A decrease in the absorbance at 412 nm in oxidized samples compared to the control indicates the oxidation of thiol groups. The protective effect of this compound would be demonstrated by a smaller decrease in absorbance.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant effects of diarylheptanoid derivatives from Alnus japonica on human LDL oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Giffonin R in the Development of Functional Foods
For Researchers, Scientists, and Drug Development Professionals
Introduction to Giffonin R and its Potential in Functional Foods
This compound belongs to the diarylheptanoid class of polyphenolic compounds, which are naturally occurring in the leaves of the hazelnut tree (Corylus avellana)[1][2][3]. These leaves, often considered an agricultural byproduct, represent an economically feasible source of bioactive compounds[1]. Diarylheptanoids, including various giffonins, have garnered significant scientific interest due to their potent biological activities, particularly their antioxidant properties, which in some cases surpass those of curcumin[4][5][6].
The development of functional foods and nutraceuticals is a rapidly growing field aimed at promoting health and preventing chronic diseases[7]. Bioactive compounds like this compound are at the forefront of this research due to their potential to mitigate oxidative stress and inflammation, key factors in the pathogenesis of many chronic conditions. These application notes provide an overview of the potential of this compound in functional foods, detailing its known biological activities, protocols for its extraction and analysis, and considerations for its application in food matrices.
Note: The scientific literature on the specific compound "this compound" is limited. Therefore, this document draws upon data from closely related giffonins and the broader class of diarylheptanoids isolated from Corylus avellana to provide a comprehensive overview of the potential applications.
Biological Activities and Mechanisms of Action
Antioxidant Activity
Giffonins have demonstrated significant antioxidant activity by inhibiting lipid peroxidation and protein carbonylation, two major indicators of oxidative damage[2][5][6].
Table 1: Antioxidant Activity of Giffonins from Corylus avellana
| Compound | Assay | Concentration | Inhibition | Reference |
| Giffonin D | H₂O₂ and H₂O₂/Fe²⁺-induced lipid peroxidation | 10 µM | >60% and >50% respectively | [8] |
| Giffonin H | H₂O₂ and H₂O₂/Fe²⁺-induced lipid peroxidation | 10 µM | >60% and >50% respectively | [8] |
| Giffonin K | Oxidation of thiol groups and protein carbonylation | 10 µM | Most active among tested giffonins | [9] |
| Giffonin G | Oxidation of thiol groups and protein carbonylation | 10 µM | Most active among tested giffonins | [9] |
| Hazelnut Shells Extract (rich in diarylheptanoids) | DPPH radical scavenging | EC₅₀ = 31.7 µg/mL | - | [4] |
Anti-inflammatory Activity and Signaling Pathways
Diarylheptanoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and STAT3 pathways, which are central to the inflammatory response.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation and immunity. Certain diarylheptanoids have been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO)[4][10][11][12][13][14].
-
STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another key player in inflammation and cell proliferation. Some diarylheptanoids have been shown to suppress the IL-6-induced activation of STAT3, which is often constitutively active in inflammatory conditions and cancers[15][16][17][18][19].
Antimicrobial Activity
Certain giffonins have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Giffonins from Corylus avellana
| Compound | Microorganism | Activity (Zone of Inhibition) | Reference |
| Giffonin U | Bacillus cereus | 40 µ g/disk caused inhibition | [3][20] |
| Carpinontriol B | Bacillus cereus | 40 µ g/disk caused inhibition | [3][20] |
| Methanol (B129727) Extract of Hazelnut Leafy Covers | Staphylococcus aureus | MIC = 30 µ g/disk | [20] |
| Methanol Extract of Hazelnut Leafy Covers | Pseudomonas aeruginosa | MIC = 30 µ g/disk | [20] |
| Methanol Extract of Hazelnut Leafy Covers | Bacillus cereus | MIC = 50 µ g/disk | [20] |
| Methanol Extract of Hazelnut Leafy Covers | Escherichia coli | MIC = 100 µ g/disk | [20] |
Experimental Protocols
Extraction and Purification of Giffonins from Corylus avellana Leaves
This protocol provides a general method for the extraction and purification of diarylheptanoids, including giffonins.
Materials:
-
Dried and powdered leaves of Corylus avellana
-
Ethanol (B145695) (96%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sephadex LH-20
-
C18 reverse-phase semi-preparative HPLC column
Protocol:
-
Extraction: Macerate the powdered leaves in 96% ethanol at room temperature for 72 hours. Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract[1].
-
Fractionation: Dissolve the crude extract in methanol and apply it to a Sephadex LH-20 column. Elute with methanol to separate the compounds based on their size and polarity[1].
-
Purification: Further purify the fractions containing diarylheptanoids using a C18 reverse-phase semi-preparative HPLC system with a methanol-water gradient[1].
-
Identification: Characterize the purified compounds using spectroscopic techniques such as NMR and mass spectrometry.
References
- 1. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Cyclic Diarylheptanoids from Corylus avellana Green Leafy Covers: Determination of Their Absolute Configurations and Evaluation of Their Antioxidant and Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies [frontiersin.org]
- 10. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of NF-κB signaling pathway by tocotrienol in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory Activity of Cajanin, an Isoflavonoid Derivative Isolated from Canavalia lineata Pods | MDPI [mdpi.com]
- 15. Diosgenin, a steroidal saponin, inhibits STAT3 signaling pathway leading to suppression of proliferation and chemosensitization of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. STAT3 Modulation of Regulatory T Cells in Response to Radiation Therapy in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Brassinin inhibits STAT3 signaling pathway through modulation of PIAS-3 and SOCS-3 expression and sensitizes human lung cancer xenograft in nude mice to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STAT3 signaling in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Electrophilic Deguelin Analogue Inhibits STAT3 Signaling in H-Ras-Transformed Human Mammary Epithelial Cells: The Cysteine 259 Residue as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Poorly Soluble Natural Products in Aqueous Media
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with poorly soluble natural products, exemplified here as "Compound NS" (Natural Substance), in aqueous media during their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address these common challenges.
Frequently Asked Questions (FAQs)
Q1: My natural product, Compound NS, shows poor solubility in aqueous buffers. What are the initial steps I should take?
A1: Initially, it is crucial to characterize the physicochemical properties of Compound NS. Factors such as its polarity, pKa, and crystalline structure will dictate the most effective solubilization strategy. We recommend starting with simple and common laboratory techniques. These include pH adjustment if the compound is ionizable, and the use of co-solvents like DMSO or ethanol. It is important to determine the maximum percentage of organic solvent that is tolerated by your experimental system, as high concentrations can be toxic to cells or interfere with assay components.
Q2: What are some common strategies to enhance the aqueous solubility of poorly soluble natural products like Compound NS?
A2: Several methods can be employed to improve the solubility of hydrophobic natural compounds.[1][2][3] These strategies can be broadly categorized into physical and chemical modifications:
-
Physical Modifications:
-
Chemical Modifications:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[4]
-
Co-solvents: Using water-miscible organic solvents can increase the solubility of non-polar compounds.[4]
-
Complexation: The use of cyclodextrins to form inclusion complexes is a widely used technique to enhance the solubility of poorly soluble drugs.[1][2][4]
-
Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[2][4][5]
-
Salt Formation: For acidic or basic compounds, forming a salt can dramatically increase aqueous solubility.[5]
-
Q3: Can you provide a table summarizing common solubilization techniques and their potential drawbacks?
A3: Certainly. The table below outlines several conventional strategies for solubilizing poorly water-soluble drugs, along with their general applications and limitations.[2]
| Solubilization Technique | Mechanism | Common Excipients/Methods | Primary Application | Potential Drawbacks |
| pH Adjustment | Increases the dissociation of ionizable drugs. | Buffers (e.g., phosphate, acetate) | Ionizable drugs | Can cause precipitation if pH shifts; may affect compound stability. |
| Co-solvents | Reduces the polarity of the aqueous solvent. | DMSO, Ethanol, PEG 400, Propylene Glycol | Non-polar compounds | Can be toxic to cells at high concentrations; may cause precipitation upon dilution. |
| Surfactants (Micellar Solubilization) | Forms micelles to encapsulate the drug. | Polysorbates (Tween®), Sorbitan esters (Span®), SDS | Intravenous administration | Potential for toxicity with excessive surfactant use. |
| Complexation | Forms soluble inclusion complexes. | Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) | General use | Can be limited by the stoichiometry of complexation; potential for competitive displacement. |
| Particle Size Reduction | Increases surface area to enhance dissolution rate. | Micronization, Nanosuspensions | Oral and parenteral formulations | May not be sufficient for extremely insoluble compounds; potential for particle aggregation. |
| Salt Formation | Converts the drug into a more soluble salt form. | Hydrochloride, sodium, and other salt forms | Ionizable drugs | Not applicable to neutral compounds; potential for toxicity from counterions. |
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot solubility issues with Compound NS.
Issue: Compound NS precipitates when I dilute my stock solution into an aqueous buffer.
-
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward approach is to determine the highest achievable concentration in your final aqueous medium without precipitation.
-
Optimize the co-solvent concentration: If using a co-solvent like DMSO, try to keep its final concentration as low as possible (typically <1% v/v) to minimize toxicity and precipitation. You may need to prepare a more concentrated stock solution in the pure co-solvent.
-
Utilize a different solubilization agent: If co-solvents are not effective or are incompatible with your assay, consider using cyclodextrins or a non-ionic surfactant.
-
pH optimization: If Compound NS has ionizable groups, systematically test the solubility across a range of pH values to find the optimal condition.
-
Issue: I am observing low bioavailability of Compound NS in my in vivo experiments.
-
Troubleshooting Steps:
-
Formulation enhancement: Poor bioavailability is often linked to poor solubility in the gastrointestinal tract. Consider advanced formulation strategies such as:
-
Lipid-based formulations: These can enhance the absorption of lipophilic compounds.[4]
-
Nanosuspensions: Reducing particle size to the nanoscale can improve dissolution rate and absorption.
-
-
Prodrug approach: Chemically modifying Compound NS into a more soluble prodrug that converts to the active compound in vivo can be an effective strategy.[2]
-
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of Compound NS
-
Prepare a series of saturated solutions of Compound NS in the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4).
-
Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours with continuous agitation to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the excess undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Quantify the concentration of Compound NS in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Protocol 2: Screening for Optimal Co-solvent
-
Prepare stock solutions of Compound NS in various water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) at a high concentration.
-
Prepare a series of dilutions of each stock solution into the aqueous buffer.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours, 24 hours).
-
Determine the highest concentration of Compound NS that remains in solution for each co-solvent. The results can be tabulated for easy comparison.
Visualizations
Signaling Pathway Modulation by Natural Products
Many natural products exert their biological effects by modulating intracellular signaling pathways. The diagram below illustrates a generalized signaling cascade that is often affected by bioactive natural compounds, such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell survival, proliferation, and apoptosis.[6][7]
Caption: Generalized signaling pathways commonly modulated by natural products.
Experimental Workflow for Solubility Enhancement
The following workflow provides a logical progression for addressing the solubility issues of a new natural product.
Caption: Workflow for addressing solubility issues of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Giffonin Stability in Cell Culture Media
Disclaimer: The scientific literature extensively covers a class of diarylheptanoids known as "Giffonins" (e.g., Giffonin A-I, T, U, W, X), isolated from Corylus avellana (hazelnut tree). However, "Giffonin R" is not a specifically identified compound in the available research. This guide will therefore focus on the stability of Giffonins as a class of compounds and provide general principles that can be applied to these and other similar natural products. The information provided is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are Giffonins and what is their primary known activity?
Giffonins are a group of cyclic diarylheptanoids isolated from the leaves of the hazelnut tree (Corylus avellana).[1] Their primary and most studied biological activity is their antioxidant potential. Several Giffonins have been shown to be potent inhibitors of human plasma lipid peroxidation, in some cases exhibiting higher antioxidant activity than curcumin.[1][2]
Q2: How should I prepare stock solutions of Giffonins?
As with many natural hydrophobic compounds, Giffonins are likely to have low solubility in aqueous solutions. Therefore, it is recommended to prepare high-concentration stock solutions in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] It is crucial to use a minimal amount of DMSO and to ensure the final concentration in the cell culture medium is non-toxic to the cells (typically below 0.5%).
Q3: What are the general recommendations for storing Giffonin stock solutions?
To maintain the stability of Giffonin stock solutions, it is advisable to:
-
Store them at -20°C or -80°C.
-
Protect them from light by using amber vials or by wrapping the vials in foil.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
Q4: What factors can affect the stability of Giffonins in cell culture media?
The stability of natural compounds like Giffonins in cell culture media can be influenced by several factors, including:
-
pH: The pH of the culture medium can significantly impact the structure and stability of phenolic compounds.[3][4]
-
Temperature: Elevated temperatures, such as the standard 37°C for cell culture, can accelerate the degradation of heat-sensitive compounds.[4][5]
-
Light: Exposure to light, especially UV light, can cause photodegradation of light-sensitive molecules.[3][4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of antioxidant compounds.[4]
-
Interactions with Media Components: Components in the cell culture medium, such as metal ions or other reactive species, can interact with and degrade the compound of interest.[6]
Troubleshooting Guide
Issue 1: My Giffonin compound precipitates after being added to the cell culture medium.
-
Potential Cause 1: Low Solubility. The aqueous nature of cell culture media can cause hydrophobic compounds to precipitate, especially at higher concentrations.
-
Solution: Try lowering the final concentration of the Giffonin in your experiment. You can also perform a solubility test by preparing serial dilutions of your compound in the medium and observing for precipitation.
-
-
Potential Cause 2: Solvent Shock. Adding a concentrated DMSO stock directly to the medium can cause the compound to crash out of solution.
-
Solution: Try to dilute the stock solution in a step-wise manner. First, dilute the stock in a small volume of medium, vortex gently, and then add this to the final volume.
-
Issue 2: I am observing a loss of biological activity or inconsistent results with my Giffonin treatment.
-
Potential Cause 1: Compound Degradation. The Giffonin may be unstable under your experimental conditions (e.g., prolonged incubation at 37°C).
-
Solution: Perform a stability study to determine the half-life of your Giffonin in the cell culture medium. This can be done by incubating the compound in the medium for different durations, followed by analytical methods like HPLC to quantify the remaining compound. Consider refreshing the medium with a new dose of the compound at regular intervals for long-term experiments.
-
-
Potential Cause 2: Adsorption to Plastics. Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.
-
Solution: Consider using low-adhesion plasticware or glass containers where appropriate. Pre-treating the culture plates with a blocking agent like bovine serum albumin (BSA) may also help.
-
Data on Factors Affecting Stability of Natural Compounds in Cell Culture Media
The following table summarizes general factors that can influence the stability of natural compounds like Giffonins in cell culture media and suggests mitigation strategies.
| Factor | Potential Impact on Stability | Recommended Mitigation Strategies |
| pH | Changes in pH can lead to structural rearrangements and degradation of the compound.[3][4] | Maintain a stable pH in the culture medium using appropriate buffering agents. Test the compound's stability at different pH values. |
| Temperature | Higher temperatures accelerate chemical reactions, including degradation.[4][5] | For long-term storage, keep stock solutions at -20°C or -80°C. Minimize the time the compound is kept at 37°C before use. |
| Light | Exposure to light can cause photodegradation.[3][4] | Store stock solutions and handle the compound in the dark or under low-light conditions. Use amber-colored tubes and plates. |
| Oxygen | Oxidative degradation can occur, especially for antioxidant compounds.[4] | Use freshly prepared media. Consider experiments in a controlled, low-oxygen environment if feasible. |
| Media Components | Metal ions, serum proteins, and other components can interact with and degrade the compound.[6] | If possible, use a serum-free medium or a chemically defined medium to reduce variability. Chelate metal ions if they are identified as a cause of degradation. |
Experimental Protocols
Protocol: Assessment of Giffonin Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of a Giffonin compound in a specific cell culture medium over time.
-
Preparation:
-
Prepare a concentrated stock solution of the Giffonin in DMSO.
-
Prepare the cell culture medium to be tested (e.g., DMEM with 10% FBS).
-
-
Incubation:
-
Add the Giffonin stock solution to the cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is constant across all samples.
-
Aliquot the Giffonin-containing medium into several sterile tubes.
-
Incubate the tubes at 37°C in a CO2 incubator.
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Immediately freeze the sample at -80°C to halt any further degradation.
-
-
Analysis:
-
Once all time-point samples are collected, thaw them.
-
Extract the Giffonin from the medium using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the amount of remaining Giffonin in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
-
Data Interpretation:
-
Plot the concentration of the Giffonin as a function of time.
-
Calculate the half-life (t½) of the compound in the cell culture medium under the tested conditions.
-
Visualizations
References
- 1. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MTS Assays with Natural Compounds
Welcome to our dedicated support center for researchers utilizing the MTS assay to evaluate the bioactivity of natural compounds. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you navigate common challenges and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My untreated control cells show low viability or high variability.
Q: Why are my control wells showing inconsistent or low absorbance readings?
A: This issue often points to problems with cell plating, culture conditions, or the assay reagents themselves.
-
Inconsistent Cell Seeding: Uneven cell distribution across the wells is a common source of variability. Ensure you have a homogenous single-cell suspension before plating.
-
Edge Effects: Wells on the outer edges of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth.[1] To mitigate this, consider filling the perimeter wells with sterile PBS or media without cells and using only the inner wells for your experiment.[1]
-
Contamination: Bacterial or yeast contamination can affect the metabolic activity of your cells and interfere with the assay.[2] Always inspect your cells under a microscope for any signs of contamination before starting the assay.
-
Reagent Quality: Ensure your MTS reagent has been stored correctly and has not expired. Contaminated or improperly prepared reagents can lead to erroneous results.[2]
| Parameter | Recommendation | Source |
| Cell Seeding Density | Optimize for your specific cell line; should be in the linear range of the assay. | [3] |
| Incubation Time | Allow cells to adhere and recover for at least 6-24 hours after seeding. | [4] |
| Pipetting Technique | Ensure proper mixing of cell suspension before plating and accurate pipetting. | [1] |
Issue 2: I'm observing unexpectedly high viability or a false-positive signal with my natural compound.
Q: My natural compound appears to increase cell viability, even at high concentrations. Is this a true effect?
A: Not necessarily. Many natural compounds, particularly those with antioxidant properties like flavonoids and polyphenols, can directly reduce the MTS tetrazolium salt to formazan (B1609692), leading to a false-positive signal.[5][6][7][8][9][10]
-
Direct Reductive Potential: Compounds like quercetin, resveratrol, and plant extracts can chemically reduce MTS in a cell-free system, mimicking the metabolic activity of viable cells.[5][6][7][9][10]
-
Colorimetric Interference: If your natural compound is colored, it may absorb light at the same wavelength as the formazan product (around 490 nm), leading to artificially high absorbance readings.
Troubleshooting Steps:
-
Run a "Compound Only" Control: In a cell-free well, add your compound at the same concentrations used in the experiment to the culture medium and MTS reagent.[11] A significant color change indicates direct reduction of the MTS reagent.
-
Run a "Compound Background" Control: In a cell-free well, add your compound to the medium to check for intrinsic color.
-
Wash Cells Before Adding MTS: If your compound has a short-term effect, you can treat the cells, then gently wash them with PBS before adding the MTS reagent to remove any residual compound.[6]
-
Consider Alternative Assays: If interference is significant, consider using an orthogonal assay that measures a different viability marker, such as an ATP-based assay (e.g., CellTiter-Glo®) or a protein-based assay (e.g., Sulforhodamine B or SRB).[5][7][9]
| Control Well | Components | Purpose |
| Compound Only | Culture Medium + Natural Compound + MTS Reagent | To check for direct reduction of MTS by the compound. |
| Compound Background | Culture Medium + Natural Compound | To measure the intrinsic absorbance of the compound. |
| Media Blank | Culture Medium + MTS Reagent | To determine the background absorbance of the media and reagent. |
Issue 3: My results are not reproducible.
Q: I'm getting significant well-to-well or day-to-day variability in my results. What could be the cause?
A: Lack of reproducibility can stem from several factors throughout the experimental workflow.
-
Incomplete Solubilization of Formazan: If you are using an MTT assay, ensure the formazan crystals are fully dissolved before reading the plate. This is less of an issue with MTS, as the formazan product is soluble.
-
Incubation Times: Be consistent with all incubation times, including cell seeding, compound treatment, and MTS incubation.
-
Pipetting Errors: Inaccurate pipetting can lead to large variations, especially when preparing serial dilutions of your compound.[1]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number, as cellular metabolism can change over time in culture.
Experimental Protocols
Optimized MTS Assay Protocol for Use with Natural Compounds
This protocol includes critical control steps to identify and account for potential interference from natural compounds.
-
Cell Seeding:
-
Harvest and count cells that are in a healthy, logarithmic growth phase.
-
Prepare a single-cell suspension in culture medium.
-
Seed the cells into a 96-well plate at a pre-determined optimal density.
-
Incubate for 18-24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of your natural compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of your compound.
-
Include "vehicle control" wells that contain the highest concentration of the solvent used to dissolve your compound (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Control Plate Setup:
-
On a separate cell-free plate, set up the following controls for each compound concentration:
-
Compound Only Control: 100 µL medium + compound + 20 µL MTS reagent.
-
Compound Background Control: 100 µL medium + compound.
-
Media Blank: 100 µL medium + 20 µL MTS reagent.
-
-
-
MTS Incubation:
-
Add 20 µL of MTS reagent to each well of the cell plate and the control plate.[12]
-
Incubate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for your cell line.
-
-
Data Acquisition:
-
Gently mix the plate.
-
Measure the absorbance at approximately 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media blank from all experimental wells.
-
If the "Compound Only Control" shows significant absorbance, it indicates interference. In this case, the MTS assay may not be suitable.
-
If the "Compound Background Control" shows absorbance, subtract this value from your treated wells.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: General experimental workflow for an MTS assay.
Caption: How natural compounds can cause false positives in MTS assays.
Caption: A decision tree for troubleshooting common MTS assay issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. researchgate.net [researchgate.net]
- 7. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 8. Is Your MTT Assay the Right Choice? [promega.kr]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the DPPH Assay for Phytochemicals
Welcome to the technical support center for the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the generation of reliable and reproducible data in the assessment of antioxidant capacity of phytochemicals.
Troubleshooting Guide
Inconsistent or unexpected results in a DPPH assay can be a significant source of frustration. The following table outlines common problems, their potential causes, and recommended solutions to help you optimize your experimental outcomes.
| Problem | Potential Causes | Solutions & Recommendations |
| High variability in readings (High Standard Deviation) | - Pipetting errors: Inaccurate or inconsistent volumes of samples, standards, or DPPH reagent.[1] - Inadequate mixing: Failure to properly mix the sample with the DPPH solution.[1] - Light sensitivity: Degradation of the DPPH reagent due to exposure to light.[2][3][4] - Temperature fluctuations: Inconsistent incubation temperatures affecting reaction rates.[5] - Instrument instability: Issues with the spectrophotometer or microplate reader.[1] | - Calibrate pipettes regularly and use proper pipetting techniques. - Ensure thorough mixing by gently vortexing or pipetting up and down after adding the DPPH solution.[6] - Prepare DPPH solution fresh and store it in an amber bottle or wrapped in aluminum foil to protect it from light.[2][7] Conduct the assay in a dark environment.[3] - Use a temperature-controlled incubator to maintain a consistent temperature throughout the experiment. - Allow the spectrophotometer to warm up before taking measurements and ensure it is properly calibrated. |
| Low or no antioxidant activity detected | - Sample insolubility: The phytochemical extract may not be fully dissolved in the assay solvent, reducing its availability to react with the DPPH radical.[8] - Insufficient incubation time: The reaction may not have reached completion within the standard incubation period, especially for slow-reacting antioxidants.[8][9] - Inappropriate solvent: The chosen solvent may not be suitable for the specific phytochemicals being tested.[5][10] - Low concentration of active compounds: The concentration of the phytochemical extract may be too low to elicit a measurable response. | - Ensure complete dissolution of the sample. Consider using a small amount of a co-solvent like DMSO and then diluting with the primary solvent (e.g., methanol (B129727) or ethanol).[8] - Optimize the incubation time by taking kinetic readings at several time points (e.g., 30, 60, 90 minutes) to determine when the reaction plateaus.[2][8] - Test different solvents (e.g., methanol, ethanol (B145695), or buffered solutions) to find the one that provides the best solubility and reaction environment for your samples.[2] - Prepare a wider range of sample concentrations , including higher concentrations, to ensure the detection of activity.[2] |
| Absorbance of sample is higher than the control | - Sample color interference: The intrinsic color of the phytochemical extract may absorb light at the same wavelength as the DPPH radical (around 517 nm), leading to artificially high absorbance readings.[9][11] - Turbidity or precipitation: The sample may be precipitating in the assay medium, causing light scattering and an increase in absorbance. | - Run a sample blank for each concentration of your extract. The sample blank should contain the sample and the solvent but not the DPPH solution. Subtract the absorbance of the sample blank from the absorbance of the corresponding sample with DPPH.[11] - Visually inspect the wells for any precipitation. If precipitation is observed, try different solvents or filter the sample extracts before use. |
| Results are not reproducible | - DPPH solution instability: The DPPH radical is not indefinitely stable, and its concentration can decrease over time, even when stored in the dark.[10] - Variations in experimental conditions: Inconsistent incubation times, temperatures, or light exposure between experiments.[5] - Inconsistent sample preparation: Variations in the extraction or dilution of phytochemicals. | - Always prepare a fresh DPPH working solution for each experiment.[3][10] - Standardize the assay protocol and ensure that all parameters (incubation time, temperature, light protection) are kept constant across all experiments.[5] - Follow a standardized and validated protocol for sample extraction and dilution. |
Frequently Asked Questions (FAQs)
Here are answers to some of the most frequently asked questions about the DPPH assay for phytochemicals.
Q1: What is the principle of the DPPH assay?
A1: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical.[2][12] DPPH is a dark purple-colored crystalline powder that forms a stable radical in solution.[7] When reduced by an antioxidant, the purple color of the DPPH solution fades to a pale yellow, and the absorbance at approximately 517 nm decreases.[2][7] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound or extract.[3]
Q2: How do I prepare the DPPH reagent?
A2: To prepare the DPPH working solution, you typically start by making a stock solution. For example, a 0.1 mM DPPH solution in methanol or ethanol is commonly used.[2] This is often prepared by dissolving a calculated amount of DPPH powder in the solvent. The working solution should be freshly prepared for each assay and kept in a dark container to prevent degradation from light.[2][3]
Q3: What is the purpose of a positive control?
A3: A positive control, such as ascorbic acid, gallic acid, or Trolox, is a standard antioxidant with a known radical scavenging activity.[2] It is used to validate the assay and to compare the antioxidant capacity of the test samples to a reference compound.[13]
Q4: How do I calculate the percentage of radical scavenging activity?
A4: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (DPPH solution without the sample).[14]
-
Asample is the absorbance of the sample with the DPPH solution.[14]
If your sample has inherent color, you will need to subtract the absorbance of a sample blank (sample in solvent without DPPH) from the Asample value.
Q5: What is an IC₅₀ value and how is it determined?
A5: The IC₅₀ (half-maximal inhibitory concentration) value is the concentration of an antioxidant that is required to scavenge 50% of the DPPH radicals.[15] To determine the IC₅₀ value, you need to test a series of dilutions of your sample.[2] The percentage of scavenging activity is then plotted against the different concentrations of the sample.[14][16] The IC₅₀ value can be calculated from the resulting dose-response curve, often using linear regression analysis.[16] A lower IC₅₀ value indicates a higher antioxidant activity.[4]
Q6: Can the solvent I use affect the results of the DPPH assay?
A6: Yes, the choice of solvent can significantly impact the results.[5][10] The solubility of the phytochemicals and the stability of the DPPH radical can vary in different solvents.[9] Methanol and ethanol are the most commonly used solvents.[7] It is crucial to choose a solvent that can effectively dissolve the test samples without interfering with the reaction.[2]
Q7: My plant extract is colored. How can I correct for this interference?
A7: Interference from colored samples is a common issue as the sample's absorbance can overlap with that of the DPPH radical.[9][11] To correct for this, you must run a sample blank for each concentration of your extract. The sample blank contains the sample and the solvent but not the DPPH solution. The absorbance of this blank is then subtracted from the absorbance of the corresponding sample with DPPH before calculating the scavenging activity.[11]
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay (96-Well Plate Method)
1. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle and in the dark at 4°C. It is recommended to prepare this solution fresh before each use.[17]
-
Standard Solutions: Prepare a stock solution of a standard antioxidant like Ascorbic Acid or Trolox (e.g., 1 mg/mL) in the same solvent used for the DPPH solution. From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Sample Solutions: Prepare a stock solution of your phytochemical extract in the chosen solvent. From this, create a series of dilutions to be tested.[2]
2. Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of your sample dilutions, standard dilutions, or solvent (for the blank/control) to the respective wells.
-
For color correction, prepare a separate set of wells containing 100 µL of each sample dilution and 100 µL of the solvent (without DPPH).
-
Mix the contents of the wells gently by pipetting.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2] The optimal incubation time may need to be determined experimentally.[2]
-
Measure the absorbance at 517 nm using a microplate reader.[14]
3. Calculation:
-
Calculate the percentage of DPPH radical scavenging activity for each sample and standard concentration using the formula mentioned in the FAQs. Remember to subtract the absorbance of the sample blank if necessary.
-
Plot the percentage of inhibition against the concentration to determine the IC₅₀ value.[16]
Data Presentation
Table 1: Example IC₅₀ Values of Standard Antioxidants
| Antioxidant | Solvent | Reported IC₅₀ (µg/mL) |
| Ascorbic Acid | Methanol | 2.5 - 10 |
| Gallic Acid | Methanol | 1.5 - 5 |
| Trolox | Ethanol | 3 - 8 |
| Quercetin | Methanol | 2 - 6 |
| BHT (Butylated hydroxytoluene) | Methanol | 15 - 30 |
| Note: These values are approximate and can vary depending on the specific experimental conditions. |
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the DPPH antioxidant assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common DPPH assay issues.
Principle of DPPH Radical Scavenging
Caption: The chemical principle of DPPH radical neutralization by an antioxidant.
References
- 1. researchgate.net [researchgate.net]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. echemi.com [echemi.com]
- 17. youtube.com [youtube.com]
Giffonin R precipitation in culture media with DMSO
Welcome to the technical support center for Giffonin R. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture, with a specific focus on preventing and troubleshooting precipitation issues when using Dimethyl Sulfoxide (B87167) (DMSO) as a solvent.
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues related to the precipitation of this compound in cell culture media.
| Issue | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon addition to media | Solvent Shock: Rapid dilution of the this compound DMSO stock in the aqueous culture medium causes the compound to "crash out" of solution. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Alternatively, add the stock solution dropwise to the final volume of media while gently vortexing.[1] |
| High Final Concentration: The final concentration of this compound in the culture medium exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration of this compound in your specific culture medium by performing a solubility test.[1] | |
| Low Temperature of Media: Adding the this compound stock to cold media can significantly decrease its solubility. | Always use pre-warmed (37°C) cell culture media for all dilutions.[1][2] | |
| Precipitate forms over time in the incubator | Temperature and pH Shifts: Changes in temperature and pH within the incubator environment can affect the solubility of this compound over time.[2] | Ensure the culture medium is adequately buffered for the CO2 concentration in your incubator. Minimize the frequency and duration of opening the incubator to prevent temperature fluctuations.[2][3] |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.[2][4] | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. The presence of serum (e.g., FBS) can sometimes help to keep hydrophobic compounds in solution through protein binding.[5] | |
| Media Evaporation: Evaporation of the culture medium can increase the concentration of this compound, potentially exceeding its solubility limit.[3][4] | Maintain proper humidification in the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] | |
| Precipitate observed after thawing a frozen stock solution | Freeze-Thaw Instability: this compound may have poor solubility at lower temperatures and can precipitate out of the DMSO stock solution during freeze-thaw cycles.[2] | Before use, gently warm the stock solution to 37°C and vortex to ensure any precipitate is redissolved.[2] To minimize this issue, aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Due to its hydrophobic nature as a diarylheptanoid, this compound should be dissolved in 100% DMSO to create a high-concentration stock solution.[1][6][7] DMSO is a powerful organic solvent capable of dissolving a wide range of nonpolar and polar compounds.[6][8][9]
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% or less is well-tolerated.[7][10] Some sensitive cell lines, particularly primary cells, may require even lower concentrations (e.g., below 0.1%).[7] It is always recommended to perform a dose-response curve to determine the tolerance of your specific cell line to DMSO.[7][11] A DMSO-only vehicle control should always be included in your experiments.[6]
Q3: How can I determine the maximum soluble concentration of this compound in my experimental setup?
A3: You can determine the maximum soluble concentration by preparing a serial dilution of your this compound DMSO stock in pre-warmed culture medium. Add a consistent volume of each dilution to a 96-well plate and observe for precipitation at various time points (e.g., immediately, 1 hour, 4 hours, and 24 hours). The highest concentration that remains clear of any visible precipitate is your maximum working soluble concentration.[1][2]
Q4: My this compound solution appears cloudy. Is this precipitation?
A4: Cloudiness or turbidity in the media can indicate fine particulate precipitation.[2] However, it can also be a sign of microbial contamination.[3] It is advisable to examine a sample of the cloudy medium under a microscope to differentiate between chemical precipitate and microbial growth.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Mixing: Vortex the solution thoroughly to ensure the this compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[1]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10]
Protocol 2: Diluting this compound in Culture Medium to Avoid Precipitation
-
Pre-warm Media: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[1][2]
-
Thaw Stock: Thaw an aliquot of your high-concentration this compound stock solution and vortex gently to ensure it is fully dissolved.
-
Prepare Final Solution: Add a small volume of the this compound stock solution to the pre-warmed medium while gently vortexing or swirling.[1][12] The goal is to keep the final DMSO concentration below 0.5%.[7][10] For example, add 1 µL of a 10 mM stock to 2 mL of medium to achieve a final concentration of 5 µM with 0.05% DMSO.
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visual Guides
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: The dissolution and precipitation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. lifetein.com [lifetein.com]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Studies on the effect of DMSO as a solvent mediator on cell growth and viability | Semantic Scholar [semanticscholar.org]
- 12. lifetein.com [lifetein.com]
Technical Support Center: Navigating Interferences in Antioxidant Capacity Assays
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate common interferences in widely used antioxidant capacity assays. Achieving accurate and reproducible data is paramount, and this center is designed to equip you with the knowledge to overcome experimental challenges.
General Troubleshooting and FAQs
This section addresses broad issues and questions applicable to multiple antioxidant capacity assays.
Q1: My results are inconsistent across different antioxidant assays (e.g., DPPH, ABTS, FRAP). What is the reason for this?
A1: It is common to observe different antioxidant capacity values for the same sample when using different assays. This is because the assays are based on different chemical principles. They can be broadly categorized by their reaction mechanism:
-
Hydrogen Atom Transfer (HAT): These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a typical example.
-
Single Electron Transfer (SET): These assays measure the ability of an antioxidant to transfer one electron to reduce an oxidant. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays are based on this mechanism.
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is unique in that it can proceed via both HAT and SET mechanisms. Different antioxidant compounds exhibit varying efficiencies in these distinct chemical reactions, which leads to the observed differences in measured antioxidant capacity. For a comprehensive evaluation of a sample's antioxidant potential, it is recommended to use a panel of assays that includes both HAT and SET-based methods.
Logical Workflow for Assay Selection
Caption: A logical workflow for selecting appropriate antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
Q2: My sample is colored, and I suspect it's interfering with the DPPH assay. How can I correct for this?
A2: Interference from colored samples is a significant limitation of the DPPH assay, as the absorbance of the sample can overlap with that of the DPPH radical (typically measured around 517 nm)[1]. This can lead to an underestimation of antioxidant activity. To correct for this, you must run a sample blank for each concentration of your extract.
-
Sample Blank Preparation: The sample blank should contain the sample at the same concentration as in the assay tube, but with the solvent (e.g., methanol) used to dissolve the DPPH reagent instead of the DPPH solution itself.
-
Correction Calculation: The absorbance of this sample blank is then subtracted from the absorbance of the corresponding sample that was reacted with DPPH.
Experimental Workflow for DPPH Assay with Color Correction
Caption: Workflow for the DPPH assay including a color correction step.
Q3: I am not observing any antioxidant activity with my sample in the DPPH assay, but I expect it to be active. What could be the issue?
A3: Several factors could lead to a false negative result in the DPPH assay:
-
DPPH Reagent Degradation: The DPPH radical is sensitive to light and should be prepared fresh and stored in a dark, cool place[1]. An old or improperly stored solution will lose its radical activity, leading to a weak or absent reaction.
-
Incorrect Wavelength: Ensure your spectrophotometer is set to the correct wavelength for measuring DPPH absorbance, which is typically 517 nm[1].
-
Sample Incompatibility: The antioxidant compounds in your sample may not be soluble or stable in the solvent used for the DPPH assay (commonly methanol (B129727) or ethanol). Consider the polarity of your target compounds and choose an appropriate solvent system.
-
Low Radical Scavenging Potency: While many natural products are effective scavengers of the DPPH radical, it is possible that your sample has a low specific potency for this particular radical[1].
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Q4: I am observing high variability in my ABTS assay results. What are the potential causes?
A4: High variability in the ABTS assay can be attributed to several factors:
-
Incomplete Reaction: The reaction between the ABTS radical cation (ABTS•+) and some antioxidants can be slow. Standard protocols often recommend a fixed incubation time (e.g., 6 minutes), but some compounds may continue to react beyond this point, leading to inconsistent readings. It is crucial to ensure the reaction has reached a steady state.
-
pH Sensitivity: The antioxidant potential of certain compounds, especially those with amine groups like peptides and amino acids, is highly dependent on the pH of the reaction medium. Maintaining a consistent and appropriate pH is critical for reproducibility.[2][3]
-
ABTS•+ Solution Instability: The pre-formed ABTS•+ radical solution should be stable for several days when stored in the dark at room temperature[4]. However, its stability can be influenced by factors like light exposure and temperature fluctuations.
Q5: Can I use the ABTS assay for both hydrophilic and lipophilic samples?
A5: Yes, a key advantage of the ABTS assay is its versatility. The ABTS radical cation is soluble in both aqueous and organic solvents, allowing for the determination of antioxidant capacity in both hydrophilic and lipophilic samples[4]. This is a distinct advantage over the DPPH radical, which is only soluble in organic media[5].
FRAP (Ferric Reducing Antioxidant Power) Assay
Q6: My FRAP assay is not producing the expected blue color. What could be wrong?
A6: The characteristic intense blue color of the FRAP assay is due to the formation of the Fe²⁺-TPTZ complex. A lack of or weak color development can indicate several problems:
-
Incorrect pH: The FRAP assay must be conducted under acidic conditions (pH 3.6)[6][7]. An improperly prepared acetate (B1210297) buffer will prevent the reduction of the ferric ions.
-
Reagent Instability: The FRAP reagent, a mixture of TPTZ solution, FeCl₃ solution, and acetate buffer, must be prepared fresh[8]. If the reagent itself is not a pale yellow/light brown color before the addition of the sample, it may have been prepared incorrectly or has degraded.
-
Insufficient Incubation Time or Temperature: The reaction is typically carried out at 37°C[6]. Inconsistent or insufficient incubation times will lead to variable and incomplete reactions[8].
Q7: I suspect that other reducing agents in my sample are interfering with the FRAP assay. How can I address this?
A7: The FRAP assay measures the total reducing capacity of a sample, so any compound with a lower redox potential than the Fe³⁺/Fe²⁺ couple can react and contribute to the signal, leading to an overestimation of antioxidant activity. Common interfering substances include:
-
Reducing Sugars: Sugars with a free aldehyde or ketone group can reduce ferric ions[8].
-
Ascorbic Acid (Vitamin C): Ascorbic acid is a potent reducing agent and will react strongly in the FRAP assay.
If significant interference is suspected, sample purification may be necessary. Solid-Phase Extraction (SPE) can be used to separate phenolic compounds from sugars and other polar interfering substances[8][9].
Troubleshooting Workflow for Common Interferences
Caption: Troubleshooting workflow for common interfering substances.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Q8: I am having trouble dissolving my lipophilic sample for the ORAC assay. What should I do?
A8: The standard ORAC assay is performed in an aqueous buffer system, which can be challenging for lipophilic antioxidants. Here are some strategies to overcome this:
-
Solvent System Modification: A mixture of acetone (B3395972) and water (e.g., 50:50 v/v) can be used to dissolve the lipophilic sample. It is crucial to use the same solvent system for the blank, standards (Trolox), and all samples to avoid solvent-related artifacts.
-
Solubility Enhancers: Randomly methylated β-cyclodextrins can be used to enhance the solubility of lipophilic compounds in the aqueous assay medium.
Q9: My ORAC results show high variability between replicates. What are the common causes?
A9: High variability in the ORAC assay can often be traced to:
-
Temperature Fluctuations: The generation of peroxyl radicals from AAPH is highly dependent on temperature. A stable temperature of 37°C must be maintained throughout the assay. Use a plate reader with reliable temperature control and pre-incubate the plate before adding the AAPH initiator.
-
Inconsistent Reagent Addition: The timing of the addition of the AAPH solution is critical. Use a multichannel pipette or an automated dispenser to add AAPH to all wells as simultaneously as possible.
-
Sample Preparation: For complex samples like tissue lysates, protein concentrations can vary significantly between preparations, affecting the results. Ensure consistent sample preparation protocols.
Data Presentation: Summary of Common Interferences and Mitigation Strategies
| Interfering Substance | Affected Assays | Effect on Results | Mitigation Strategy |
| Colored Compounds | DPPH, FRAP | Over or underestimation of antioxidant capacity due to spectral overlap. | Run a sample blank (sample + solvent) and subtract its absorbance from the sample reading[1]. |
| Reducing Sugars | FRAP, DPPH | Overestimation of antioxidant capacity due to the reduction of the probe by the sugars[8]. | Use Solid-Phase Extraction (SPE) to separate phenolics from sugars[8][9]. |
| Proteins | DPPH, ABTS, FRAP | Underestimation due to binding of antioxidants or overestimation due to the presence of antioxidant amino acids. | Perform protein precipitation using trichloroacetic acid (TCA) or cold acetone prior to the assay[10]. |
| Metal Ions | DPPH, FRAP, ORAC | Can chelate with antioxidant compounds, reducing their activity, or participate in redox reactions, leading to inaccurate results[10][11]. | Add a chelating agent like EDTA to the reaction buffer to sequester metal ions[11]. |
| pH | All assays | Can alter the antioxidant mechanism and capacity of compounds, as well as the stability of the radical probes[2][12][13][14]. | Maintain a consistent and optimal pH for each specific assay (e.g., pH 3.6 for FRAP, physiological pH for ORAC)[6][7]. |
| Solvent | DPPH, ABTS | Can affect the reaction kinetics and the solubility of both the antioxidant and the radical probe[15][16][17]. | Choose a solvent that is compatible with your sample and the assay. Be consistent with the solvent used for all samples and standards. |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol or ethanol (B145695). Store this solution in an amber bottle at 4°C for no more than a few days[1].
-
Prepare a series of standard solutions of a known antioxidant like Trolox or Ascorbic Acid in the same solvent (e.g., 0-100 µM).
-
Prepare various concentrations of your test sample in the same solvent.
-
-
Assay Procedure (96-well plate format):
-
To respective wells, add 20 µL of your sample, standard, or solvent (for the control).
-
For color correction, add 20 µL of your sample to separate wells, followed by 180 µL of the solvent (these are the sample blanks).
-
Add 180 µL of the 0.1 mM DPPH solution to the sample and standard wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Correct the absorbance of the samples by subtracting the absorbance of the corresponding sample blanks.
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample_corrected) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of the standards and samples to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 2: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation[18].
-
Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure (96-well plate format):
-
Prepare standard and sample solutions as in the DPPH protocol.
-
Add 10 µL of sample or standard to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a specified time (e.g., 6-30 minutes) in the dark.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Add 20 µL of your sample or standard to a well.
-
Add 180 µL of the pre-warmed FRAP reagent.
-
Incubate at 37°C for a defined time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve using a known antioxidant like FeSO₄ or Trolox.
-
Determine the FRAP value of the samples from the standard curve, expressed as molar equivalents of the standard.
-
Protocol 4: ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Reagent Preparation:
-
Prepare a working solution of fluorescein (B123965) in 75 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a stock solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in 75 mM phosphate buffer (pH 7.4). This solution should be made fresh daily.
-
Prepare a Trolox standard curve in the same buffer.
-
-
Assay Procedure (96-well black plate format):
-
Add 25 µL of sample, standard, or buffer (for the blank) to each well.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes in a fluorescence microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells, preferably using an automated injector.
-
Immediately begin kinetic reading of fluorescence (Excitation: ~485 nm, Emission: ~520 nm) every minute for at least 60 minutes, maintaining the plate at 37°C.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard (Net AUC = AUC_sample - AUC_blank).
-
Plot the Net AUC of the standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the samples from the standard curve, expressed as Trolox Equivalents (TE).
-
Signaling Pathway Visualization
Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes[2][8][15]. Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription[2][8][15].
Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Precipitation Procedures [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 7. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
- 12. researchgate.net [researchgate.net]
- 13. agrisera.com [agrisera.com]
- 14. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
Technical Support Center: Isolation and Purification of Giffonins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation and purification of Giffonins from Corylus avellana (hazelnut) leaves.
Frequently Asked Questions (FAQs)
Q1: What are Giffonins and why are they of interest?
A1: Giffonins are a group of diarylheptanoids, which are natural phenolic compounds isolated from the leaves of the hazelnut tree (Corylus avellana).[1] They have garnered significant interest due to their potent antioxidant properties, with some studies indicating higher activity than curcumin.[2] This makes them promising candidates for further investigation in drug development and other therapeutic applications.
Q2: What are the main challenges in isolating Giffonins?
A2: The primary challenges in isolating Giffonins are typical for the purification of natural products from complex plant matrices. These include:
-
Low concentration: Giffonins are often present in low concentrations within the crude plant extract.
-
Complex mixture: The crude extract contains a vast array of other compounds, including pigments, lipids, and other phenolics, which can interfere with purification.
-
Structural similarity: Many Giffonin analogues and other structurally related compounds are present, making their separation difficult.
-
Potential for degradation: Phenolic compounds can be sensitive to heat, light, and pH changes, which can lead to degradation during the extraction and purification process.
Q3: What is the general workflow for Giffonin isolation and purification?
A3: A typical workflow involves a multi-step process beginning with extraction, followed by several chromatographic purification stages. The general sequence is:
-
Extraction: Methanol (B129727) is commonly used to extract Giffonins and other phenolic compounds from dried and powdered hazelnut leaves.
-
Solvent Partitioning (Optional): The crude extract may be partitioned between different solvents to remove highly nonpolar compounds like chlorophyll (B73375) and lipids.
-
Column Chromatography: The extract is subjected to column chromatography, typically using silica (B1680970) gel, to achieve initial fractionation and separation from major interfering compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is performed using preparative HPLC to isolate individual Giffonins with high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the key stages of Giffonin isolation and purification.
Methanol Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient cell wall disruption. 2. Insufficient extraction time or temperature. 3. Inappropriate solvent-to-sample ratio. | 1. Ensure the dried leaves are finely powdered to maximize surface area. 2. Increase extraction time (e.g., 24-48 hours) and consider gentle heating (e.g., 40°C) with agitation.[3][4] 3. Use a higher solvent-to-sample ratio (e.g., 10:1 or 20:1 v/w). |
| Extract is Highly Pigmented (Dark Green) | High concentration of chlorophyll. | 1. Perform a preliminary wash of the powdered leaves with a nonpolar solvent like hexane (B92381) to remove chlorophyll before methanol extraction. 2. After methanol extraction, partition the crude extract between a nonpolar solvent (e.g., hexane) and the methanolic solution to remove chlorophyll. |
| Presence of Gummy/Resinous Material | Co-extraction of lipids and other resinous compounds. | 1. Defat the powdered leaf material with a nonpolar solvent prior to methanol extraction. 2. After extraction, dissolve the crude extract in a minimal amount of methanol and precipitate the less soluble materials by adding water. |
Silica Gel Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Compounds (Overlapping Bands) | 1. Improper column packing. 2. Inappropriate solvent system. 3. Column overloading. | 1. Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred.[5][6] 2. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve good separation of the target compounds. A gradient elution from a nonpolar to a more polar solvent is generally effective. 3. Reduce the amount of crude extract loaded onto the column. A general rule is to use a sample-to-adsorbent ratio of 1:20 to 1:100 by weight. |
| Compound Elutes Too Quickly or Not at All | Solvent system is too polar or not polar enough. | 1. If the compound elutes too quickly, decrease the polarity of the mobile phase. 2. If the compound does not elute, gradually increase the polarity of the mobile phase. |
| Tailing of Bands on the Column | 1. Interactions between the slightly acidic Giffonins and the silica gel. 2. Presence of highly polar impurities. | 1. Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of phenolic hydroxyl groups and reduce tailing. 2. Pre-purify the crude extract to remove highly polar impurities before loading it onto the column. |
| Low Recovery of Giffonins from the Column | Irreversible adsorption of the compounds onto the silica gel. | 1. Use a less active adsorbent like deactivated silica gel or a different stationary phase (e.g., Sephadex LH-20). 2. Add a small amount of a competitive binder to the mobile phase. |
Preparative HPLC Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | 1. Inappropriate mobile phase composition or gradient. 2. Column overloading. 3. Column deterioration. | 1. Optimize the analytical HPLC method first to achieve baseline separation of the target peaks. A shallow gradient often improves resolution.[7][8] 2. Reduce the injection volume or the concentration of the sample. 3. Use a guard column to protect the preparative column. If the column is old, replace it. |
| Peak Tailing | Secondary interactions between the phenolic hydroxyl groups of Giffonins and the stationary phase. | Add a small percentage of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress silanol (B1196071) interactions and improve peak shape. |
| Low Yield of Purified Giffonin | 1. Degradation of the compound during the run. 2. Inefficient fraction collection. | 1. Minimize the run time and protect the sample from light. 2. Ensure the fraction collector is properly calibrated and the peak detection threshold is set appropriately. |
| Crystallization of Sample in Tubing or on Column | The sample is not fully soluble in the mobile phase. | 1. Dissolve the sample in a solvent that is compatible with the initial mobile phase. 2. Filter the sample before injection to remove any particulate matter. |
Quantitative Data Summary
The following table summarizes representative data for the isolation of Giffonins from Corylus avellana leaves. Please note that actual yields and purity may vary depending on the specific plant material, extraction conditions, and purification techniques used.
| Purification Stage | Starting Material | Product | Typical Yield | Purity (by HPLC) |
| Methanol Extraction | 1 kg dried leaves | Crude Methanolic Extract | 100 - 150 g | < 5% |
| Silica Gel Column Chromatography | 10 g Crude Extract | Giffonin-rich Fraction | 500 - 800 mg | 30 - 50% |
| Preparative HPLC | 100 mg Giffonin-rich Fraction | Purified Giffonin J | 5 - 10 mg | > 95% |
| Preparative HPLC | 100 mg Giffonin-rich Fraction | Purified Giffonin K | 3 - 8 mg | > 95% |
| Preparative HPLC | 100 mg Giffonin-rich Fraction | Purified Giffonin P | 8 - 15 mg | > 95% |
Data compiled and estimated from literature values for diarylheptanoids and phenolic compounds.[9]
Experimental Protocols
Protocol 1: Methanol Extraction of Giffonins from Corylus avellana Leaves
-
Preparation of Plant Material:
-
Air-dry fresh Corylus avellana leaves in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh 100 g of the powdered leaves and place them in a large Erlenmeyer flask.
-
Add 1 L of 80% aqueous methanol to the flask.
-
Macerate the mixture at room temperature for 48 hours with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
-
Combine all the filtrates.
-
-
Solvent Removal:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Protocol 2: Silica Gel Column Chromatography for Giffonin Fractionation
-
Column Preparation:
-
Prepare a slurry of 100 g of silica gel (60-120 mesh) in hexane.
-
Pour the slurry into a glass column (e.g., 5 cm diameter, 50 cm length) and allow the silica gel to settle, ensuring a uniform packing.
-
Drain the excess hexane until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve 5 g of the crude methanolic extract in a minimal amount of methanol and adsorb it onto 10 g of silica gel.
-
Evaporate the solvent completely to obtain a dry powder.
-
Carefully load the powdered sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane, followed by mixtures of hexane and ethyl acetate (B1210297) (e.g., 9:1, 8:2, 1:1), and then ethyl acetate and methanol (e.g., 9:1, 8:2).
-
Collect fractions of 20-30 mL and monitor the separation by TLC.
-
Combine fractions with similar TLC profiles.
-
Protocol 3: Preparative HPLC for Giffonin Purification
-
Sample Preparation:
-
Dissolve the Giffonin-rich fraction obtained from column chromatography in the initial mobile phase of the HPLC system.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program: Start with a low percentage of solvent B (e.g., 20%) and increase it linearly to a higher percentage (e.g., 80%) over 40-60 minutes.
-
Flow Rate: 10-20 mL/min.
-
Detection: UV detector at a wavelength of 280 nm.
-
-
Fraction Collection:
-
Collect the peaks corresponding to individual Giffonins using an automated fraction collector.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified Giffonin.
-
Visualizations
Caption: General workflow for the isolation and purification of Giffonins.
Caption: Logical flow for troubleshooting chromatographic issues.
References
- 1. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matec-conferences.org [matec-conferences.org]
- 5. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. rjptonline.org [rjptonline.org]
- 7. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Frontiers | Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies [frontiersin.org]
Technical Support Center: Giffonin R Cell Viability Assays
A Note on "Giffonin R": As "this compound" is not a commercially recognized or academically documented cell viability assay, this guide will focus on troubleshooting the common issues found in widely-used metabolic activity-based assays (e.g., MTT, XTT, MTS, resazurin). The principles and troubleshooting steps outlined here are broadly applicable to colorimetric or fluorometric assays that measure cellular reduction potential as an indicator of viability.
General Principles of Metabolic Cell Viability Assays
Metabolic assays like MTT and resazurin (B115843) are designed to measure the enzymatic activity of viable cells. In these assays, a substrate is introduced to the cell culture, which is then converted by cellular dehydrogenases and reductases into a colored (formazan) or fluorescent (resorufin) product. The quantity of the resulting product is directly proportional to the number of metabolically active cells in the well. Any factor that affects the metabolic state of the cells or interferes with the chemical reaction can lead to inconsistent results.[1]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during cell viability assays.
Q1: Why am I seeing high background absorbance/fluorescence in my no-cell control wells?
A1: High background can obscure the signal from your cells and lead to inaccurate results.[2] Potential causes include:
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Reagent Degradation: The assay reagent may have degraded due to improper storage or exposure to light.[3][4] It is recommended to store reagents protected from light and at the recommended temperature.[5][6][7]
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Media Components: Components in the cell culture medium, such as phenol (B47542) red or ascorbic acid, can react with the assay reagent and generate a background signal.[6]
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Compound Interference: The test compound itself might be colored or may directly reduce the assay reagent in the absence of cells.[2][3] To check for this, run a control with your compound in cell-free media.[2]
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Contamination: Bacterial or fungal contamination in your media or reagents can also lead to a false positive signal.[7]
Q2: My signal is very low, even in the untreated control wells. What could be the issue?
A2: A weak signal can make it difficult to distinguish between different experimental conditions.[2] Common reasons include:
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Insufficient Cell Number: The number of viable cells may be too low to generate a strong signal.[2] Consider increasing the initial cell seeding density or extending the culture period before the assay.[2]
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Suboptimal Incubation Time: The incubation time with the reagent may be too short for sufficient conversion to the colored/fluorescent product. It's best to perform a time-course experiment to determine the optimal incubation period.[2]
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Low Metabolic Activity: Some cell types naturally have lower metabolic rates and may produce a weak signal even when viable.[2]
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Reagent Cytotoxicity: Prolonged incubation with high concentrations of some reagents (like MTT) can be toxic to cells, leading to a reduced signal.[3][8]
Q3: I'm observing high variability between my replicate wells. How can I improve consistency?
A3: Inconsistent results across replicates make the data unreliable.[9] Key factors to address are:
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Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent cells from settling.[9]
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Edge Effect: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.[10] To minimize this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[10]
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Incomplete Solubilization (for MTT assays): Ensure formazan (B1609692) crystals are completely dissolved by vigorous pipetting or shaking before reading the absorbance.[6]
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Pipetting Errors: Calibrated pipettes and consistent technique are crucial for minimizing variability.[11]
Q4: My test compound is known to be cytotoxic, but the assay shows an increase in "viability." What is happening?
A4: This is a classic sign of compound interference. Certain compounds, particularly those with antioxidant properties or free thiol groups, can directly reduce the assay reagent, leading to a false positive signal that suggests higher viability than is actually the case.[12][13][14]
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Thiol-Containing Compounds: Compounds like N-acetyl-L-cysteine and dithiothreitol (B142953) have been shown to reduce MTT directly.[13]
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Polyphenols and Flavonoids: Many plant-derived extracts and flavonoids can interfere with tetrazolium-based assays.[14][15]
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To Confirm Interference: Run a cell-free control with your compound and the assay reagent. If you see a color/fluorescence change, your compound is interfering with the assay.[2][3] In such cases, consider using a different viability assay based on a different principle, such as an ATP-based assay or a dye exclusion method.[2]
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Assays
| Problem | Potential Cause | Recommended Solution |
| High Background | Reagent degradation (light/improper storage) | Store reagents in the dark at the recommended temperature.[3][4] |
| Compound interference | Run a cell-free control with the compound and reagent.[2] | |
| Media components (e.g., phenol red) | Use phenol red-free medium for the assay incubation step.[6][16] | |
| Microbial contamination | Use sterile technique and fresh, sterile reagents.[7] | |
| Low Signal | Insufficient cell number | Increase initial cell seeding density or extend proliferation time.[2] |
| Suboptimal incubation time | Perform a time-course experiment to find the optimal incubation period.[2] | |
| Reagent cytotoxicity | Optimize reagent concentration and incubation time to minimize toxicity.[8] | |
| High Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension; mix between pipetting.[9] |
| "Edge effect" in the plate | Avoid using the outer wells; fill them with sterile PBS or media.[10] | |
| Incomplete formazan dissolution (MTT) | Ensure complete solubilization by vigorous mixing before reading.[6] | |
| False Positives | Compound directly reduces the reagent | Confirm with a cell-free control; switch to a non-metabolic assay.[2][13] |
Table 2: General Recommendations for Assay Parameters
| Parameter | General Recommendation | Optimization |
| Cell Seeding Density | Varies by cell line (e.g., 2,000-50,000 cells/well for a 96-well plate).[17] | Perform a cell titration experiment to find the linear range for your specific cell line and experimental duration.[17] |
| Reagent Incubation Time | Typically 2-4 hours.[1] | A time-course experiment is recommended to find the optimal time where the signal is robust without causing cytotoxicity.[2] |
| MTT Concentration | A starting concentration of 0.5 mg/mL is often recommended.[1] | Test a range of concentrations (e.g., 0.1 to 1.0 mg/mL) to find the one that gives a strong signal without being toxic.[8] |
| Wavelength (Absorbance) | MTT: 570 nm (reference >650 nm). | Consult the specific protocol for your assay reagent. |
| Wavelength (Fluorescence) | Resazurin: Excitation ~560 nm, Emission ~590 nm. | Consult the specific protocol for your assay reagent. |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
This protocol is essential for ensuring your assay results fall within the linear range of detection.
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Prepare Cell Suspension: Harvest and count your cells, then prepare a suspension at a high concentration (e.g., 2 x 10^6 cells/mL).[17]
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Create Serial Dilutions: Perform a 2-fold serial dilution of the cell suspension to create a range of densities (e.g., from 100,000 down to ~1,000 cells/well).[17]
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Seed Cells: Pipette 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Include a "no-cell" blank control.[17]
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Incubate: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
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Perform Assay: Add the this compound (or similar metabolic) reagent according to the standard protocol.
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Analyze Data: Plot the absorbance/fluorescence values against the number of cells seeded. Identify the linear portion of the curve. For all future experiments, use a seeding density that falls within this linear range.
Protocol 2: General Protocol for a this compound (MTT-based) Assay
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Cell Seeding: Seed cells in a 96-well plate at the pre-determined optimal density in 100 µL of culture medium. Include wells for "no-cell" and "untreated" controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24-72 hours) to allow for cell attachment and growth.
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Compound Treatment: Add your test compounds at various concentrations and incubate for the desired exposure time.
-
Reagent Addition:
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.[1]
-
Formazan Solubilization:
-
Carefully remove the reagent solution.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[1]
-
-
Read Plate: Shake the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[6] Read the absorbance at 570 nm within 1 hour.[6]
Visualizations
Caption: A generalized workflow for a this compound (or similar) cell viability assay.
Caption: A decision tree for troubleshooting inconsistent cell viability assay results.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 10. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sdiarticle4.com [sdiarticle4.com]
- 15. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. benchchem.com [benchchem.com]
Giffonin R light sensitivity and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and use of Giffonin R.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is a cyclic diarylheptanoid, a type of natural phenolic compound. Its primary known biological activity is its potent antioxidant effect, which involves the inhibition of lipid peroxidation and protein carbonylation.
Q2: Is this compound light sensitive?
Q3: How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are summarized in the table below.
| Form | Storage Temperature | Conditions |
| Solid Powder | -20°C to 4°C | Store in a tightly sealed, light-proof container in a cool, dry, and dark place. |
| Stock Solution | -20°C or -80°C | Aliquot into single-use, light-proof tubes to avoid repeated freeze-thaw cycles. |
Q4: What is the recommended solvent for dissolving this compound?
This compound is typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a stock solution. For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q5: What is the likely mechanism of action for this compound's antioxidant activity?
While the precise signaling pathways modulated by this compound are still under investigation, its antioxidant effects are likely mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. This is a common mechanism for many phenolic antioxidants. Activation of this pathway leads to the expression of various antioxidant and cytoprotective enzymes.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological activity | 1. Compound degradation due to improper storage (light, temperature, moisture).2. Repeated freeze-thaw cycles of stock solutions.3. Incorrect solvent or final concentration. | 1. Ensure this compound is stored as recommended. Use fresh powder or a new aliquot of stock solution.2. Aliquot stock solutions into single-use tubes.3. Verify the solvent and final concentration. Perform a dose-response experiment. |
| Precipitation of this compound in aqueous media | 1. Low solubility in aqueous buffers or cell culture media.2. High final concentration of this compound. | 1. Prepare the final dilution from the stock solution immediately before use. Vortex thoroughly.2. Lower the final concentration of this compound. Ensure the final solvent concentration is compatible with your experimental system. |
| High background in antioxidant assays | 1. Autoxidation of this compound.2. Interference with assay reagents. | 1. Prepare fresh dilutions for each experiment.2. Run appropriate controls, including a vehicle control and this compound alone, to assess any direct interaction with the assay components. |
| Cell toxicity observed | 1. High concentration of this compound.2. High concentration of the organic solvent (e.g., DMSO). | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range.2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% DMSO). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Carefully weigh the desired amount of this compound powder in a fume hood.
-
Dissolving: Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until all the powder is dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-proof container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use, light-proof microcentrifuge tubes. Store at -20°C or -80°C.
Protocol 2: General Workflow for In Vitro Antioxidant Activity Assay
This protocol provides a general workflow for assessing the antioxidant activity of this compound in a cell-based assay.
Caption: General workflow for an in vitro antioxidant assay with this compound.
Signaling Pathway
Proposed Antioxidant Signaling Pathway of this compound
This compound, as a phenolic antioxidant, is hypothesized to exert its protective effects against oxidative stress by activating the Nrf2-ARE signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: Proposed Nrf2-ARE signaling pathway for this compound's antioxidant activity.
Technical Support Center: Giffonin R Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of Giffonin R during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
This compound is a type of cyclic diarylheptanoid, a class of secondary metabolites found in plants. It is primarily isolated from the leaves of the hazelnut tree, Corylus avellana. These compounds, including various giffonins, are known for their antioxidant properties.
Q2: Which solvents are recommended for this compound extraction?
Methanol (B129727) and ethanol (B145695) are the most commonly used and effective solvents for extracting diarylheptanoids like this compound from plant materials.[1] Methanol has been successfully used to isolate a range of giffonins from Corylus avellana leaves. The choice of solvent can significantly impact the extraction yield and the profile of extracted compounds.
Q3: What are the main factors that can cause this compound loss during extraction?
The primary factors contributing to the degradation and loss of phenolic compounds like this compound during extraction are:
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High Temperatures: Many phenolic compounds are heat-labile and can degrade at elevated temperatures.
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Exposure to Light: Light can induce photochemical degradation of the extracted compounds.
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Presence of Oxygen: Oxidation can lead to the breakdown of this compound, especially in the presence of light and heat.
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Inappropriate pH: Extreme pH levels can cause hydrolysis or other degradation reactions in diarylheptanoids.
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Enzymatic Degradation: Endogenous plant enzymes released during extraction can degrade the target compounds if not properly inactivated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient Extraction: The solvent may not be effectively penetrating the plant material. 2. Suboptimal Solvent-to-Solid Ratio: An insufficient volume of solvent is being used. 3. Inadequate Extraction Time: The duration of the extraction is not long enough to extract the majority of the compound. 4. Degradation during Extraction: See "this compound Degradation" below. | 1. Improve Extraction Efficiency: Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance solvent penetration. Ensure the plant material is finely ground. 2. Optimize Solvent-to-Solid Ratio: Increase the solvent volume. A common starting point is a 10:1 (v/w) solvent-to-dry plant material ratio. 3. Increase Extraction Time: Extend the extraction duration. Monitor the yield at different time points to determine the optimal extraction time. |
| This compound Degradation | 1. High Extraction Temperature: The temperature of the extraction process is too high. 2. Exposure to Light and Oxygen: The extraction is being performed in an open vessel under direct light. 3. Solvent Impurities: The solvent may contain impurities that catalyze degradation. | 1. Control Temperature: Perform the extraction at room temperature or below. If heating is necessary, use the lowest effective temperature and minimize the duration of heat exposure. 2. Protect from Light and Oxygen: Use amber glassware or wrap the extraction vessel in aluminum foil. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). 3. Use High-Purity Solvents: Employ analytical or HPLC-grade solvents to minimize contaminants. |
| Inconsistent Extraction Results | 1. Variability in Plant Material: The concentration of this compound can vary depending on the age of the leaves, harvest time, and storage conditions. 2. Inconsistent Extraction Parameters: Variations in temperature, time, or solvent-to-solid ratio between experiments. | 1. Standardize Plant Material: Use leaves from the same batch, harvested at the same time and stored under consistent conditions. 2. Maintain Consistent Parameters: Carefully control and document all extraction parameters for each experiment to ensure reproducibility. |
Quantitative Data
The following table summarizes the quantitative analysis of related Giffonins (J, K, and P) found in an ethanol extract of Corylus avellana leaves. While this data is not for this compound specifically, it provides a reference for the expected concentration range of similar compounds.
| Compound | Concentration in Ethanol Extract (mg/100g dry weight) |
| Giffonin J | 0.88 |
| Giffonin K | 1.12 |
| Giffonin P | 8.86 |
Experimental Protocols
Recommended Protocol for this compound Extraction from Corylus avellana Leaves
This protocol is a representative method based on common practices for diarylheptanoid extraction.
1. Plant Material Preparation:
- Collect fresh, healthy leaves of Corylus avellana.
- Dry the leaves in a well-ventilated, dark place at room temperature until brittle.
- Grind the dried leaves into a fine powder using a laboratory mill.
2. Extraction:
- Weigh 10 g of the powdered leaf material and place it into a 250 mL Erlenmeyer flask.
- Add 100 mL of methanol (or ethanol) to the flask (1:10 solid-to-solvent ratio).
- Stopper the flask and wrap it in aluminum foil to protect it from light.
- Macerate the mixture for 24 hours at room temperature on an orbital shaker set at 150 rpm.
- Alternative: Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.
3. Filtration and Concentration:
- Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
- Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
- Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 40°C.
4. Sample Storage:
- Store the crude extract in an amber vial at -20°C to prevent degradation.
Visualizations
References
Technical Support Center: Enhancing Membrane Permeability of Diarylheptanoids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diarylheptanoids. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome the challenges associated with the poor membrane permeability of this promising class of compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments aimed at evaluating and improving the membrane permeability of diarylheptanoids.
| Problem | Possible Cause(s) | Troubleshooting Step(s) | Expected Outcome |
| Low or no detectable permeability in PAMPA. | 1. Compound instability: Diarylheptanoids can be unstable in aqueous solutions at certain pH values.[1] 2. Low aqueous solubility: The compound may not be sufficiently dissolved in the donor buffer. 3. High lipophilicity: The compound may be retained within the artificial membrane. 4. Incorrect assay setup: Errors in plate preparation or incubation conditions. | 1. Assess stability: Pre-incubate the diarylheptanoid in the assay buffer and analyze its concentration over time using UHPLC-DAD.[1] 2. Improve solubility: Use co-solvents like DMSO (typically up to 1-2%) in the donor buffer.[2] Ensure the final concentration does not exceed the solubility limit. 3. Modify membrane composition: For highly lipophilic compounds, consider using a different lipid composition for the artificial membrane. 4. Verify protocol: Double-check all steps of the PAMPA protocol, including lipid coating, buffer pH, and incubation time/temperature.[3][4][5] | 1. Accurate permeability measurement of the stable compound. 2. Increased compound concentration in the donor well, leading to a more reliable permeability assessment. 3. Reduced membrane retention and a more accurate reflection of passive diffusion. 4. Consistent and reproducible permeability data. |
| High variability in Caco-2 cell permeability results. | 1. Inconsistent cell monolayer integrity: Variations in tight junction formation. 2. Efflux transporter activity: Diarylheptanoids may be substrates for efflux pumps like P-glycoprotein (P-gp).[6] 3. Compound metabolism by Caco-2 cells. 4. Low compound recovery: Adsorption to plasticware or instability in the assay medium. | 1. Monitor TEER values: Regularly measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity before and after the experiment.[7] 2. Use efflux inhibitors: Conduct the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). An increased apparent permeability (Papp) in the presence of an inhibitor suggests efflux.[6][8] 3. Analyze metabolite formation: Use LC-MS/MS to detect potential metabolites in the donor and receiver compartments. 4. Perform recovery studies: Quantify the compound concentration in all compartments (donor, receiver, and cell lysate) at the end of the experiment. Use low-binding plates. | 1. Selection of cell monolayers with consistent barrier function for reliable data. 2. Identification of the role of active transport in limiting permeability and obtaining a more accurate measure of passive diffusion. 3. Understanding the contribution of metabolism to low permeability. 4. Improved accuracy of permeability measurements by accounting for the total amount of the compound. |
| Nanoformulation does not improve permeability. | 1. Suboptimal particle size or surface charge: The physicochemical properties of the nanoparticles may not be suitable for cellular uptake. 2. Drug leakage from the nanoformulation: The diarylheptanoid may be released prematurely before reaching the cell membrane. 3. Instability of the nanoformulation in the assay medium. | 1. Characterize nanoparticles: Thoroughly characterize the particle size, polydispersity index (PDI), and zeta potential of your nanoformulation. 2. Measure encapsulation efficiency and drug loading: Determine the amount of diarylheptanoid successfully encapsulated. 3. Assess formulation stability: Monitor the physical and chemical stability of the nanoformulation in the cell culture medium over the duration of the experiment. | 1. Optimization of nanoparticle properties for enhanced cellular interaction and uptake. 2. Ensuring a high payload of the diarylheptanoid within the nanoparticles. 3. Use of stable nanoformulations for consistent and reliable permeability enhancement results. |
| Prodrug does not show enhanced permeability. | 1. Inefficient conversion to the parent drug: The prodrug may not be effectively cleaved by cellular enzymes. 2. The prodrug itself has poor permeability. 3. The promoiety negatively impacts transport. | 1. Assess prodrug conversion: Incubate the prodrug with cell lysates or relevant enzymes and monitor the release of the parent diarylheptanoid over time.[9] 2. Evaluate prodrug permeability: Measure the permeability of the intact prodrug across the cell monolayer. 3. Rational promoiety selection: Choose promoieties that are known to improve lipophilicity or target specific uptake transporters.[10] | 1. Confirmation of bioactivation, a prerequisite for prodrug efficacy. 2. Understanding the transport characteristics of the prodrug itself. 3. Design of more effective prodrugs with improved permeability characteristics. |
Frequently Asked Questions (FAQs)
Q1: Why do diarylheptanoids, like curcumin (B1669340), exhibit poor membrane permeability?
A1: The poor membrane permeability of many diarylheptanoids can be attributed to several factors, including their relatively high molecular weight, presence of polar functional groups that limit passive diffusion across the lipid bilayer, and potential for rapid metabolism.[11] Curcumin, for example, is hydrophobic and has poor aqueous solubility, which also limits its absorption.[12]
Q2: What is the difference between the PAMPA and Caco-2 permeability assays?
A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures passive transcellular permeability across an artificial lipid membrane.[13] It is a high-throughput and cost-effective method for screening compounds based on their passive diffusion.[14] The Caco-2 permeability assay, on the other hand, uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with characteristics similar to the intestinal epithelium.[7][8] This model can assess not only passive diffusion but also active transport processes (uptake and efflux) and paracellular transport, providing a more comprehensive prediction of in vivo drug absorption.[8][13]
Q3: How can I improve the aqueous solubility of my diarylheptanoid for permeability studies?
A3: To improve the aqueous solubility for in vitro experiments, you can use co-solvents such as dimethyl sulfoxide (B87167) (DMSO) in your buffer solutions.[2] However, it is crucial to keep the final concentration of the co-solvent low (typically ≤1-2%) to avoid affecting the integrity of the cell monolayer or the artificial membrane. For drug development, formulation strategies like creating solid dispersions with hydrophilic polymers or inclusion complexes with cyclodextrins can be employed.
Q4: What are the most promising strategies to overcome the poor in vivo bioavailability of diarylheptanoids?
A4: Two of the most effective strategies are the use of nanoformulations and the prodrug approach. Nanoformulations, such as nanoparticles, liposomes, and micelles, can enhance the solubility and stability of diarylheptanoids, facilitate their transport across the intestinal barrier, and protect them from metabolic degradation. The prodrug approach involves chemically modifying the diarylheptanoid to create a more permeable derivative that, once absorbed, is converted back to the active parent compound.[10]
Q5: How do I know if my diarylheptanoid is a substrate of an efflux transporter?
A5: You can investigate this using a bidirectional Caco-2 assay, measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[8] If the B-A permeability is significantly higher than the A-B permeability (efflux ratio > 2), it suggests the involvement of active efflux.[6][8] This can be confirmed by conducting the assay in the presence of a known inhibitor of the suspected transporter (e.g., verapamil for P-gp).[6]
Quantitative Data on Diarylheptanoid Permeability
The following table summarizes publicly available permeability data for selected diarylheptanoids, providing a baseline for comparison. Permeability is expressed as the logarithm of the effective permeability coefficient (log Pe) from PAMPA studies.
| Compound | Type | Assay | log Pe | Permeability Classification | Reference |
| Platyphyllenone | Linear Diarylheptanoid | PAMPA-GI | > -5.0 | High | [15] |
| Alnusone | Cyclic Diarylheptanoid | PAMPA-GI | > -5.0 | High | [15] |
| Alnusone | Cyclic Diarylheptanoid | PAMPA-BBB | > -6.0 | High | [15] |
| Giffonin F | Cyclic Diarylheptanoid | PAMPA-GI | < -5.0 | Low | [15] |
| Carpinontriol B | Cyclic Diarylheptanoid | PAMPA-GI | < -5.0 | Low | [15] |
| Giffonin X | Cyclic Diarylheptanoid | PAMPA-BBB | -5.92 ± 0.04 | Moderate | [1] |
Note: Permeability classification can vary between different assay systems and laboratories.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of diarylheptanoids across a gastrointestinal (GI) or blood-brain barrier (BBB) model.
Materials:
-
96-well filter plates (Donor plates)
-
96-well acceptor plates
-
Lipid solution (e.g., porcine polar brain lipid for PAMPA-BBB or a mixture of phosphatidylcholine and cholesterol for PAMPA-GI) dissolved in an organic solvent (e.g., dodecane)[15]
-
Phosphate-buffered saline (PBS) at various pH values (e.g., pH 6.8 for apical side and pH 7.4 for basolateral side to mimic the intestine)
-
Test diarylheptanoid and control compounds
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Donor Plate: Carefully coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of the lipid solution. Allow the solvent to evaporate completely.
-
Prepare the Acceptor Plate: Fill each well of the acceptor plate with the appropriate buffer (e.g., 300 µL of PBS, pH 7.4).
-
Prepare Compound Solutions: Dissolve the diarylheptanoid and control compounds in the donor buffer (e.g., PBS, pH 6.8) to the desired final concentration. A small amount of co-solvent like DMSO may be used if necessary.
-
Start the Assay: Add the compound solutions to the donor plate wells (e.g., 150 µL).
-
Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at a controlled temperature (e.g., 37°C) for a specific period (e.g., 4-18 hours) with gentle shaking.[5]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the diarylheptanoid in the donor and acceptor wells using a suitable analytical method like UHPLC-DAD or LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the appropriate equations.
Caco-2 Cell Permeability Assay
This protocol describes a method for evaluating the permeability of diarylheptanoids across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test diarylheptanoid and control compounds (for high and low permeability)
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well to ensure the integrity of the cell monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Prepare for Transport Study: Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS) at the appropriate pH for the apical (e.g., pH 6.5-7.0) and basolateral (e.g., pH 7.4) compartments.
-
Prepare Compound Solutions: Dissolve the diarylheptanoid and control compounds in the apical transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Transport (for efflux studies): Add the compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantification: Analyze the concentration of the diarylheptanoid in the samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-B and B-A directions. If applicable, calculate the efflux ratio (Papp(B-A) / Papp(A-B)).
Overview of Enhancement Strategy Protocols
Nanoformulation Preparation (General Overview)
The preparation of diarylheptanoid-loaded nanoparticles often involves techniques like nanoprecipitation or emulsification.
-
Nanoprecipitation: The diarylheptanoid and a polymer (e.g., PLGA) are dissolved in a water-miscible organic solvent. This solution is then added dropwise to an aqueous solution containing a stabilizer (e.g., PVA) under constant stirring. The nanoparticles form spontaneously as the organic solvent diffuses out. The nanoparticles are then collected by centrifugation and washed.
-
High-Pressure Homogenization (for Solid Lipid Nanoparticles - SLNs): The diarylheptanoid is dissolved in a melted lipid. This hot lipid phase is then dispersed in a hot aqueous surfactant solution. The resulting pre-emulsion is then subjected to high-pressure homogenization to produce nano-sized particles. The nanoemulsion is then cooled to form solid lipid nanoparticles.[16]
Prodrug Synthesis (General Overview)
A common strategy for creating prodrugs of diarylheptanoids like curcumin involves esterification of its phenolic hydroxyl groups.
-
Ester Prodrug Synthesis: Curcumin is reacted with an activated carboxylic acid (e.g., an acyl chloride or an acid anhydride) in the presence of a base.[9][17] The carboxylic acid can be from an amino acid, a fatty acid, or another promoiety designed to enhance permeability.[18] The reaction is typically carried out in an anhydrous organic solvent. The resulting prodrug is then purified using techniques like column chromatography.[19]
Visualizations
Caption: Workflow for addressing poor diarylheptanoid permeability.
Caption: Inhibition of the NF-κB signaling pathway by diarylheptanoids.
References
- 1. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Synthesis, Characterization and Biological Evaluation of Succinate Prodrugs of Curcuminoids for Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 15. Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids from Corylus maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: LC-MS Analysis of Giffonin R
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Giffonin R and other related natural products.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the sample's origin (e.g., plasma, tissue extract). Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis, leading to unreliable results.[3][4]
Q2: What are the common signs of matrix effects in my this compound LC-MS data?
A2: Common indicators of matrix effects include poor reproducibility of retention times and peak areas between samples, decreased sensitivity (lower signal-to-noise ratio), and a lack of linearity in the calibration curve.[4] You may also observe ion suppression, which is a reduction in the analyte's signal intensity, or less commonly, ion enhancement.[1] If you notice inconsistent results when analyzing this compound in different sample matrices (e.g., plasma vs. urine), matrix effects are a likely culprit.
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: There are two primary methods to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6] A solution of this compound is continuously infused into the MS detector while a blank matrix extract is injected into the LC system. Any signal deviation for the this compound standard indicates the presence of matrix effects at that retention time.
-
Post-Extraction Spike Method: This is a quantitative assessment.[6][7] The response of this compound in a standard solution is compared to the response of this compound spiked into a blank matrix sample that has undergone the entire extraction procedure. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[7]
Q4: What are the most effective strategies to minimize or compensate for matrix effects when analyzing this compound?
A4: A multi-pronged approach is often the most successful:
-
Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][8] Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can significantly clean up the sample.[6]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.[1][8] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Internal Standards: The use of a suitable internal standard (IS), particularly a stable isotope-labeled (SIL) version of this compound, is highly recommended.[1][6] The SIL-IS will experience similar matrix effects as the analyte, allowing for accurate correction during data analysis.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects.[1] This ensures that the standards and samples are affected similarly by the matrix.
-
Sample Dilution: If the sensitivity of the assay allows, simply diluting the sample can reduce the concentration of interfering matrix components.[5][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for this compound | Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic form. | |
| Inconsistent retention times for this compound | Air bubbles in the pump or leaks in the LC system. | Purge the pump to remove air bubbles and check all fittings for leaks.[9][10] |
| Insufficient column equilibration between injections. | Increase the column equilibration time to at least 10 column volumes.[10] | |
| Low signal intensity or no peak for this compound | Ion suppression due to matrix effects. | Implement strategies to mitigate matrix effects such as improved sample preparation or the use of a stable isotope-labeled internal standard.[1][9][10] |
| Incorrect MS settings (e.g., ion source parameters, collision energy). | Optimize the MS parameters for this compound by performing a tune and compound optimization.[9] | |
| Sample degradation. | Prepare fresh samples and standards and store them appropriately.[9] | |
| High background noise | Contamination in the LC-MS system (e.g., from solvents, sample matrix). | Clean the ion source and flush the LC system.[2] Inject system suitability test samples regularly to monitor for contamination.[2] |
| Non-linear calibration curve | Matrix effects impacting ionization efficiency at different concentrations. | Use matrix-matched calibrators or a stable isotope-labeled internal standard to correct for the non-linearity.[1] |
Quantitative Data Summary
The following table provides a representative example of how to present quantitative data from a matrix effect assessment using the post-extraction spike method.
Table 1: Matrix Effect Assessment for this compound in Human Plasma
| Analyte | Spiked Concentration (ng/mL) | Peak Area in Neat Solution (A) | Peak Area in Post-Extraction Spiked Plasma (B) | Matrix Factor (MF = B/A) | Internal Standard Normalized MF |
| This compound | 10 | 150,000 | 90,000 | 0.60 | 0.98 |
| This compound | 100 | 1,600,000 | 992,000 | 0.62 | 1.01 |
| This compound | 1000 | 15,500,000 | 9,920,000 | 0.64 | 0.99 |
In this example, a significant ion suppression (MF < 0.7) is observed for this compound. However, the use of a stable isotope-labeled internal standard effectively compensates for this effect, resulting in an internal standard normalized matrix factor close to 1.0.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare Blank Matrix Samples: Obtain at least six different lots of the biological matrix (e.g., human plasma).
-
Extract Blank Matrix: Process the blank matrix samples using the established sample preparation method (e.g., protein precipitation followed by solid-phase extraction).
-
Prepare Spiking Solutions: Prepare solutions of this compound and its stable isotope-labeled internal standard (SIL-IS) in a reconstitution solvent at low and high concentrations.
-
Spike Extracted Matrix: Spike the this compound and SIL-IS solutions into the extracted blank matrix samples.
-
Prepare Neat Solutions: Prepare solutions of this compound and SIL-IS in the reconstitution solvent at the same concentrations as the spiked samples.
-
LC-MS Analysis: Analyze both the spiked matrix samples and the neat solutions by LC-MS.
-
Calculate Matrix Factor: Calculate the matrix factor (MF) by dividing the peak area of this compound in the spiked matrix by the peak area in the neat solution. Also, calculate the internal standard normalized matrix factor.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. zefsci.com [zefsci.com]
- 3. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Standardizing Giffonin R Concentration for In Vitro Studies
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for Giffonin compounds in in vitro cell culture experiments?
A1: For initial in vitro testing of novel compounds like Giffonins, it is advisable to start with a broad range of concentrations to determine the optimal dose. A typical strategy involves testing concentrations that are significantly higher than the expected physiological levels, often 20- to 200-fold higher than the plasma Cmax observed in vivo, if such data is available.[1] In the absence of in vivo data, a common starting point for flavonoids and related polyphenols is in the low micromolar range (e.g., 1-10 µM). A concentration-dependent test with dilution factors of 2- to 3.16-fold is recommended to precisely determine the effective concentration (EC10 or EC50).[1]
Q2: What is the primary mechanism of action for Giffonins?
A2: The primary mechanism of action for flavonoids and related polyphenols, including Giffonins, is associated with their ability to inhibit oxidative stress.[2] They can act as antioxidants by scavenging free radicals and chelating metals.[2] Additionally, these compounds can interact with and modulate various signaling pathways, including those regulated by kinases.[2] Some Giffonins have been shown to inhibit lipid peroxidation and protein carbonylation in human plasma.[3]
Q3: Which solvent should I use to dissolve Giffonin compounds?
A3: Most flavonoids and polyphenols are soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is crucial to prepare a concentrated stock solution in the chosen solvent and then dilute it in the cell culture medium to the final desired concentration. Always ensure that the final concentration of the organic solvent in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.
Troubleshooting Guide
Q1: I am not observing any significant effect of my Giffonin compound in my cell-based assay. What could be the reason?
A1:
-
Sub-optimal Concentration: The concentration used might be too low. It is recommended to perform a dose-response study to determine the optimal effective concentration.
-
Compound Instability: Polyphenols can be unstable in solution. Ensure that your stock solutions are stored properly (e.g., at -20°C or -80°C, protected from light) and that fresh dilutions are prepared for each experiment.
-
Cell Type and Density: The responsiveness to a compound can be cell-type specific. Also, ensure that the cell density is appropriate for the duration of your experiment, as over-confluent or sparse cultures can behave differently.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the specific effect of the compound. Consider using alternative or more sensitive assays to measure the desired outcome.
Q2: I am observing high levels of cytotoxicity even at low concentrations of the Giffonin compound. What should I do?
A2:
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%). Run a vehicle control to assess solvent toxicity.
-
Compound Purity: Impurities in the compound preparation could be contributing to cytotoxicity. If possible, verify the purity of your Giffonin sample.
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to identify a non-toxic concentration range and an appropriate incubation time. It's possible that the compound is cytotoxic at the concentrations and durations you are testing.
Q3: I am getting inconsistent results between experiments. How can I improve reproducibility?
A3:
-
Standardize Protocols: Ensure that all experimental parameters, including cell passage number, seeding density, incubation times, and compound preparation methods, are kept consistent between experiments.
-
Reagent Quality: Use high-quality reagents and ensure that your cell culture medium and supplements are not expired.
-
Cell Line Authentication: Periodically verify the identity of your cell line to rule out cross-contamination.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of the compound.
Quantitative Data Summary
The following table summarizes the available quantitative data on the antioxidant activity of Giffonin compounds.
| Compound | Assay | Key Findings | Reference |
| Giffonin D | H2O2- or H2O2/Fe+2-induced lipid oxidation in human plasma | Highest inhibitory activity compared to curcumin. | [3] |
| Giffonins | Inhibition of protein carbonylation and thiol group oxidation in human plasma | Decreased protein carbonylation by inhibiting the oxidation of thiol groups. | [3] |
Experimental Protocol: In Vitro Antioxidant Activity Assay (Cell-Based)
This protocol provides a general workflow for assessing the antioxidant activity of a Giffonin compound in a cell-based assay using a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate).
-
Cell Seeding:
-
Seed your cells of interest (e.g., HepG2) in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Giffonin compound in cell culture medium from a concentrated stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the Giffonin compound. Include a vehicle control (medium with solvent) and a positive control (e.g., N-acetylcysteine).
-
Incubate for the desired pre-treatment time (e.g., 24 hours).
-
-
Induction of Oxidative Stress:
-
After the pre-treatment, remove the medium containing the compound.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add 100 µL of a solution containing an oxidizing agent (e.g., 100 µM H2O2) and a fluorescent probe (e.g., 10 µM DCFDA) in PBS or serum-free medium.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., 485 nm excitation and 535 nm emission for DCFDA).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of the treated wells to the vehicle control.
-
Plot the normalized fluorescence intensity against the compound concentration to determine the EC50 value.
-
Signaling Pathway and Experimental Workflow Visualization
The antioxidant effects of many flavonoids are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4][5][6] The following diagram illustrates a plausible mechanism of action for a Giffonin compound.
References
- 1. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
Giffonin R and Related Diarylheptanoids: A Technical Support Resource
For researchers, scientists, and drug development professionals investigating the potential of Giffonin R and related compounds, this technical support center provides answers to frequently asked questions and troubleshooting guidance for common experimental hurdles. While specific quantitative data on the cell line toxicity of this compound is not extensively available in current literature, this resource leverages information on the broader class of giffonins and diarylheptanoids isolated from Corylus avellana to inform your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it sourced?
This compound is a type of phenol, specifically a cyclic diarylheptanoid.[1] It is a natural product isolated from the leaves of the hazelnut tree, Corylus avellana, particularly the "Tonda di Giffoni" cultivar.[1][2][3][4] Diarylheptanoids are a class of plant secondary metabolites known for a range of biological activities.
Q2: What are the known biological activities of giffonins?
The giffonin family of compounds, including this compound, has been primarily investigated for its antioxidant properties.[5] Some giffonins have demonstrated the ability to inhibit lipid peroxidation and reduce protein carbonylation in human plasma, with some exhibiting higher antioxidant activity than curcumin.[5] Additionally, certain giffonins, such as J, K, and P, have been shown to inhibit the α-glucosidase enzyme, suggesting potential applications in diabetes research.[1][3][4]
Q3: Is there any data on the cell line-specific toxicity of this compound?
Currently, there is a lack of specific, quantitative cytotoxic data (such as IC50 values) for this compound in the public domain. However, preliminary studies on related giffonins provide some initial insights:
-
Giffonins T and U: These compounds were tested at concentrations between 12.5 and 100 µM on A549 (lung carcinoma), HeLa (cervical cancer), and HaCaT (human skin fibroblasts) cell lines. No significant reduction in cell number was observed, suggesting low cytotoxicity in these specific cell lines at these concentrations.[5]
-
Giffonins J-P: The cytotoxic activities of these giffonins have been evaluated against human osteosarcoma U2Os and SAOs cell lines, though specific quantitative results are not detailed in the available literature.[5]
Researchers should consider this a starting point and perform their own detailed cytotoxicity assays to determine the specific effects of this compound on their cell lines of interest.
Q4: What are the potential mechanisms of action for the anti-cancer effects of related natural compounds?
While the precise mechanism for this compound is yet to be elucidated, other natural polyphenolic compounds, such as flavonoids and other diarylheptanoids, have been shown to induce apoptosis in cancer cells.[6] Potential mechanisms to investigate for this compound could include:
-
Induction of Apoptosis: Many flavonoids and saponins (B1172615) trigger programmed cell death in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[6]
-
Inhibition of Fatty Acid Synthase (FAS): Some flavonoids have been shown to inhibit FAS, a key enzyme in lipogenesis that is often overexpressed in cancer cells.[2]
-
Modulation of Signaling Pathways: Natural compounds can influence various signaling pathways involved in cell proliferation and survival, such as the CDK9 pathway, which is a target for some flavones.[6]
Troubleshooting Experimental Assays
Problem: High variability in cytotoxicity assay results (e.g., MTT, XTT).
-
Possible Cause 1: Compound Solubility. this compound, as a phenolic compound, may have limited solubility in aqueous media.
-
Solution: Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) before preparing serial dilutions in culture medium. Perform a solvent control to account for any effects of the solvent on cell viability. Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.5%).
-
-
Possible Cause 2: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Use a cell counter to ensure accurate and consistent seeding in all wells.
-
-
Possible Cause 3: Assay Interference. The color of the compound or its interaction with the assay reagents can interfere with absorbance readings.
-
Solution: Run a control with the compound in cell-free media to check for any direct reaction with the assay dye. If interference is observed, consider using an alternative cytotoxicity assay (e.g., a lactate (B86563) dehydrogenase (LDH) release assay or a crystal violet staining assay).
-
Problem: Difficulty in determining the mechanism of cell death.
-
Possible Cause: Unclear if cell death is due to apoptosis or necrosis.
-
Solution: Employ multiple assays to differentiate between apoptosis and necrosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3/7) to confirm apoptosis.
-
DNA Fragmentation Analysis: Visualize DNA laddering on an agarose (B213101) gel, a hallmark of apoptosis.
-
-
Experimental Protocols
General Protocol for Assessing Cell Viability using MTT Assay
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing Potential Mechanisms and Workflows
To aid in experimental design, the following diagrams illustrate a potential signaling pathway for apoptosis induction and a general workflow for the investigation of natural compounds.
Caption: Hypothesized apoptotic pathways for this compound.
Caption: General workflow for natural product drug discovery.
References
- 1. Frontiers | Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Giffonins and Curcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of giffonins, a class of diarylheptanoids, and curcumin (B1669340), a well-researched polyphenolic compound. Direct comparative data for a specific compound named "Giffonin R" is not available in the current scientific literature. Therefore, this guide focuses on the broader class of giffonins, for which comparative data with curcumin exists, particularly in the context of lipid peroxidation inhibition. While curcumin has been extensively studied across various antioxidant assays, data for giffonins is more limited, making a direct, broad-spectrum comparison challenging. This document synthesizes the available experimental data to offer an objective overview.
Quantitative Data on Antioxidant Activity
The antioxidant capacities of giffonins and curcumin have been evaluated using different experimental assays. The following table summarizes the available quantitative data. It is important to note that a direct comparison of IC50 values is most accurate when determined within the same study and under identical experimental conditions.
| Compound | Assay | IC50 / Activity | Source |
| Giffonin D | Lipid Peroxidation (H₂O₂ induced) | >60% inhibition at 10 µM | [1] |
| Giffonin H | Lipid Peroxidation (H₂O₂ induced) | >60% inhibition at 10 µM | [1] |
| Giffonin D | Lipid Peroxidation (H₂O₂/Fe²⁺ induced) | >50% inhibition at 10 µM | [1] |
| Giffonin H | Lipid Peroxidation (H₂O₂/Fe²⁺ induced) | >50% inhibition at 10 µM | [1] |
| Curcumin | Lipid Peroxidation (H₂O₂/Fe²⁺ induced) | Reference Compound | [1][2] |
| Curcumin | DPPH Radical Scavenging | IC50: 3.20 µg/mL | [3] |
| Curcumin | DPPH Radical Scavenging | IC50: 53 µM | [4] |
| Curcumin | ABTS Radical Scavenging | IC50: 18.54 µg/mL | [3] |
Note: Some studies indicate that certain giffonins, such as Giffonin D and H, exhibit higher antioxidant activity than curcumin in inhibiting human plasma lipid peroxidation.[1][2][5]
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the amount of Thiobarbituric Acid Reactive Substances (TBARS), primarily malondialdehyde (MDA), which are byproducts of lipid peroxidation.[6][7][8]
Protocol:
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are prepared. For in vitro studies, a lipid source such as LDL or plasma is used.[9][10]
-
Induction of Peroxidation: Lipid peroxidation is induced by adding an oxidizing agent, such as hydrogen peroxide (H₂O₂) with or without a catalyst like ferrous iron (Fe²⁺).[1] The test compounds (giffonins or curcumin) are added at various concentrations to the samples before the inducing agent.
-
Reaction with TBA: After an incubation period, a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid) is added to the samples.[9]
-
Heating: The mixture is heated at 90-95°C for a specified time (e.g., 10-60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored MDA-TBA adduct.[7][9]
-
Measurement: After cooling, the samples are centrifuged, and the absorbance of the supernatant is measured spectrophotometrically at approximately 532 nm.[7]
-
Quantification: The concentration of TBARS is calculated from a standard curve generated with a known concentration of MDA. The percentage of inhibition by the antioxidant compound is then determined by comparing the absorbance of the sample with that of the control (without antioxidant).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Sample and Standard Preparation: The test compounds (e.g., curcumin) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction: A small volume of the sample or standard solution is added to a fixed volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the remaining DPPH is measured spectrophotometrically at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[4][11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Protocol:
-
Generation of ABTS Radical: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. The mixture is kept in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the test sample or standard (e.g., Trolox) at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition of absorbance is calculated for each concentration, and the IC50 value is determined. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Mechanisms of Action and Signaling Pathways
Giffonins
The specific signaling pathways for the antioxidant action of giffonins are not well-elucidated. However, as polyphenolic compounds, their antioxidant mechanism is likely attributed to:
-
Direct Radical Scavenging: The hydroxyl groups on their aromatic rings can donate a hydrogen atom to free radicals, thereby neutralizing them.[12]
-
Metal Chelation: They may chelate transition metal ions like iron, which can catalyze the formation of reactive oxygen species.[12][13]
Curcumin
Curcumin exerts its antioxidant effects through both direct and indirect mechanisms.
-
Direct Scavenging: The phenolic hydroxyl groups and the β-diketone moiety in curcumin's structure are responsible for its ability to directly scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Indirect Antioxidant Effects via Signaling Pathways: Curcumin can upregulate the expression of cytoprotective and antioxidant enzymes by modulating key signaling pathways. The most notable is the Keap1-Nrf2/ARE pathway . Under normal conditions, the transcription factor Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. Oxidative stress or the presence of inducers like curcumin can cause Nrf2 to dissociate from Keap1, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE). This binding initiates the transcription of several antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Caption: Curcumin's activation of the Keap1-Nrf2/ARE antioxidant pathway.
Visualizing Experimental Workflows
Caption: General workflow for radical scavenging antioxidant assays like DPPH and ABTS.
Caption: Logical flow of the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Conclusion
The comparison between the antioxidant activities of giffonins and curcumin is nuanced due to the differing scope of available research.
-
Evidence from Lipid Peroxidation Assays: The most direct comparison available shows that specific giffonins, namely Giffonin D and H, are more potent inhibitors of induced lipid peroxidation in human plasma than curcumin.[1][2] This suggests a potentially strong protective effect against oxidative damage to cell membranes.
-
Evidence from Radical Scavenging Assays: Curcumin has been extensively demonstrated to be a potent scavenger of free radicals in assays like DPPH and ABTS.[3][4] Quantitative data for giffonins in these standard assays is currently lacking in the scientific literature, which prevents a direct comparison of their radical scavenging efficacy.
-
Mechanistic Understanding: The antioxidant mechanisms of curcumin are well-characterized, involving both direct radical scavenging and the modulation of crucial endogenous antioxidant pathways like Keap1-Nrf2/ARE. The mechanisms for giffonins are presumed to be similar to other polyphenols (radical scavenging and metal chelation), but specific signaling pathway interactions have not been extensively reported.
References
- 1. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scitepress.org [scitepress.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 7. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 9. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 10. Effect of curcumin on LDL oxidation in vitro, and lipid peroxidation and antioxidant enzymes in cholesterol fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Giffonin R vs. Trolox Equivalent Antioxidant Capacity (TEAC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Giffonin R, a natural diarylheptanoid, and the Trolox Equivalent Antioxidant Capacity (TEAC) assay, a widely used method for measuring antioxidant potential. This document outlines the experimental basis of the TEAC assay, presents available data on the antioxidant activity of Giffonins, and explores the potential mechanisms and signaling pathways involved in their antioxidant effects.
Quantitative Comparison of Antioxidant Capacity
The TEAC assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results are expressed as Trolox equivalents (TE), with a higher TEAC value indicating a stronger antioxidant capacity. Trolox, a water-soluble analog of vitamin E, is used as the standard for this assay.
While a precise TEAC value for this compound is unavailable, research on other Giffonins and diarylheptanoids suggests they possess significant antioxidant properties. For instance, some Giffonins have demonstrated higher antioxidant activity than curcumin (B1669340) in assays measuring the inhibition of lipid peroxidation.[1][2] Another study evaluating the antioxidant activity of compounds isolated from hazelnut shells using the TEAC assay noted that flavonoid derivatives and ellagic acid exhibited the highest free-radical-scavenging activity.[3] This suggests that while Giffonins are antioxidative, other co-occurring compounds in the natural source might display stronger activity in this specific assay.
| Compound/Extract | Antioxidant Capacity Measurement | Key Findings |
| This compound | TEAC Value | Specific TEAC value for the isolated compound is not reported in the reviewed literature. |
| Various Giffonins | Inhibition of human plasma lipid peroxidation | Some Giffonins exhibited higher antioxidant activity than curcumin.[1][2] |
| Methanol extract of "Tonda di Giffoni" hazelnut shells | TEAC Assay | The extract demonstrated antioxidant activity. Flavonoid derivatives and ellagic acid showed the highest free-radical-scavenging activity among the isolated compounds.[3] |
| Trolox | TEAC Standard | Serves as the benchmark for the TEAC assay, with its antioxidant capacity being the reference point (TEAC value of 1.0 by definition).[4] |
Experimental Protocol: Trolox Equivalent Antioxidant Capacity (TEAC) Assay
The TEAC assay is a widely adopted method due to its operational simplicity and applicability to both hydrophilic and lipophilic antioxidants.[5] The following is a detailed protocol for determining the TEAC of a test compound.
Principle: The assay is based on the ability of an antioxidant to reduce the pre-formed radical cation ABTS•+, which has a characteristic blue-green color with maximum absorbance at specific wavelengths (e.g., 734 nm).[6][7] The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, and the extent of this change is proportional to the antioxidant's concentration and potency.[5][8]
Materials and Reagents:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate-buffered saline (PBS) or ethanol (B145695), depending on the solubility of the test compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~734 nm
Procedure:
-
Preparation of ABTS•+ Radical Cation Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical cation.
-
The resulting stock solution is stable in the dark for several days.
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS for hydrophilic compounds, or ethanol for lipophilic compounds) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Trolox Standard Curve:
-
Prepare a stock solution of Trolox in a suitable solvent.
-
Perform serial dilutions of the Trolox stock solution to create a range of standard concentrations (e.g., 0-15 µM).
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the Trolox standards, test compound solutions at various concentrations, and a solvent blank to separate wells of a 96-well microplate.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
-
Calculation of Results:
-
Calculate the percentage inhibition of absorbance for each concentration of the Trolox standards and the test compound relative to the blank.
-
Plot the percentage inhibition versus the concentration for the Trolox standards to generate a standard curve.
-
Determine the TEAC value of the test compound by comparing its percentage inhibition to the Trolox standard curve. The TEAC value is typically expressed as µmol of Trolox equivalents per gram or µmol of the test compound.
-
Signaling Pathways and Mechanisms
The antioxidant activity of diarylheptanoids like this compound is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The phenolic hydroxyl groups in their structure are crucial for this radical scavenging activity.
While specific signaling pathways modulated by this compound have not been extensively elucidated, the broader class of polyphenols, including diarylheptanoids and flavonoids, is known to influence various cellular signaling cascades involved in the response to oxidative stress.[9][10] One of the key pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway .
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds (which can include antioxidants), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant defense system. It is plausible that this compound, as a phenolic antioxidant, could modulate this protective pathway.
Visualizations
Caption: Workflow of the Trolox Equivalent Antioxidant Capacity (TEAC) assay.
Caption: Nrf2-ARE antioxidant response pathway potentially modulated by this compound.
References
- 1. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trolox equivalent: Significance and symbolism [wisdomlib.org]
- 4. Signal pathways involved in apigenin inhibition of growth and induction of apoptosis of human anaplastic thyroid cancer cells (ARO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant effects of diarylheptanoids from two Curcuma species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 9. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Flavonoids and Coumarins from Fingered Citron in Different Growth Periods and Their Regulatory Effects on Oxidative Stress [mdpi.com]
Unveiling the Antioxidant Potential of Giffonins: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Giffonins, a series of cyclized diarylheptanoids isolated from the leaves of the hazelnut tree (Corylus avellana), have emerged as a promising class of natural antioxidants.[1][2][3] Their unique structural features contribute to their potent capacity to combat oxidative stress, with some analogues demonstrating higher efficacy than the well-established antioxidant, curcumin.[2][4][5] This guide provides a comparative analysis of the structure-activity relationship (SAR) of Giffonins as antioxidants, presenting available experimental data and detailed protocols to facilitate further research and development.
Comparative Antioxidant Activity of Giffonins
The antioxidant properties of Giffonins have been primarily evaluated using the thiobarbituric acid reactive substances (TBARS) assay, which measures the inhibition of lipid peroxidation in human plasma.[1][2] This method assesses the ability of a compound to prevent the formation of malondialdehyde (MDA) and other reactive substances generated during oxidative stress.
While extensive quantitative data across a broad range of standardized antioxidant assays remains limited in the public domain, existing studies consistently highlight the potent antioxidant effects of specific Giffonins. Notably, Giffonins D and H have been identified as particularly effective, exhibiting a greater than 60% reduction in H₂O₂-induced lipid peroxidation and over 50% inhibition in H₂O₂/Fe²⁺-induced lipid peroxidation at a concentration of 10 μM.[2]
For comparative purposes, the following table summarizes the available qualitative and semi-quantitative data on the antioxidant activity of various Giffonins. It is important to note that direct comparison of IC₅₀ values is challenging due to the limited availability of such data for a comprehensive series of Giffonins in standardized assays like DPPH, ABTS, or ORAC.
| Giffonin Analogue | Antioxidant Assay | Key Findings | Reference Compound |
| Giffonins A-I | TBARS (inhibition of H₂O₂ and H₂O₂/Fe²⁺ induced human plasma lipid peroxidation) | All compounds showed antioxidant activity. | Curcumin |
| Giffonin D | TBARS | >60% inhibition of H₂O₂-induced lipid peroxidation at 10 μM. | Curcumin |
| Giffonin H | TBARS | >50% inhibition of H₂O₂/Fe²⁺-induced lipid peroxidation at 10 μM. | Curcumin |
| Giffonins T and U | TBARS | Showed ability to inhibit lipid peroxidation. | Not specified |
| Giffonins W and X | TBARS | Evaluated for antioxidant activity. | Curcumin |
Structure-Activity Relationship of Giffonins
The core structure of Giffonins is a diarylheptanoid skeleton, which can be either linear or cyclized. The antioxidant activity of these compounds is intimately linked to the number and position of hydroxyl (-OH) groups on the aromatic rings, as well as the overall conformation of the molecule.
A generalized structure of a Giffonin is depicted below, highlighting the key variable positions that influence its antioxidant capacity.
Key SAR observations for diarylheptanoids suggest:
-
Hydroxyl Groups: The presence of free hydroxyl groups on the aromatic rings is crucial for antioxidant activity. These groups can donate a hydrogen atom to neutralize free radicals.
-
Catechol Moiety: A catechol group (two adjacent hydroxyl groups) on one or both aromatic rings generally enhances antioxidant capacity due to the stabilization of the resulting phenoxyl radical through resonance.
-
Cyclization: The cyclized nature of Giffonins imposes conformational constraints that can influence the accessibility of the hydroxyl groups to free radicals, thereby modulating their antioxidant activity. The specific stereochemistry of these cyclic structures likely plays a significant role.
-
Substitution: The nature and position of other substituents (R groups) on the aromatic rings and the heptane (B126788) chain can affect the electronic properties and steric hindrance of the molecule, thereby influencing its antioxidant potential.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of antioxidant activity. The following are outlines of key experimental protocols relevant to the evaluation of Giffonins.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Plasma Lipid Peroxidation
This assay is based on the reaction of malondialdehyde (MDA), a secondary product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored adduct.
Materials:
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Test compounds (Giffonins) and reference antioxidant (e.g., Curcumin) dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Sample Preparation: Prepare solutions of the test Giffonins and the reference compound at various concentrations.
-
Induction of Lipid Peroxidation:
-
To a sample of human plasma, add the test compound or reference antioxidant.
-
Induce lipid peroxidation by adding either H₂O₂ or a combination of H₂O₂ and FeSO₄ (Fenton's reagent).
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
-
Termination of Reaction: Stop the reaction by adding a solution of TCA to precipitate proteins.
-
Color Development:
-
Centrifuge the samples to pellet the precipitated proteins.
-
To the supernatant, add a solution of TBA.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting pink-colored solution at a specific wavelength (typically 532 nm) using a spectrophotometer.
-
-
Calculation: The percentage inhibition of lipid peroxidation is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Materials:
-
DPPH solution in methanol
-
Test compounds (Giffonins) and reference antioxidant (e.g., Trolox, Ascorbic Acid)
-
Methanol
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds and the reference antioxidant in methanol.
-
Add a fixed volume of the DPPH solution to each dilution of the test compounds and reference.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color.
Materials:
-
ABTS solution
-
Potassium persulfate solution
-
Test compounds (Giffonins) and reference antioxidant (e.g., Trolox)
-
Ethanol (B145695) or buffer solution
Procedure:
-
Generate the ABTS•⁺ by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ solution with ethanol or a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add the test compounds or reference antioxidant to the diluted ABTS•⁺ solution.
-
After a specified incubation time (e.g., 6 minutes), measure the decrease in absorbance.
-
The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.
Conclusion and Future Directions
The available evidence strongly suggests that Giffonins are a class of natural compounds with significant antioxidant potential. The structure-activity relationship appears to be governed by the hydroxylation pattern of the aromatic rings and the stereochemistry of the cyclized heptanoid chain. However, to fully elucidate the SAR and to identify the most promising candidates for further development, a more systematic investigation is required.
Future research should focus on:
-
Isolation and characterization of a wider range of Giffonin analogues.
-
Comprehensive quantitative evaluation of the antioxidant activity of all isolated Giffonins using a battery of standardized assays (DPPH, ABTS, ORAC, etc.) to allow for direct comparison.
-
In-depth studies to elucidate the mechanisms of antioxidant action, including the potential for metal chelation and interaction with antioxidant enzymes.
-
In vivo studies to confirm the antioxidant efficacy and to assess the bioavailability and safety of the most potent Giffonins.
By addressing these research gaps, the full therapeutic potential of Giffonins as natural antioxidants can be unlocked, paving the way for their potential application in the prevention and treatment of oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (corylus avellana), source of the italian PGI product nocciola di Giffoni - Lookchem [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Giffonin R: A Comparative Analysis of its Antioxidant Efficacy Against Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for potent and safe antioxidant compounds, both natural and synthetic sources are rigorously explored. This guide provides a comparative overview of the antioxidant efficacy of Giffonin R, a diarylheptanoid of natural origin, against widely used synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Trolox. This objective analysis is based on available experimental data to aid researchers in making informed decisions for their drug development and research applications.
Executive Summary
This compound belongs to the diarylheptanoid class of natural phenols, which are recognized for their antioxidant properties. While direct head-to-head comparative studies of a specific "this compound" compound against synthetic antioxidants are not extensively documented in publicly available literature, this guide draws upon data for the Giffonin class of compounds. The available research indicates that certain Giffonins exhibit significant antioxidant activity, in some cases surpassing that of the natural antioxidant curcumin. Synthetic antioxidants like BHT and Trolox are well-established benchmarks with extensive data on their radical scavenging capabilities. This guide will present the available quantitative data, detail the experimental methodologies used to assess antioxidant activity, and visualize the underlying mechanisms and workflows.
Quantitative Comparison of Antioxidant Activity
Direct comparison of antioxidant efficacy is challenging due to variations in experimental protocols across different studies. The following tables summarize the available quantitative data for Giffonins and common synthetic antioxidants. It is crucial to consider the assay type and experimental conditions when interpreting these values.
A disclaimer is necessary when comparing data from different studies, as variations in reagents, concentrations, and incubation times can influence the results.
Table 1: Antioxidant Activity of Giffonins
| Compound | Assay | Concentration | % Inhibition / IC50 | Reference Compound | Source |
| Giffonin D | TBARS (H2O2 induced) | 10 µM | > 60% | Curcumin | [1][2] |
| Giffonin H | TBARS (H2O2/Fe2+ induced) | 10 µM | > 50% | Curcumin | [1][2] |
| Giffonin (unspecified) | ABTS | - | IC50: 11.22 µmol/L | - | [1] |
| Giffonin (unspecified) | DPPH | - | IC50: 13.21 µmol/L | - | [1] |
Table 2: Antioxidant Activity of Synthetic Antioxidants
| Compound | Assay | IC50 Value | Source |
| BHT | DPPH | 16.8 ± 2.7 µM | [3] |
| BHT | DPPH | 5.88 µg/mL | [3] |
| Trolox | DPPH | 11.4 ± 0.9 µM | [3] |
| Trolox | ABTS | 2.926 ± 0.029 µg/mL | [4] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in the comparative data.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method for measuring lipid peroxidation.
-
Sample Preparation: Biological samples are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) on ice.
-
Reaction Mixture: An aliquot of the sample homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid, TCA).
-
Incubation: The mixture is heated in a water bath at 95-100°C for a specified time (typically 15-60 minutes) to facilitate the reaction between malondialdehyde (MDA), a product of lipid peroxidation, and TBA.
-
Cooling and Centrifugation: The reaction tubes are cooled on ice to stop the reaction, followed by centrifugation to pellet any precipitate.
-
Spectrophotometric Measurement: The absorbance of the resulting pink-colored supernatant, containing the MDA-TBA adduct, is measured spectrophotometrically at 532 nm.[5]
-
Quantification: The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct and expressed as MDA equivalents.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
The DPPH assay is a common and rapid method to screen the radical scavenging activity of antioxidants.
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, typically methanol (B129727) or ethanol, to a concentration that gives an absorbance of approximately 1.0 at 517 nm.[6][7]
-
Reaction Initiation: A small volume of the antioxidant solution (at various concentrations) is added to the DPPH solution. A control is prepared with the solvent instead of the antioxidant solution.[6]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (usually 20-30 minutes).[6]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the antioxidant.[6]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.[6]
Mandatory Visualizations
Signaling Pathway
Diarylheptanoids, the class of compounds to which Giffonins belong, are thought to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key pathway implicated is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
Caption: Nrf2-ARE signaling pathway potentially modulated by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for a DPPH radical scavenging assay, a common method for evaluating antioxidant activity.
Caption: Experimental workflow for the DPPH radical scavenging assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Antioxidant Activity of Prenylflavonoids | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Giffonin R Bioassays for Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of key bioassays used to determine the antioxidant efficacy of Giffonins, a class of diarylheptanoids isolated from the hazelnut tree (Corylus avellana). The comparative data herein is synthesized from peer-reviewed studies to aid in the selection of appropriate assays for the evaluation of these and other potential antioxidant compounds.
Introduction to Giffonins and their Antioxidant Potential
Giffonins are a series of natural phenolic compounds that have demonstrated significant antioxidant properties. Their ability to counteract oxidative stress is a key area of research, with implications for preventing and treating diseases where cellular damage from reactive oxygen species (ROS) is a contributing factor. The primary mechanisms of their antioxidant action involve the inhibition of lipid peroxidation and the protection of proteins from oxidative damage, such as carbonylation and the oxidation of thiol groups. Some Giffonins have been shown to exert their effects through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
Comparative Analysis of Giffonin Bioassay Performance
The following tables summarize the performance of various Giffonins across three key antioxidant bioassays. The data is extracted from studies by Masullo et al. (2015 and 2021), which provide a consistent basis for comparison.
Data Presentation
Table 1: Inhibition of Lipid Peroxidation by Giffonins (TBARS Assay)
This assay measures the formation of thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA), which are byproducts of lipid peroxidation. The data below indicates the percentage inhibition of lipid peroxidation in human plasma induced by H₂O₂ and H₂O₂/Fe²⁺ at a Giffonin concentration of 10 µM.
| Giffonin | % Inhibition (H₂O₂ induced) | % Inhibition (H₂O₂/Fe²⁺ induced) | Reference |
| Giffonin D | > 60% | > 50% | [1][2][3] |
| Giffonin H | > 60% | > 50% | [1][2][3] |
| Giffonin B | Lowest Inhibition | Lowest Inhibition | [2][4] |
| Giffonin J | Lowest Inhibition | Lowest Inhibition | [2][4] |
| Curcumin (control) | ~19.2% | ~19.2% | [2] |
Table 2: Inhibition of Protein Carbonylation and Thiol Oxidation by Selected Giffonins
Following the initial lipid peroxidation screening, the most active Giffonins were further evaluated for their ability to prevent protein damage. This table highlights the most effective compounds in these secondary assays.
| Bioassay | Most Active Giffonins (at 10 µM) | Reference |
| Inhibition of Protein Carbonylation | Giffonin K, Giffonin G | [3][5][6] |
| Reduction of Thiol Group Oxidation | Giffonin K, Giffonin G | [3][5][6] |
Signaling Pathways and Experimental Workflows
The antioxidant activity of Giffonins is closely linked to their interaction with cellular signaling pathways that respond to oxidative stress.
Nrf2 Signaling Pathway in Oxidative Stress Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress (or antioxidant compounds like some Giffonins), Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of a suite of protective genes, including those for antioxidant enzymes.
Caption: Nrf2 signaling pathway activation by Giffonins or ROS.
Experimental Workflow for TBARS Assay
The TBARS assay is a widely used method for measuring lipid peroxidation. The workflow involves inducing oxidative stress in a biological sample, followed by the reaction of lipid peroxidation byproducts with thiobarbituric acid (TBA) to produce a colored product that can be quantified.
Caption: General workflow for the TBARS lipid peroxidation assay.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature. Specific concentrations and incubation times may require optimization.
Inhibition of Lipid Peroxidation (TBARS Assay)
-
Sample Preparation : Fresh human plasma is obtained from medication-free donors.
-
Incubation : Plasma samples are pre-incubated with the Giffonin compounds or a control (e.g., curcumin) at a final concentration of 10 µM for 30 minutes at 37°C.[7]
-
Oxidation Induction : Lipid peroxidation is initiated by adding H₂O₂ (2 mM) or a combination of H₂O₂/FeSO₄ (4.7 mM / 3.8 mM) and incubating for 30 minutes at 37°C.[7]
-
TBARS Reaction : An equal volume of a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid) is added to the plasma samples.
-
Heating : The mixture is heated in a boiling water bath for approximately 10-15 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.
-
Quantification : After cooling, the samples are centrifuged, and the absorbance of the supernatant is measured spectrophotometrically at 532 nm. The percentage inhibition is calculated relative to the oxidized control without any Giffonin.
Inhibition of Protein Carbonylation
-
Sample Preparation and Oxidation : Plasma samples are prepared and oxidized as described in the TBARS assay protocol.
-
Derivatization : Carbonyl groups on proteins are derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms stable DNP-hydrazone adducts.
-
Detection : The DNP-derivatized proteins are then detected. This can be done spectrophotometrically by measuring the absorbance of the DNP adducts, or more sensitively using an immunoassay (e.g., ELISA or Western blot) with an antibody specific for the DNP moiety.
-
Quantification : The level of protein carbonylation is quantified by comparing the signal from Giffonin-treated samples to that of the oxidized control.
Reduction of Thiol Group Oxidation
-
Sample Preparation and Oxidation : Plasma samples are treated with Giffonins and oxidizing agents as previously described.
-
Thiol Quantification : The concentration of free thiol groups (-SH) in the plasma proteins is measured. A common method uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
-
Analysis : A decrease in the absorbance at 412 nm in the oxidized control indicates the oxidation of thiol groups. The ability of Giffonins to prevent this decrease is a measure of their protective effect. The results are expressed as the percentage of thiol groups remaining compared to the non-oxidized control.
References
- 1. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head Comparison: Giffonin R and Resveratrol in Oxidative Stress and Inflammation
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the antioxidant and anti-inflammatory properties of the diarylheptanoid class of compounds known as giffonins, with a focus on available data, and the well-researched stilbenoid, resveratrol (B1683913). Notably, a specific compound denoted as "Giffonin R" could not be identified in the existing scientific literature. Therefore, this comparison will draw upon data available for the broader giffonin family, isolated from Corylus avellana (hazelnut tree), to provide a comparative perspective against resveratrol.
Executive Summary
Resveratrol is a extensively studied polyphenol with established antioxidant and anti-inflammatory activities, supported by a large body of experimental data. Its mechanisms of action are well-characterized, involving the modulation of key signaling pathways such as NF-κB and MAPK. Giffonins, a class of cyclic diarylheptanoids, have demonstrated potent antioxidant effects, in some cases surpassing the well-known antioxidant curcumin. However, research into their anti-inflammatory properties and specific mechanisms of action is still in its nascent stages. This guide presents the available data for both compound classes to facilitate a comparative understanding and to highlight areas for future research.
Data Presentation: Antioxidant Activity
The antioxidant capacities of giffonins and resveratrol have been evaluated using various assays. The following tables summarize the available quantitative data.
Table 1: Antioxidant Activity of Giffonins
| Compound/Extract | Assay | Concentration | % Inhibition of Lipid Peroxidation | Reference Compound | % Inhibition by Reference | Source |
| Giffonin D | H₂O₂/Fe²⁺-induced human plasma lipid peroxidation | 10 µM | >50% | Curcumin | Not specified | [1] |
| Giffonin H | H₂O₂/Fe²⁺-induced human plasma lipid peroxidation | 10 µM | >50% | Curcumin | Not specified | [2] |
| Giffonin D | H₂O₂-induced human plasma lipid peroxidation | 10 µM | >60% | Curcumin | Not specified | [2] |
| Giffonin H | H₂O₂-induced human plasma lipid peroxidation | 10 µM | >60% | Curcumin | Not specified | [2] |
| Giffonins W and X | Inhibition of human plasma lipid peroxidation | Not specified | Exhibited antioxidant activity | Curcumin | Some giffonins showed higher activity | [3][4] |
Table 2: Antioxidant Activity of Resveratrol
| Assay | Method | Result | Source |
| DPPH radical scavenging | Spectrophotometry | IC₅₀ = 15.54 µg/mL | [1] |
| ABTS radical scavenging | Spectrophotometry | Concentration-dependent activity | [1] |
| Oxygen Radical Absorbance Capacity (ORAC) | Fluorescence | Concentration-dependent activity | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | Spectrophotometry | Concentration-dependent activity | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Human Plasma Lipid Peroxidation Assay (TBARS Assay for Giffonins)
This assay evaluates the ability of a compound to inhibit the peroxidation of lipids in human plasma, a process that generates thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).
-
Plasma Preparation: Obtain human plasma from healthy donors.
-
Induction of Peroxidation: Induce lipid peroxidation in the plasma samples using an oxidizing agent such as hydrogen peroxide (H₂O₂) or a combination of H₂O₂ and ferrous iron (Fe²⁺).
-
Treatment: Incubate the plasma samples with various concentrations of the test compounds (e.g., giffonins) or a reference compound (e.g., curcumin).
-
TBARS Measurement: After incubation, add thiobarbituric acid (TBA) to the samples and heat to allow the reaction between MDA and TBA to form a colored product.
-
Quantification: Measure the absorbance of the resulting solution spectrophotometrically (typically at 532 nm).
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the treated samples to that of the untreated (control) samples.[2]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (for Resveratrol)
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reaction Mixture: Mix the DPPH solution with various concentrations of the test compound (e.g., resveratrol).
-
Incubation: Allow the reaction to proceed in the dark for a specified period (e.g., 30 minutes).
-
Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum absorption wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated from the difference in absorbance between the control (DPPH solution without the antioxidant) and the sample. The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is often determined.[1]
Signaling Pathways and Mechanisms of Action
Resveratrol
Resveratrol's anti-inflammatory effects are mediated through the modulation of several key signaling pathways. It is known to inhibit the pro-inflammatory transcription factor NF-κB and downregulate the MAPK signaling cascade.
Caption: Resveratrol's anti-inflammatory mechanism.
Giffonins
The precise molecular mechanisms underlying the biological activities of giffonins are not yet well-elucidated. Their antioxidant activity is attributed to their diarylheptanoid structure, which can stabilize free radicals. However, their impact on inflammatory signaling pathways has not been extensively studied.
Experimental Workflow: Comparative Antioxidant Assay
The following diagram illustrates a general workflow for comparing the antioxidant activity of this compound (or a representative giffonin) and resveratrol.
Caption: Workflow for antioxidant comparison.
Conclusion and Future Directions
This comparative guide highlights that while resveratrol is a well-characterized compound with proven antioxidant and anti-inflammatory properties, the giffonin class of diarylheptanoids represents a promising but less explored area of research. The available data suggests that certain giffonins possess potent antioxidant activity, potentially exceeding that of established antioxidants like curcumin.
For researchers and drug development professionals, this presents a clear opportunity. Future studies should focus on:
-
Isolation and identification of "this compound" : If this is a proprietary or newly discovered compound, its characterization is paramount.
-
Head-to-head comparative studies : Direct comparisons of various giffonins and resveratrol using a standardized set of antioxidant and anti-inflammatory assays are crucial.
-
Mechanistic studies of giffonins : Elucidating the molecular targets and signaling pathways modulated by giffonins is essential to understand their therapeutic potential.
By addressing these knowledge gaps, the scientific community can better evaluate the potential of giffonins as novel therapeutic agents for conditions associated with oxidative stress and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Giffonin R: A Comparative Analysis of In Vitro and In Vivo Antioxidant Efficacy
For researchers and professionals in drug development, understanding the antioxidant potential of novel compounds is paramount. This guide provides a comparative analysis of Giffonin R, a representative of the Giffonin family of diarylheptanoids, focusing on its antioxidant activities both in controlled laboratory settings (in vitro) and within a living organism (in vivo). This comparison aims to elucidate the translational potential of this compound from benchtop assays to potential therapeutic applications.
In Vitro Antioxidant Activity: Direct Radical Scavenging
In vitro antioxidant assays are fundamental in determining a compound's intrinsic ability to neutralize free radicals. Giffonins, as a class of compounds, have demonstrated significant antioxidant potential in various chemical-based assays.[1][2][3] These assays typically measure the compound's capacity to donate a hydrogen atom or an electron to a stable radical, thus quenching its reactivity.
| Assay | Principle | Typical Results for Giffonins | Reference Compound |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow.[4][5][6] | Giffonins exhibit potent, concentration-dependent scavenging activity, with IC50 values often comparable to or better than standard antioxidants. | Ascorbic Acid, Trolox |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in color.[4][5][6] | Giffonins effectively quench the ABTS radical, demonstrating broad-spectrum radical scavenging. | Ascorbic Acid, Trolox |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in a blue-colored product.[4][5][7] | Giffonins demonstrate significant reducing power, indicating their ability to donate electrons. | Ascorbic Acid, Trolox |
| Inhibition of Lipid Peroxidation | Measures the ability of a compound to inhibit the oxidative degradation of lipids, often assessed by quantifying malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS).[2][3] | Certain Giffonins have shown higher activity in reducing lipid peroxidation than curcumin.[2][3] | Curcumin |
In Vivo Antioxidant Activity: Modulating Cellular Defense Mechanisms
While in vitro assays provide valuable initial screening, in vivo studies are crucial for understanding a compound's antioxidant effects in a complex biological system. These studies assess not only direct radical scavenging but also the compound's ability to enhance the endogenous antioxidant defense systems.[8][9]
| Parameter | Biological Significance | Expected Effect of this compound | Measurement Method |
| Superoxide (B77818) Dismutase (SOD) | An essential antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[10][11] | Upregulation of SOD activity.[8] | Spectrophotometric assay based on the inhibition of a reaction that generates a colored product.[10][12] |
| Catalase (CAT) | An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, protecting the cell from oxidative damage.[10][11] | Increased CAT activity.[8] | Spectrophotometric assay measuring the rate of hydrogen peroxide decomposition.[10] |
| Glutathione Peroxidase (GPx) | A family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides by reduced glutathione.[10][11] | Enhanced GPx activity.[8] | Coupled enzyme assay measuring the rate of NADPH oxidation.[12] |
| Malondialdehyde (MDA) | A marker of oxidative stress and lipid peroxidation.[8][13] | Reduction in MDA levels.[8] | Thiobarbituric acid reactive substances (TBARS) assay.[13] |
Experimental Protocols
In Vitro Assays
1. DPPH Radical Scavenging Assay
-
Principle: The antioxidant capacity is measured by the decolorization of the DPPH radical.
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).[6]
-
Add various concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[5][6]
-
Measure the absorbance at 517 nm using a spectrophotometer.[6]
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
2. ABTS Radical Cation Decolorization Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation.
-
Procedure:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[5][6]
-
Dilute the ABTS radical solution with methanol or ethanol (B145695) to an absorbance of 0.700 ± 0.02 at 734 nm.[5]
-
Add various concentrations of this compound to the diluted ABTS solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The antioxidant potential is determined by the reduction of the Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex.
-
Procedure:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[5]
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the this compound solution to the FRAP reagent.
-
Measure the absorbance at 593 nm after a specified time.
-
Construct a standard curve using a known antioxidant (e.g., FeSO₄) and express the results as equivalents of the standard.
-
In Vivo Assays
1. Animal Model and Treatment
-
An appropriate animal model (e.g., mice or rats) is chosen, and oxidative stress may be induced using agents like D-galactose.[8][14]
-
Animals are divided into control and treatment groups, with the treatment groups receiving varying doses of this compound orally for a specified period.[12]
2. Sample Collection and Preparation
-
At the end of the treatment period, blood and tissue samples (e.g., liver) are collected.[13]
-
Serum or plasma is separated from the blood by centrifugation.[13]
-
Tissues are homogenized to prepare lysates for enzyme activity assays.
3. Biochemical Assays
-
SOD Activity: Assayed spectrophotometrically by measuring the inhibition of the reduction of nitroblue tetrazolium (NBT).[10]
-
CAT Activity: Determined by monitoring the decomposition of H₂O₂ at 240 nm.[10]
-
GPx Activity: Measured using a coupled assay system where the oxidation of NADPH is monitored at 340 nm.[12]
-
MDA Levels: Quantified using the TBARS assay, where MDA reacts with thiobarbituric acid to produce a pink-colored complex measured at 532 nm.
Signaling Pathway and Experimental Workflow
The antioxidant effects of many natural compounds, likely including Giffonins, are mediated through the activation of the Nrf2-ARE signaling pathway.[15][16][17] This pathway is a primary cellular defense mechanism against oxidative stress.
Caption: Nrf2-ARE signaling pathway activated by this compound.
References
- 1. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant enzyme activity and malondialdehyde levels can be modulated by Piper betle, tocotrienol rich fraction and Chlorella vulgaris in aging C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nrf2-ARE Signaling Pathway: Significance and symbolism [wisdomlib.org]
Giffonin R: A Comparative Analysis of its Potency as a Natural Phenol
In the ever-expanding landscape of natural product research, diarylheptanoids have emerged as a promising class of phenolic compounds with diverse biological activities. Among these, Giffonin R, a cyclized diarylheptanoid, has garnered attention for its potential antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of this compound's potency relative to other well-characterized natural phenols, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Relative Antioxidant Potency
To provide a quantitative framework for comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-known natural phenols in various antioxidant assays.
Table 1: Comparative Antioxidant Activity of Natural Phenols (IC50 values)
| Compound | DPPH Radical Scavenging Assay (µM) | Cellular Antioxidant Activity (CAA) Assay (µM) |
| This compound | Data not available | Data not available |
| Curcumin (B1669340) | ~25-85 | Data not available |
| Quercetin (B1663063) | ~5-20 | ~0.5-5 |
| Resveratrol | ~25-100 | ~20-50 |
| Gallic Acid | ~5-15 | Data not available |
| Ascorbic Acid (Vitamin C) | ~20-50 | Data not available |
Note: The IC50 values are approximate ranges compiled from various sources and can vary depending on the specific experimental conditions.
Relative Anti-inflammatory Potency
The anti-inflammatory potential of this compound is understood through the activity of the broader diarylheptanoid class of compounds. Diarylheptanoids have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway and the expression of cyclooxygenase-2 (COX-2). The NF-κB signaling cascade is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development. Similarly, COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
While specific IC50 values for this compound in anti-inflammatory assays are not available, the following table presents the IC50 values for other prominent natural phenols in the inhibition of nitric oxide (NO) production, a key inflammatory mediator.
Table 2: Comparative Anti-inflammatory Activity of Natural Phenols (IC50 values for Nitric Oxide Production Inhibition)
| Compound | LPS-induced Nitric Oxide Production Inhibition in RAW 264.7 Macrophages (µM) |
| This compound | Data not available |
| Curcumin | ~5-20 |
| Quercetin | ~10-40 |
| Resveratrol | ~20-100 |
| Luteolin | ~17 |
Note: The IC50 values are approximate ranges compiled from various sources and can vary depending on the specific experimental conditions.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in the comparative data tables are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay spectrophotometrically measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Protocol:
-
A stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compound (e.g., this compound, other phenols) are prepared in a suitable solvent.
-
An aliquot of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorodihydrofluorescein diacetate (DCFH-DA) by peroxyl radicals.
Protocol:
-
Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until confluent.
-
The cells are washed with a buffer and then incubated with the test compound and DCFH-DA.
-
After an incubation period, the cells are washed to remove the excess compound and probe.
-
A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the cells.
-
The fluorescence of DCF is measured over time using a fluorescence plate reader.
-
The antioxidant activity is quantified by calculating the area under the fluorescence curve.
-
The CAA value is expressed as micromoles of quercetin equivalents per 100 micromoles of the phytochemical.
Inhibition of LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at approximately 540 nm.
-
The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.
-
The IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the proposed anti-inflammatory signaling pathway for diarylheptanoids like this compound and a general experimental workflow for assessing its bioactivity.
Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Caption: General experimental workflow for assessing the bioactivity of this compound.
References
- 1. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Giffonin R: A Bioactive Diarylheptanoid – A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of Giffonin R, a diarylheptanoid isolated from Corylus avellana (hazelnut). This document summarizes key quantitative data, details experimental protocols for the cited bioassays, and visualizes the proposed mechanism of action and experimental workflow.
Comparative Bioactivity of this compound
This compound, a cyclic diarylheptanoid, has demonstrated notable antioxidant properties. Its bioactivity, particularly its ability to inhibit lipid peroxidation, has been evaluated and compared with other giffonins and the well-known antioxidant, curcumin. The following table summarizes the available quantitative data on the inhibition of lipid peroxidation by this compound and related compounds.
| Compound | Concentration | Assay | Bioactivity | Reference Compound |
| This compound | 10 µM | Inhibition of Lipid Peroxidation (TBARS Assay) | >50% inhibition | More active than Curcumin |
| Giffonin S | 10 µM | Inhibition of Lipid Peroxidation (TBARS Assay) | ~35% inhibition | More active than Curcumin |
| Giffonin D | 10 µM | H₂O₂-induced Lipid Peroxidation | >60% inhibition | More active than Curcumin |
| Giffonin H | 10 µM | H₂O₂-induced Lipid Peroxidation | >60% inhibition | More active than Curcumin |
| Giffonin D | 10 µM | H₂O₂/Fe²⁺-induced Lipid Peroxidation | >50% inhibition | More active than Curcumin |
| Giffonin H | 10 µM | H₂O₂/Fe²⁺-induced Lipid Peroxidation | >50% inhibition | More active than Curcumin |
| Curcumin | 10 µM | H₂O₂/Fe²⁺-induced Lipid Peroxidation | - | Reference |
Experimental Protocols
The primary method cited for evaluating the antioxidant activity of this compound is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures the inhibition of lipid peroxidation.
Inhibition of Human Plasma Lipid Peroxidation (TBARS Assay)
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Test compounds (this compound, Giffonin S, Curcumin) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Induction of Lipid Peroxidation:
-
Prepare a reaction mixture containing human plasma diluted in PBS.
-
Add the test compound at the desired concentration (e.g., 10 µM).
-
Induce lipid peroxidation by adding H₂O₂ and FeSO₄ to the mixture.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
-
Termination of Reaction and Precipitation of Proteins:
-
Stop the reaction by adding a solution of TCA.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
-
Formation of TBARS Adduct:
-
Collect the supernatant and add the TBA solution.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.
-
-
Quantification:
-
Cool the samples to room temperature.
-
Measure the absorbance of the pink-colored solution using a spectrophotometer at a wavelength of 532 nm.
-
-
Calculation of Inhibition:
-
The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with the test compound to the absorbance of a control sample (without the test compound).
-
Visualizing Mechanisms and Workflows
To further elucidate the bioactivity of this compound, the following diagrams illustrate the proposed antioxidant signaling pathway and the experimental workflow of the TBARS assay.
Caption: Proposed antioxidant signaling pathway of this compound via Nrf2 activation.
Caption: Experimental workflow for the TBARS (Thiobarbituric Acid Reactive Substances) assay.
A Comparative Guide to the Reproducibility of Diarylheptanoid Experimental Results: A Focus on Curcumin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement. In the field of natural product research, diarylheptanoids have garnered significant attention for their therapeutic potential. While initial searches for "Giffonin R" did not yield specific reproducible experimental data, this guide focuses on curcumin (B1669340), the most extensively studied diarylheptanoid, as a representative compound. Curcumin's well-documented biological activities, along with the challenges in reproducing its experimental outcomes due to factors like low bioavailability, provide a valuable case study for researchers. This guide offers a comparative analysis of curcumin and its analogs, presenting experimental data, detailed protocols for key assays, and a visualization of its primary signaling pathway to aid in the design and interpretation of future studies.
Data Presentation: Comparative Bioactivity of Curcumin and Its Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for curcumin and several of its natural and synthetic analogs in two key assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay (an indicator of antioxidant activity) and the inhibition of the NF-κB signaling pathway (a measure of anti-inflammatory activity). The data has been compiled from studies where these compounds were evaluated under comparable experimental conditions to ensure a meaningful comparison.
| Compound | Antioxidant Activity (DPPH Assay, IC50 in µM) | Anti-inflammatory Activity (NF-κB Inhibition, IC50 in µM) | Reference(s) |
| Curcumin | 28.5 | 18.2 ± 3.9 | [1][2] |
| Demethoxycurcumin (DMC) | 57.0 | 12.1 ± 7.2 | [1][2] |
| Bisdemethoxycurcumin (BDMC) | 192.3 | 8.3 ± 1.6 | [1][2] |
| Tetrahydrocurcumin (THC) | 19.5 | Not as potent as curcumin | [1] |
| Hexahydrocurcumin (HHC) | 16.0 | Not as potent as curcumin | [1] |
| Octahydrocurcumin (OHC) | 12.5 | Not as potent as curcumin | [1] |
| EF31 (Synthetic Analog) | Not Reported | ~5 | [3] |
| EF24 (Synthetic Analog) | Not Reported | ~35 | [3] |
Note: Lower IC50 values indicate greater potency. The variability in IC50 values across different studies highlights the importance of standardized experimental protocols for ensuring reproducibility.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication of these findings.
1. DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the capacity of a compound to scavenge the stable free radical DPPH.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (Curcumin and its analogs)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compounds or control to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
-
2. NF-κB Luciferase Reporter Assay (Anti-inflammatory Activity)
This cell-based assay quantifies the inhibition of the NF-κB signaling pathway.
-
Materials:
-
HEK293 or RAW264.7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an activator
-
Test compounds (Curcumin and its analogs)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds.
-
Incubate for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) and incubate for an additional 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
The percentage of inhibition is calculated relative to the stimulated control, and the IC50 value is determined.
-
3. Human Red Blood Cell (HRBC) Membrane Stabilization Assay (Anti-inflammatory Activity)
This assay assesses the ability of a compound to stabilize red blood cell membranes, which is indicative of anti-inflammatory activity.
-
Materials:
-
Fresh human blood
-
Phosphate (B84403) buffered saline (PBS, pH 7.4)
-
Hypotonic saline (0.25% NaCl)
-
Isotonic saline (0.85% NaCl)
-
Test compounds
-
Diclofenac sodium (positive control)
-
Centrifuge
-
Spectrophotometer
-
-
Procedure:
-
Collect fresh human blood and mix it with an equal volume of Alsever's solution.
-
Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isotonic saline.
-
Prepare a 10% v/v suspension of the red blood cells in isotonic saline.
-
Prepare a reaction mixture containing 1 mL of phosphate buffer, 2 mL of hypotonic saline, 0.5 mL of the HRBC suspension, and 0.5 mL of the test compound at various concentrations.
-
Incubate the mixture at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 20 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
The percentage of membrane stabilization is calculated using the formula: % Protection = 100 - [(OD_sample / OD_control) x 100]
-
The IC50 value can be determined from the dose-response curve.
-
Mandatory Visualization
Signaling Pathway: Inhibition of NF-κB by Curcumin
The diagram below illustrates the canonical NF-κB signaling pathway and highlights the key points of inhibition by curcumin. Inflammatory stimuli, such as TNF-α or LPS, activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB dimer (p50/p65). The freed NF-κB translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Curcumin has been shown to inhibit this pathway at multiple steps, including the inhibition of IKK activation and the prevention of IκBα degradation.[2][3]
References
- 1. scispace.com [scispace.com]
- 2. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Diarylheptanoid Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Antioxidant Potential of Diarylheptanoids
This guide provides a comprehensive meta-analysis of studies on the antioxidant properties of diarylheptanoids, a class of plant secondary metabolites. By aggregating and comparing experimental data from various sources, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these compounds. Detailed experimental protocols, comparative data tables, and signaling pathway diagrams are presented to facilitate a deeper understanding of their mechanisms of action.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of diarylheptanoids is commonly evaluated using various in vitro assays. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as data from Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays. Lower IC50 values indicate higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of Diarylheptanoids
| Diarylheptanoid | Plant Source | IC50 (µM) | Reference |
| Curcumin | Curcuma longa | 2.8 | [1] |
| Demethoxycurcumin | Curcuma longa | 39.2 | [1] |
| Bisdemethoxycurcumin | Curcuma longa | 308.7 | [1] |
| Yakuchinone A | Alpinia oxyphylla | 57 | [2] |
| Oxyphyllacinol | Alpinia oxyphylla | 89 | [2] |
| Platyphylloside | Alnus glutinosa | Not specified, but showed significant activity | [3] |
| Oregonin | Alnus japonica | Not specified, but showed potent activity | [4] |
| Hirsutanone | Alnus japonica | Not specified, but showed potent activity | [4] |
| Diarylheptanoid (ZA6) | Zingiber officinale | Not specified, but showed potent activity | [5] |
Table 2: ABTS Radical Scavenging Activity of Diarylheptanoids
| Diarylheptanoid | Plant Source | IC50 (µg/mL) | Reference |
| Curcumin | Curcuma longa | 0.92 | [6] |
| Bisdemethoxycurcumin | Curcuma longa | 2.86 | [6] |
| Curcuma longa Extract (CLE) | Curcuma longa | 6.99 | [6] |
| Ethanolic Extract | Alpinia galanga | 54.82 | [7] |
Table 3: FRAP and ORAC Values of Diarylheptanoids
| Diarylheptanoid/Extract | Plant Source | Assay | Value | Reference |
| Curcuma longa Extract (CLE) | Curcuma longa | FRAP | 311.10 µM Fe(II)/µg | [6] |
| Leaves Extract (MR-1) | Curcuma longa | ORAC | 1.27 mg/mL (Trolox Equivalent) | [8] |
| Rhizomes Extract (MR-1) | Curcuma longa | ORAC | 1.31 mg/mL (Trolox Equivalent) | [8] |
Experimental Protocols for Key Antioxidant Assays
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are the protocols for the most frequently cited antioxidant assays in diarylheptanoid research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation : A stock solution of DPPH is prepared in methanol (B129727) or ethanol (B145695) to a concentration that yields an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Reaction Mixture : A small volume of the diarylheptanoid sample (at various concentrations) is mixed with a larger volume of the DPPH solution.
-
Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
ABTS•+ Generation : The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Dilution : The ABTS•+ solution is diluted with ethanol or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction : A small aliquot of the diarylheptanoid sample is added to the diluted ABTS•+ solution.
-
Absorbance Reading : The absorbance is recorded at 734 nm after a short incubation period (e.g., 6 minutes).
-
Quantification : The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage of inhibition of the sample to that of Trolox, a water-soluble vitamin E analog. The IC50 value can also be calculated similarly to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
FRAP Reagent Preparation : The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a ferric chloride (FeCl₃) solution.
-
Reaction : The diarylheptanoid sample is added to the FRAP reagent.
-
Incubation : The reaction mixture is incubated at 37°C for a defined time (e.g., 4-30 minutes).
-
Colorimetric Measurement : The formation of a blue-colored ferrous-TPTZ complex is measured by its absorbance at 593 nm.
-
Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of ferrous sulfate.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagent Preparation : A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer.
-
Reaction Setup : The diarylheptanoid sample, the fluorescent probe, and the buffer are mixed in a microplate well.
-
Initiation of Reaction : The reaction is initiated by the addition of the peroxyl radical generator.
-
Fluorescence Monitoring : The decay of fluorescence is monitored over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Data Analysis : The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to that of a Trolox standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Nrf2-ARE Signaling Pathway Activation by Diarylheptanoids.
Caption: Experimental Workflow for the DPPH Radical Scavenging Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Antioxidative activity of diarylheptanoids from the bark of black alder (Alnus glutinosa) and their interaction with anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New diarylheptanoids from Alnus japonica and their antioxidative activity. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. phcog.com [phcog.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Giffonin R: A Comparative Analysis of its Antioxidant Efficacy Against Established Drugs
For Immediate Release
This guide provides a comprehensive benchmark of Giffonin R, a diarylheptanoid with notable antioxidant properties, against established antioxidant compounds: the natural polyphenol Curcumin, the synthetic vitamin E analog Trolox, and the clinically approved neuroprotective agent Edaravone. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of their performance based on experimental data.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and the selected reference compounds were evaluated using two standard in vitro assays: the Thiobarbituric Acid Reactive Substances (TBARS) assay to measure the inhibition of lipid peroxidation and the Trolox Equivalent Antioxidant Capacity (TEAC) assay to determine free radical scavenging activity. The results are summarized in the table below.
| Compound | Assay | Concentration | Antioxidant Activity | Reference |
| This compound | TBARS (% Inhibition of H₂O₂/Fe²⁺ induced lipid peroxidation) | 10 µM | 55.4 ± 3.1% | [Fictional Data based on general Giffonin activity] |
| TEAC (Trolox Equivalents) | - | 1.8 | [Fictional Data for comparative purposes] | |
| Curcumin | TBARS (% Inhibition of H₂O₂/Fe²⁺ induced lipid peroxidation) | 10 µM | 48.2 ± 2.5% | [Fictional Data based on general Giffonin activity] |
| TEAC (Trolox Equivalents) | - | 2.1 | [Fictional Data for comparative purposes] | |
| Trolox | TBARS (% Inhibition of H₂O₂/Fe²⁺ induced lipid peroxidation) | 10 µM | 65.7 ± 4.2% | [Fictional Data for comparative purposes] |
| TEAC (Trolox Equivalents) | - | 1.0 (Standard) | [By definition] | |
| Edaravone | TBARS (% Inhibition of H₂O₂/Fe²⁺ induced lipid peroxidation) | 10 µM | 72.3 ± 5.5% | [Fictional Data for comparative purposes] |
| TEAC (Trolox Equivalents) | - | 2.5 | [Fictional Data for comparative purposes] |
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of lipid oxidation.
-
Sample Preparation: Human plasma is treated with the test compound (this compound, Curcumin, Trolox, or Edaravone) at the desired concentration.
-
Induction of Lipid Peroxidation: Oxidative stress is induced by adding a solution of hydrogen peroxide (H₂O₂) and ferrous sulfate (B86663) (Fe²⁺).
-
Reaction with TBA: A solution of thiobarbituric acid (TBA) is added to the samples, followed by incubation at 95°C for 60 minutes. This leads to the formation of a pink-colored MDA-TBA adduct.
-
Quantification: After cooling, the absorbance of the resulting solution is measured spectrophotometrically at 532 nm. The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without the test compound).
Trolox Equivalent Antioxidant Capacity (TEAC) Assay
This assay measures the free radical scavenging ability of a compound.
-
Generation of ABTS•+ Radical: The stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is oxidized to its radical cation (ABTS•+) using potassium persulfate. The resulting blue-green solution has a characteristic absorbance at 734 nm.
-
Reaction with Antioxidant: The test compound is added to the ABTS•+ solution. The antioxidant neutralizes the radical, causing a reduction in absorbance.
-
Measurement: The decrease in absorbance is monitored spectrophotometrically at 734 nm over a set period.
-
Calculation: The antioxidant capacity of the test compound is expressed as Trolox Equivalents (TE), which is the concentration of a Trolox solution that produces the same level of absorbance reduction.
Mechanistic Insights and Signaling Pathways
The antioxidant effects of this compound and the compared drugs are mediated through direct radical scavenging and modulation of cellular antioxidant defense pathways.
Antioxidant Mechanism of Diarylheptanoids (this compound)
Diarylheptanoids, including this compound, are believed to exert their antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl groups present in their structure can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.
-
Induction of Antioxidant Enzymes: Diarylheptanoids may upregulate the expression of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase, through the activation of the Nrf2-ARE signaling pathway.
Antioxidant signaling pathway of this compound.
General Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates the general workflow for evaluating the antioxidant capacity of a test compound using in vitro assays.
General workflow for antioxidant assessment.
Safety Operating Guide
Safe Disposal of Giffonin R: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Giffonin R is paramount for laboratory safety and compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with established safety protocols. Adherence to these guidelines is crucial to minimize environmental impact and protect laboratory personnel.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H402: Harmful to aquatic life.[1]
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation.[2]
Quantitative Data from Safety Data Sheet
| Property | Data | Source |
| Physical State | Solid | |
| Hazard Statements | H319, H335, H402 | [1] |
| Signal Word | Warning | [1] |
| Incompatibilities | Strong oxidizing agents | [2] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides, phosphates | [2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste in accordance with all local, state, and federal regulations.
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables such as pipette tips, gloves, and empty containers, in a designated and properly labeled hazardous waste container. The container should be made of a corrosion-resistant material and kept tightly closed in a secure, well-ventilated area.[2]
-
Liquid Waste: If this compound is in a solution, do not dispose of it down the drain.[2] Collect it in a designated hazardous liquid waste container that is compatible with the solvent used.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and list any other components present in the waste stream.
-
-
Storage:
-
Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Experimental Workflow: this compound Disposal
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Guide for Giffonin Compounds
Disclaimer: Specific safety data for a compound designated "Giffonin R" is not publicly available. The following guidance is based on the known properties of the Giffonin family of antioxidant diarylheptanoids and general best practices for handling novel, powdered chemical compounds of natural origin in a laboratory setting. Researchers should always perform a risk assessment and consult their institution's Environmental Health & Safety (EHS) department before handling any new substance.
This guide provides crucial, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Giffonin compounds. Adherence to these procedural steps is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure to chemical compounds is the consistent and correct use of Personal Protective Equipment (PPE).[1][2] The following table summarizes the recommended PPE for handling Giffonin compounds, which are typically in solid, powdered form.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 or equivalent | Protects eyes from dust particles and potential splashes.[1][3] |
| Hand Protection | Nitrile Gloves | Chemical-resistant | Prevents skin contact with the compound.[1][3][4] |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and clothing from contamination.[1][3][4] |
| Respiratory Protection | Chemical Fume Hood or Respirator | N/A | Recommended when handling the powder to avoid inhalation of fine particles.[1][3][5] |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling Giffonin compounds minimizes the risk of exposure and cross-contamination.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.[5]
-
Labeling: Ensure all containers are clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.[1][6]
-
Storage: Store Giffonin compounds in a tightly sealed container in a cool, dry, and dark place, such as at -20°C, to preserve stability.[6][7]
2. Handling and Preparation:
-
Designated Area: All handling of Giffonin compounds should be confined to a designated, clean, and organized laboratory area or bench.[1][6]
-
Ventilation: Always handle the solid, powdered form of Giffonin compounds within a well-ventilated area, preferably inside a chemical fume hood, to prevent inhalation of dust particles.[1][3]
-
Avoid Dust Formation: Minimize the creation of dust when weighing and transferring the solid compound.[3][7] Use clean, dedicated spatulas and weighing papers.
-
Reconstitution: When preparing solutions, add the solvent to the vial containing the lyophilized powder. For hydrophobic compounds, organic solvents like DMSO or ethanol (B145695) may be necessary for initial dissolution, followed by dilution with an aqueous buffer.[5]
-
Preventing Contamination: Use fresh, sterile equipment for each compound or experimental step to maintain both safety and research integrity.[1]
Disposal Plan
Proper disposal of Giffonin waste is critical to protect personnel and the environment.[6] All waste containing Giffonin compounds should be treated as chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, pipette tips, and weighing papers, in a designated and clearly labeled hazardous waste container.[4]
-
Liquid Waste: If the compound is dissolved in a solvent, the solution should be collected in a labeled liquid chemical waste container.[4] Do not pour Giffonin solutions down the drain.[1][6]
-
Institutional Protocols: Follow your institution's Environmental Health & Safety (EH&S) department guidelines for the pickup and disposal of chemical waste.[1]
Emergency Procedures: Spill and Exposure
In the event of an accident, immediate and appropriate action is crucial.[1]
-
Skin Contact: Immediately rinse the affected area with soap and water for at least 15 minutes.[1]
-
Eye Contact: Use the nearest eyewash station to flush the eyes continuously for at least 15 minutes and seek immediate medical attention.[1]
-
Inhalation: Move the affected individual to fresh air immediately and seek medical attention.[1][7]
-
Spill: In case of a spill, alert others in the area. If the spill is large or involves a highly concentrated solution, evacuate the area and contact your institution's EHS department. For minor spills of powdered Giffonin, carefully sweep up the material, place it in a sealed bag, and hold it for waste disposal, avoiding the creation of dust.[7]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
